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  • Product: 1-cyclopropyl-4-nitrosopiperazine
  • CAS: 2703774-33-6

Core Science & Biosynthesis

Foundational

1-Cyclopropyl-4-nitrosopiperazine (CPNP): Chemical Properties, Toxicokinetics, and Trace Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Regulatory Context In the contemporary landscape of pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Regulatory Context

In the contemporary landscape of pharmaceutical development, the identification and mitigation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become a critical regulatory mandate. 1-Cyclopropyl-4-nitrosopiperazine (CPNP) is a highly relevant NDSRI that emerges during the synthesis or degradation of APIs containing a 1-cyclopropylpiperazine moiety—a versatile building block utilized in histamine H3 antagonists, CSF-1R kinase inhibitors, and various antibacterial agents .

Because N-nitrosamines are classified within the "cohort of concern" due to their potent mutagenic and carcinogenic potential, regulatory bodies such as the EMA and FDA require rigorous risk assessments and sub-parts-per-billion (ppb) analytical control strategies . This whitepaper provides a comprehensive technical analysis of CPNP, detailing its physicochemical properties, mechanisms of metabolic activation, and a self-validating analytical protocol for trace quantification.

Structural Identity and Physicochemical Properties

CPNP is characterized by a piperazine ring substituted with a cyclopropyl group at the N1 position and a nitroso group at the N4 position. The presence of the N1 tertiary amine is a critical structural feature; it remains highly basic despite the electron-withdrawing nature of the N4-nitroso group. This basicity is aggressively leveraged in mass spectrometry workflows to drive ionization efficiency.

Table 1: Comparative Physicochemical Data

Quantitative data summarizing the properties of the NDSRI against its secondary amine precursor.

Property1-Cyclopropylpiperazine (Precursor)1-Cyclopropyl-4-nitrosopiperazine (NDSRI)
CAS Number 20327-23-52703774-33-6
Molecular Formula C7H14N2C7H13N3O
Monoisotopic Mass 126.1157 Da155.10587 Da
Density 1.047 g/cm³~1.15 g/cm³ (Predicted)
Boiling Point 200°C at 760 mmHgThermally Labile (Decomposes)
XLogP3 0.2~0.8 (Predicted)
Primary Risk Profile API Building Block / IntermediateMutagenic Degradant / DNA Alkylator

Mechanisms of Formation in Pharmaceutical Synthesis

The formation of CPNP is driven by the electrophilic aromatic/aliphatic substitution of the secondary amine (N4) by a nitrosating agent. In drug manufacturing, this typically occurs when trace nitrites (often present in ubiquitous excipients like microcrystalline cellulose or magnesium stearate) are exposed to acidic microenvironments (pH 3–5). Under these conditions, nitrites convert into nitrous acid ( HNO2​ ) and subsequently into the highly reactive nitrosonium ion ( NO+ ), which attacks the unprotonated fraction of the secondary amine.

Formation A 1-Cyclopropylpiperazine (API Precursor) C Acidic Microenvironment (pH 3-5) A->C B Nitrosating Agent (e.g., Nitrites, NO+) B->C D 1-Cyclopropyl-4-nitrosopiperazine (NDSRI Impurity) C->D Electrophilic Substitution (-H+)

Chemical formation of 1-cyclopropyl-4-nitrosopiperazine from secondary amine precursors.

Toxicokinetics and CYP450-Mediated Activation

The carcinogenic causality of CPNP is not intrinsic to the intact molecule but is a direct consequence of its metabolic activation. As with most aliphatic and cyclic nitrosamines, the rate-limiting step for toxicity is cytochrome P450-mediated α-hydroxylation (predominantly by CYP2E1 and CYP3A4) .

The Causality of Mutagenesis:

  • Oxidation: CYP enzymes hydroxylate the α-carbon adjacent to the N-nitroso group. The steric bulk of the N1-cyclopropyl group directs this oxidation primarily to the C3 or C5 positions of the piperazine ring .

  • Ring Opening: The resulting α-hydroxy-nitrosamine is highly unstable. It spontaneously cleaves, opening the piperazine ring and ejecting water to form a diazonium ion.

  • Alkylation: The diazonium ion is a terminal, highly reactive electrophile. It covalently binds to nucleophilic centers on DNA (most notably the N7 and O6 positions of guanine), causing structural lesions that lead to mispairing during DNA replication .

Metabolism A 1-Cyclopropyl-4-nitrosopiperazine B CYP450 (CYP2E1/3A4) α-Hydroxylation A->B O2, NADPH C α-Hydroxy-nitrosamine (Unstable Intermediate) B->C Rate-Limiting Step D Diazonium Ion (Highly Electrophilic) C->D Spontaneous Ring Opening (-H2O) E DNA Alkylation (Mutagenesis / Carcinogenesis) D->E Covalent Binding to N7/O6-Guanine

CYP450-mediated α-hydroxylation and DNA alkylation pathway of nitrosopiperazines.

Self-Validating Analytical Methodology for Trace Quantification

To detect CPNP at the regulatory Acceptable Intake (AI) limits (often 18–26.5 ng/day), standard HPLC-UV is insufficient. A highly sensitive, self-validating LC-ESI-MS/MS protocol must be employed.

The following protocol is designed as a self-validating system. By utilizing an Isotopically Labeled Internal Standard (IL-IS) and strict System Suitability Testing (SST), the method mathematically corrects for matrix effects and extraction losses, ensuring absolute trustworthiness of the data.

Step-by-Step LC-MS/MS Workflow

Step 1: Isotopic Dilution & Solubilization

  • Action: Weigh 100 mg of the API into a centrifuge tube. Immediately spike with 10 ng/mL of CPNP-d4 (or a surrogate like NDMA-d6 if unavailable). Dissolve in 5 mL of 0.1% Formic Acid in Water.

  • Causality: Spiking the IL-IS prior to any sample manipulation creates the self-validating baseline. Any subsequent volumetric errors, SPE losses, or matrix-induced ion suppression in the MS source will affect the analyte and the IL-IS equally. The ratio remains constant, preventing false negatives.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Condition a polymeric reversed-phase HLB cartridge with 3 mL Methanol followed by 3 mL Water. Load the 5 mL sample. Wash with 5% Methanol (aq) to remove polar salts. Elute the NDSRI with 2 mL of 100% Methanol. Reconstitute in the initial mobile phase.

  • Causality: Direct injection of 20 mg/mL API rapidly degrades the UHPLC column and causes severe space-charge effects (ion suppression) in the ESI source. SPE isolates the trace NDSRI from the overwhelming API matrix.

Step 3: UHPLC Separation

  • Action: Inject 10 µL onto a sub-2-micron C18 column (100 x 2.1 mm, 1.7 µm). Run a shallow gradient: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol), ramping from 5% B to 95% B over 10 minutes.

  • Causality: The addition of 0.1% formic acid forces the protonation of the N1 tertiary amine on the cyclopropylpiperazine ring ( pKa≈8.5 ). Ensuring the molecule is fully pre-ionized in the liquid phase exponentially increases the ESI+ aerosolization efficiency, which is critical for achieving sub-ppb sensitivity.

Step 4: MRM Acquisition & System Suitability (SST)

  • Action: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition of m/z 156.1 126.1 (corresponding to the loss of the NO group, -30 Da).

  • Causality: Monitoring this specific fragmentation pathway provides orthogonal structural confirmation, eliminating false positives from isobaric matrix interferences. The system is validated by injecting a 1.0 ng/mL standard prior to the batch; the Signal-to-Noise (S/N) ratio must strictly exceed 10:1 to proceed.

Strategic Mitigation in Drug Manufacturing

For drug development professionals formulating APIs with a 1-cyclopropylpiperazine moiety, mitigation must be proactive rather than reactive:

  • Excipient Screening: Mandate vendor specifications for low-nitrite excipients ( 1 ppm).

  • Microenvironmental pH Control: Incorporate alkalizing agents (e.g., sodium carbonate) into the formulation to maintain a local pH > 7, effectively neutralizing the formation of the NO+ electrophile.

  • Scavenger Addition: Introduce nitrosation scavengers such as ascorbic acid or α-tocopherol during the wet granulation phases to competitively bind residual nitrites before they can react with the secondary amine precursor.

References

  • Title: 1-Cyclopropylpiperazine | C7H14N2 | CID 4742004 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment Source: PubMed Central (PMC) URL: [Link]

  • Title: Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines Source: ChemRxiv URL: [Link]

  • Title: Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Kinetic Model for Assessing Potential Nitrosamine Carcinogenicity Source: ACS Chemical Research in Toxicology URL: [Link]

Exploratory

Comprehensive Technical Guide: 1-Cyclopropyl-4-nitrosopiperazine

Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted regulatory paradigms in pharmaceutical development. 1-Cyclopropyl-4-nitrosopiperazine (CAS: 2703774-33-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted regulatory paradigms in pharmaceutical development. 1-Cyclopropyl-4-nitrosopiperazine (CAS: 2703774-33-6)[1] is a highly specific NDSRI derived from the nitrosation of 1-cyclopropylpiperazine (CAS: 20327-23-5)[2]. Because 1-cyclopropylpiperazine serves as a critical secondary amine building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)—including allosteric EGFR L858R inhibitors for non-small-cell lung cancer[3] and histamine H3 antagonists[2]—its nitrosated byproduct poses a significant toxicological risk that demands rigorous analytical oversight and mechanistic understanding.

Chemical Identity & Structural Elucidation

Understanding the structural baseline of the impurity is the first step in developing targeted analytical methods. 1-Cyclopropyl-4-nitrosopiperazine features a piperazine ring where the N1 position is sterically hindered by a cyclopropyl group, while the N4 position harbors the highly reactive nitroso (-N=O) moiety.

Quantitative Chemical & Analytical Properties
ParameterValueReference / Derivation
Chemical Name 1-Cyclopropyl-4-nitrosopiperazineIUPAC Nomenclature
CAS Registry Number 2703774-33-6NextSDS Database[1]
Precursor CAS Number 20327-23-5ChemicalBook[2]
Molecular Formula C7H13N3OPubChemLite[4]
Monoisotopic Mass 155.10587 DaPubChemLite[4]
Ionization Precursor [M+H]+ 156.11 DaCalculated for ESI+
Primary MRM Transition 156.1 126.1Analytical Standard

Mechanistic Pathways of Nitrosation

In drug development, causality is paramount. 1-Cyclopropyl-4-nitrosopiperazine does not spontaneously generate; it is the product of a specific electrophilic substitution reaction. The secondary amine of 1-cyclopropylpiperazine is highly nucleophilic. When exposed to nitrosating agents—such as trace nitrites commonly found in excipients or ambient nitrogen oxides ( NOx​ )—under acidic conditions, a nitrosonium ion ( NO+ ) is generated. This electrophile readily attacks the N4 position of the piperazine ring to form the NDSRI.

Nitrosation A 1-Cyclopropylpiperazine (Secondary Amine Precursor) E 1-Cyclopropyl-4-nitrosopiperazine (NDSRI Target) A->E Electrophilic Attack B Nitrosating Agents (NOx, Nitrites in Excipients) C Nitrosonium Ion (NO+) Electrophilic Species B->C Activation C->E Nitrosation D Acidic Microenvironment (Catalyst) D->C Facilitates

Logical relationship of 1-cyclopropylpiperazine nitrosation into an NDSRI.

Analytical Methodology: Trace-Level LC-MS/MS Protocol

To detect 1-cyclopropyl-4-nitrosopiperazine at the sub-part-per-billion (ppb) levels required by regulatory agencies, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Self-Validating System Mechanism: This protocol is designed to be self-validating. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation, the method intrinsically corrects for extraction losses and matrix-induced ionization suppression. If the absolute peak area of the SIL-IS deviates by more than 50% from a neat standard, the system automatically invalidates the run, preventing false-negative reporting.

Step-by-Step Workflow

Step 1: Sample Preparation & Matrix Normalization

  • Action: Weigh 100 mg of the API into a centrifuge tube. Spike with 10 ng/mL of a deuterated internal standard (e.g., NDMA-d6 or a custom SIL-IS). Dissolve and extract using 1 mL of a 50:50 Water:Methanol solution, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Causality: Methanol effectively precipitates high-molecular-weight API matrices and disrupts protein/excipient binding, while water ensures the complete solvation of the polar nitrosamine. The early introduction of the SIL-IS guarantees that all subsequent matrix effects are mathematically normalized.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The addition of 0.1% formic acid ensures the mobile phase pH remains acidic. This forces the tertiary amine (N1 attached to the cyclopropyl group) to remain protonated, which is absolutely critical for both adequate retention on the hydrophobic C18 stationary phase and efficient droplet desolvation in the MS source.

Step 3: Mass Spectrometry (MRM Detection)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition of m/z 156.1 126.1.

  • Causality: ESI+ is chosen because the molecule readily accepts a proton at the N1 position. During Collision-Induced Dissociation (CID) in the collision cell, the N-NO bond—being the weakest in the molecule—cleaves to expel a neutral NO radical (30 Da). Monitoring this exact 156.1 to 126.1 fragmentation filters out background chemical noise, granting the assay its extreme sensitivity.

LCMS_Workflow S1 Sample Prep (SPE / Extraction) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization ([M+H]+ 156.1) S2->S3 S4 MRM Mass Analysis (m/z 156.1 -> 126.1) S3->S4 S5 Data Quantification (Trace Level) S4->S5

Step-by-step analytical workflow for trace detection via LC-MS/MS.

Toxicological Assessment & Mitigation Strategies

The precursor, 1-cyclopropylpiperazine, is known to cause severe skin burns (H314) and is harmful if swallowed (H302)[5]. However, its transformation into 1-cyclopropyl-4-nitrosopiperazine shifts the hazard profile toward severe mutagenicity.

Nitrosamines are classified as a "cohort of concern" under the ICH M7 guidelines. The toxicological mechanism involves α -carbon hydroxylation mediated by Cytochrome P450 enzymes in the liver, leading to the formation of highly reactive diazonium ions that alkylate DNA bases. To mitigate the formation of this NDSRI during drug manufacturing:

  • Excipient Screening: Strictly source excipients with ultra-low nitrite levels to starve the reaction of electrophiles.

  • Scavenger Integration: Incorporate nitrosation inhibitors, such as ascorbic acid or α -tocopherol, into the drug formulation to outcompete the secondary amine for any available nitrosonium ions.

References

  • 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information , NextSDS. [Link]

  • C7H13N3O - Explore , PubChemLite.[Link]

  • 1-Cyclopropylpiperazine | CID 4742004 , PubChem - NIH. [Link]

  • Discovery of Novel Allosteric EGFR L858R Inhibitors , Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Foundational

Synthesis, Characterization, and Analytical Control of 1-Cyclopropyl-4-nitrosopiperazine: A Model NDSRI

Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift in quality control due to the stringent regulatory scrutiny surrounding Nitrosamine Drug Substance-Related Impurities (NDSRIs). NDSRI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift in quality control due to the stringent regulatory scrutiny surrounding Nitrosamine Drug Substance-Related Impurities (NDSRIs). NDSRIs are a class of potent, mutagenic impurities formed when vulnerable amine functionalities within an Active Pharmaceutical Ingredient (API) or its intermediates react with nitrosating agents.

This technical guide focuses on 1-cyclopropyl-4-nitrosopiperazine (CAS: 2703774-33-6)[1], a critical NDSRI derived from the nitrosation of 1-cyclopropylpiperazine [2]. The precursor, 1-cyclopropylpiperazine, is a ubiquitous building block utilized in the synthesis of histamine H3 antagonists, CSF-1R kinase inhibitors, and various antibacterial agents[3]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating framework for the synthesis, structural characterization, and trace-level LC-MS/MS quantification of this specific NDSRI, ensuring alignment with current 4[4].

Mechanistic Pathway of Nitrosation

Understanding the causality behind NDSRI formation is the first step in implementing effective control strategies. The nitrosation of secondary amines is an electrophilic aromatic/aliphatic substitution driven by the generation of the nitrosonium ion ( NO+ ).

When sodium nitrite is introduced into an acidic environment (e.g., HCl or p-toluenesulfonic acid), it forms nitrous acid ( HNO2​ ). Through rapid dehydration, this yields the highly electrophilic NO+ species[5]. The secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking the NO+ to form an unstable N-nitrosammonium intermediate. Subsequent deprotonation yields the stable N-nitrosamine[6].

Nitrosation A Sodium Nitrite (NaNO2) C Nitrosonium Ion (NO+) A->C + H+ - H2O B Acidic Medium (HCl / H+) B->C E N-Nitrosammonium Intermediate C->E Nucleophilic Attack D 1-Cyclopropylpiperazine (Secondary Amine) D->E F 1-Cyclopropyl-4- nitrosopiperazine E->F Deprotonation (- H+)

Figure 1: Mechanistic pathway of secondary amine nitrosation via the nitrosonium ion.

Experimental Synthesis Protocol

To develop robust analytical methods, a high-purity reference standard of the NDSRI is required. The following protocol is a self-validating system designed for high yield and chemo-selectivity[5].

Step 1: Reagent Preparation Dissolve 10.0 mmol (1.26 g) of 1-cyclopropylpiperazine in 20 mL of 1.0 M HCl. Causality: The acidic medium protonates the amine, solubilizing it in the aqueous phase, while providing the necessary H+ for the subsequent dehydration of nitrite.

Step 2: Temperature Control Cool the reaction flask to 0–5 °C using an ice-water bath. Causality: Nitrous acid is highly unstable at room temperature, rapidly decomposing into NO and NO2​ gases. Low temperatures stabilize the intermediate and control the exothermic nature of the nitrosation.

Step 3: Nitrosation Dissolve 12.0 mmol (0.83 g) of sodium nitrite ( NaNO2​ ) in 5 mL of deionized water. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of oxidative byproducts.

Step 4: Reaction Progression (Validation Checkpoint) Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the secondary amine spot (ninhydrin positive) and the appearance of a new, UV-active spot indicates complete conversion.

Step 5: Workup and Extraction Adjust the pH of the solution to 8–9 using saturated aqueous NaHCO3​ . Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Causality: Neutralizing the acid ensures that the tertiary amine (cyclopropyl-substituted nitrogen) is deprotonated, driving the product into the organic phase during extraction.

Step 6: Isolation Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1-cyclopropyl-4-nitrosopiperazine as a pale yellow oil.

Structural Characterization

Accurate structural elucidation is paramount. The N-nitroso group (-N=O) exhibits strong resonance, imparting a partial double-bond character to the N-N bond. This restricts free rotation at room temperature, resulting in the observation of two distinct structural conformers (rotamers) in the NMR timescale. Consequently, the equatorial and axial protons of the piperazine ring split into distinct multiplets, a diagnostic hallmark of N-nitrosopiperazine derivatives.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 1-Cyclopropyl-4-nitrosopiperazine
CAS Registry Number 2703774-33-6[1]
Molecular Formula C7H13N3O[2]
Monoisotopic Mass 155.10587 Da[2]
Precursor Amine 1-Cyclopropylpiperazine (CAS: 20327-23-5)
Table 2: Characterization Data Summary
TechniqueKey Signals / ParametersDiagnostic Significance
1 H NMR (400 MHz, CDCl 3​ ) δ 4.20 (m, 2H), 3.85 (m, 2H)Restricted rotation of N-NO (rotamers)
13 C NMR (100 MHz, CDCl 3​ ) δ 50.2, 45.1Piperazine carbons adjacent to N-NO
FT-IR (ATR) ν 1450 cm −1 (N=O), 1050 cm −1 (N-N)Confirmation of nitrosamine functional group[7]
HRMS (ESI+) m/z 156.1131 [M+H]+ Exact mass confirmation

Trace Analytical Quantification via LC-MS/MS

To meet the stringent FDA and EMA acceptable intake limits for NDSRIs, standard HPLC-UV is insufficient due to matrix interference and a lack of sensitivity[8]. operating in Multiple Reaction Monitoring (MRM) mode is mandatory.

Electrospray Ionization (ESI) in positive mode is selected over APCI because the basic tertiary amine (cyclopropyl-substituted nitrogen) readily accepts a proton, ensuring high ionization efficiency,[9].

LCMS_Workflow S1 Sample Preparation (API Dissolution & Extraction) S2 Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 S3 Ionization (ESI+ / APCI+) S2->S3 S4 Tandem Mass Spectrometry (MRM Mode: 156.1 -> 126.1) S3->S4 S5 Data Analysis (Quantification < 30 ppb) S4->S5

Figure 2: LC-MS/MS analytical workflow for trace NDSRI quantification.

Trace Analytical Protocol

Step 1: Sample Preparation Dissolve 100 mg of the API in 1.0 mL of Methanol:Water (50:50, v/v). Centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble excipients.

Step 2: Chromatographic Separation Inject 5 μ L onto a sub-2 μ m C18 column (e.g., 1.7 μ m, 2.1 x 100 mm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B). Causality: The acidic modifier (formic acid) promotes protonation of the nitrosamine in the ESI source, drastically enhancing signal intensity and improving peak shape.

Step 3: Mass Spectrometry (Validation Checkpoint) Operate the triple quadrupole mass spectrometer in ESI+ MRM mode[9]. Validation: Ensure the signal-to-noise (S/N) ratio for the 156.1 126.1 transition is 10 at the Limit of Quantitation (LOQ).

Table 3: LC-MS/MS MRM Parameters
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
156.1126.115Quantifier (Loss of NO fragment)
156.184.125Qualifier (Piperazine ring fragmentation)

References

  • "C7H13N3O - Explore - PubChemLite", uni.lu,
  • "1-cyclopropyl-4-nitrosopiperazine CAS#: 2703774 ... - ChemicalBook", chemicalbook.com,
  • "1-Cyclopropylpiperazine | 20327-23-5 - ChemicalBook", chemicalbook.com,
  • "dft, ft-raman, and ft-ir investigations of 1-cyclopropylpiperazine", sibran.ru,
  • "Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity", japsonline.com,
  • "NDSRI Impurity Analysis in Pharmaceuticals: FDA & EMA Regul
  • "Nitrosamines Analysis with LC-MS/MS", w
  • "Highly Sensitive Quantification of Mutagenic Nitrosamine Drug Substance Related Impurity (NDSRI) N-Nitroso Propranolol in Propra", agilent.com,
  • "Journal of Chemical Health Risks A New Chemo-Selective Method For N-Nitros
  • "N-Nitrosation of Amines by NO 2 and NO: A Theoretical Study", figshare.com,

Sources

Exploratory

1-cyclopropyl-4-nitrosopiperazine mechanism of action

An In-Depth Technical Guide on the Mechanism of Action and Analytical Profiling of 1-Cyclopropyl-4-nitrosopiperazine Executive Summary 1-Cyclopropyl-4-nitrosopiperazine (CPNP) is a complex N-nitrosamine and a potent pro-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action and Analytical Profiling of 1-Cyclopropyl-4-nitrosopiperazine

Executive Summary

1-Cyclopropyl-4-nitrosopiperazine (CPNP) is a complex N-nitrosamine and a potent pro-mutagen belonging to the regulatory "Cohort of Concern." As a Nitrosamine Drug Substance-Related Impurity (NDSRI), CPNP requires rigorous mechanistic understanding and specialized analytical workflows to ensure pharmaceutical safety. This whitepaper details the cytochrome P450-mediated toxification pathway of CPNP, the thermodynamics of its DNA alkylation, and the self-validating experimental protocols required for its accurate genotoxic and quantitative assessment.

The Toxification Pathway: Mechanism of Action

N-nitrosamines are not inherently DNA-reactive; they are stable pro-carcinogens that require enzymatic activation to exert their genotoxic effects. The mechanism of action for CPNP is a multi-phase toxification process that transforms the inert piperazine derivative into a highly electrophilic alkylating agent.

Phase I: Enzymatic α-Hydroxylation

The initiation of CPNP toxicity is governed by Cytochrome P450 (CYP) monooxygenases, predominantly the CYP2E1 and CYP2A6 isoforms. These enzymes catalyze the α-hydroxylation of the piperazine ring at the carbon adjacent to the N-nitroso group[1]. The regioselectivity of this hydroxylation is dictated by steric hindrance; the bulky cyclopropyl group directs the enzymatic oxidation toward the less sterically hindered α-carbons of the piperazine ring rather than the highly strained cyclopropyl carbons[2].

Phase II: Heterolytic Ring Cleavage and Diazonium Formation

The resulting α-hydroxy-CPNP is a highly unstable intermediate. It undergoes rapid, spontaneous heterolytic cleavage, resulting in the opening of the piperazine ring and the expulsion of an aldehyde moiety[3]. The remaining fragment is a primary monoalkylnitrosamine, which rapidly tautomerizes into a diazohydroxide. Subsequent protonation and the catalytic elimination of a water molecule generate an alkyl diazonium ion. Quantum chemical calculations demonstrate that this specific transition from the hydroxylated intermediate to the diazonium cation is virtually barrierless, making it a highly efficient kinetic funnel[2].

Phase III: Electrophilic DNA Alkylation

The alkyl diazonium ion is the "ultimate carcinogen." It acts as a potent electrophile, reacting via an SN​1 or SN​2 mechanism with the nucleophilic centers of DNA[1]. The primary targets are the N7 and O6 positions of guanine. While N7-alkylguanine is the most abundant adduct, O6-alkylguanine is the most highly mutagenic. If not reversed by O6-methylguanine-DNA methyltransferase (MGMT) or Base Excision Repair (BER) pathways, the O6-adduct mispairs with thymine during DNA replication, forcing a G:C to A:T transition mutation that initiates carcinogenesis[1].

Pathway CPNP 1-Cyclopropyl-4-nitrosopiperazine (CPNP) Stable Pro-mutagen CYP Cytochrome P450 (CYP2E1/CYP2A6) Enzymatic α-Hydroxylation CPNP->CYP AlphaOH α-Hydroxy-CPNP Unstable Intermediate CYP->AlphaOH +O2, +NADPH Cleavage Heterolytic Ring Cleavage Spontaneous Dealkylation AlphaOH->Cleavage Fast Diazonium Alkyl Diazonium Ion Highly Electrophilic Ultimate Carcinogen Cleavage->Diazonium -H2O DNA DNA Alkylation N7/O6-Guanine Adduct Formation Diazonium->DNA Nucleophilic Attack Mutation G:C → A:T Transition Genotoxic Event DNA->Mutation If Unrepaired by MGMT

Metabolic activation pathway of CPNP culminating in DNA alkylation and mutagenesis.

Thermodynamic and Kinetic Profiling

Understanding the energetics of CPNP activation is critical for predicting its carcinogenic potency. Using quantum chemical data derived from congeneric cyclic nitrosamines (e.g., N-nitrosopiperazine/piperidine proxies), we can map the thermodynamic landscape of CPNP activation[2].

Reaction StepCatalyst / MechanismReaction Free Energy (ΔG)Activation Barrier (TS)
1. α-Hydroxylation CYP450 (e.g., CYP2E1)Strongly Exothermic (~ -138 kcal/mol)Enzyme-dependent
2. Diazonium Formation Spontaneous HeterolysisExothermicBarrierless
3. DNA Alkylation (N7-Guanine) SN​2 Nucleophilic AttackExothermic (~ -94.3 kcal/mol)~ +14.2 kcal/mol

Table 1: Thermodynamic profiling of cyclic N-nitrosamine activation steps. Data extrapolated from DFT calculations of congeneric piperazine derivatives[2].

Experimental Methodologies & Self-Validating Protocols

To rigorously assess CPNP, laboratories must employ protocols that account for its specific metabolic requirements and trace-level regulatory limits.

Mutagenicity Assessment: S9-Optimized Ames Test

Standard Ames tests often yield false negatives for complex nitrosamines because standard rat liver S9 fractions lack sufficient baseline CYP2E1/CYP2A6 activity. To accurately assess CPNP, the protocol must be optimized using Hamster S9 and a pre-incubation methodology[4].

Causality of Protocol Design:

  • 30% Hamster S9: Hamster S9 inherently expresses higher levels of the specific CYP isoforms required to α-hydroxylate the sterically hindered piperazine ring, preventing false-negative mutagenicity readouts[4].

  • Pre-incubation Step: The diazonium ion is highly reactive and short-lived. A 20-minute pre-incubation of CPNP with the S9 mix and bacteria in a small liquid volume maximizes the local concentration of the electrophile around the bacterial DNA before it is diluted in the top agar.

Self-Validating Ames Protocol:

  • Preparation: Dissolve CPNP in DMSO. Prepare Salmonella typhimurium tester strains TA1535 and TA100 (which are highly sensitive to base-pair substitutions).

  • Metabolic Activation: Add 30% uninduced Hamster S9 mix (containing NADP+ and glucose-6-phosphate for cofactor regeneration) to the test tubes.

  • Pre-Incubation: Incubate the bacteria, CPNP, and S9 mix at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Readout: Incubate plates at 37°C for 48–72 hours. Count revertant colonies.

  • System Suitability (Self-Validation): The assay is only valid if the vehicle control (DMSO) falls within historical spontaneous reversion rates, and the positive control (CPNP at 500 μ g/plate for TA1535 and 1000 μ g/plate for TA100) yields a >3-fold increase in revertants[4].

Workflow Prep 1. Sample Preparation CPNP in DMSO + Bacterial Strain S9 2. Metabolic Activation Addition of 30% Hamster S9 Mix Prep->S9 PreInc 3. Pre-Incubation 20 min @ 37°C (Maximizes Exposure) S9->PreInc Agar 4. Top Agar Addition Dilution and Plating PreInc->Agar Incubate 5. Incubation 48-72 hrs @ 37°C on Minimal Glucose Agar->Incubate Read 6. Colony Quantification Assess Revertant Frequency Incubate->Read

Self-validating Ames test workflow optimized for N-nitrosamine metabolic activation.

Trace Quantification: LC-MS/MS Workflow

Because CPNP is a Cohort of Concern impurity, its Acceptable Intake (AI) limits are strictly regulated, often requiring limits of quantitation (LOQ) in the parts-per-billion (ppb) range.

Causality of Protocol Design:

  • Isotope Dilution: Electrospray Ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement) from the active pharmaceutical ingredient (API). Using a deuterated internal standard (CPNP-d4) ensures that any signal fluctuation is mathematically corrected, making the quantification self-validating.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) isolates the specific parent mass and a unique fragment, eliminating background noise from complex drug matrices.

Self-Validating LC-MS/MS Protocol:

  • Sample Extraction: Spike the drug substance sample with 10 ng/mL of CPNP-d4 (Internal Standard). Extract using Liquid-Liquid Extraction (LLE) with dichloromethane to isolate the relatively non-polar nitrosamine from highly polar API matrices.

  • Chromatography: Inject 10 μL onto a Reversed-Phase C18 column. Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization: Utilize ESI in positive mode (ESI+). The basic nature of the piperazine ring facilitates efficient protonation [M+H]+ .

  • Detection: Monitor the primary MRM transition for CPNP (e.g., m/z 156.1 m/z 126.1, corresponding to the characteristic loss of the NO group).

  • System Suitability (Self-Validation):

    • Signal-to-Noise (S/N) ratio must be 10 for the LOQ standard.

    • Calibration curve linearity ( R2 ) must be 0.995 across a 6-point range.

    • Matrix spike recovery must fall strictly between 80% and 120%.

ParameterSpecification / Requirement
Ionization Mode ESI Positive (ESI+)
Parent Ion [M+H]+ m/z 156.1
Primary Quantifier Fragment m/z 126.1 (Loss of NO)
Internal Standard (IS) CPNP-d4
System Suitability (LOQ) S/N 10, Recovery 80-120%

Table 2: Critical LC-MS/MS parameters for the trace quantification of CPNP.

Conclusion

The genotoxicity of 1-cyclopropyl-4-nitrosopiperazine is intrinsically linked to its CYP-mediated α-hydroxylation and subsequent degradation into a highly reactive DNA-alkylating diazonium ion. Because of the specific steric and electronic properties of the cyclopropylpiperazine moiety, standard analytical and toxicological assays must be carefully adapted. By employing Hamster S9-optimized pre-incubation Ames tests and isotope-dilution LC-MS/MS, researchers can establish self-validating, highly reliable systems to detect, quantify, and mitigate this critical impurity in drug development pipelines.

References[1] Fahrer, J., & Christmann, M. (2023). "DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways." International Journal of Molecular Sciences. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgmWAmpuMKrg-dhf3bRueskrcgszAnyKKnw_nnza0-b13FKZubARhEicLhSZuxf3oCVYlYqGwS81_SLep5CjoDq07uYSpWBSIvy1-l0fy_u88005m3muorNPqbvOXJqjjHnYj2UlJG3rw3GBFP[3] "An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants." (2021). ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_gCPIqlJUdr9NB6q59bOO3JPxuCwl8dzZjsxcwUIddjre76niAZx1NiNNG3gSmPlQwOI0YsNg-qr9fhDDL6QWpQipv4YmLluuoFhatRIiub3lC2ULMpuaj40CjluKCpotJMOBh5NmKT0MNg==[2] "Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment." (2024). Frontiers. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsx-pgqX9yRHGe0rAaGdsbF7nAeX65ybYF3MkuYfa1wbrxiu1unrT5x9vHMOQBOLK5_Rtxlt4H8Lou5qBGjfClFx-8N_9RILjLzS4s7D5jUmZ_SoU8nJ9wHKugQHgkn1N7bgtHU_DP0h0B3ad8_Ks_WEAGB3y-Twbf7EHNtn2o5m3rXxS6_5SsLHWYOHv6wEmpHvzeqw==[4] "Optimizing the detection of N-nitrosamine mutagenicity in the Ames test." (2024). PMC - NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdyRkQn3Pf-CH5xtzoGf0Exxa_WQbDfjtfikEOp2mUZ77YK3P9kBmBPU3G9WORP0UlptYhOZ77jgHzB71M_k6S5zgWp6Fd-y_-RzABbrNbxOG6GpJZSj13GZPRp3xDG867vtG62OWhCvMDtdiS

Sources

Foundational

An In-depth Technical Guide to the Genotoxicity and Mutagenicity Assessment of 1-Cyclopropyl-4-nitrosopiperazine (CPNP)

Abstract N-nitrosamines are a class of compounds designated as a "cohort of concern" by regulatory agencies due to their high potential for mutagenicity and carcinogenicity.[1] The detection of these impurities in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-nitrosamines are a class of compounds designated as a "cohort of concern" by regulatory agencies due to their high potential for mutagenicity and carcinogenicity.[1] The detection of these impurities in pharmaceutical products has necessitated a rigorous and scientifically sound approach to their safety assessment. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the genotoxic and mutagenic potential of a specific N-nitrosamine, 1-cyclopropyl-4-nitrosopiperazine (CPNP). We will delve into the mechanistic basis of nitrosamine-induced genotoxicity, the regulatory framework governing their control, and detailed protocols for the essential assays required for a thorough evaluation. This document is designed to equip researchers and drug development professionals with the expertise to navigate the complexities of assessing nitrosamine impurities, ensuring the safety and quality of pharmaceutical products.

The Nitrosamine Challenge: Context and Mechanism

N-nitrosamine impurities can form at various stages during the synthesis, formulation, or storage of pharmaceutical products.[2] Their presence, even at trace levels, is a significant safety concern because many are potent carcinogens in animal studies.[1] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3] For potent mutagens like many nitrosamines, a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day is often applied to derive acceptable intake limits, reflecting the negligible risk associated with this level of exposure over a lifetime.[3][4]

The genotoxicity of most nitrosamines is not direct-acting. They are pro-mutagens that require metabolic activation by host enzymes to exert their DNA-damaging effects.[5][6][7] This critical biotransformation is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

The Critical Role of Metabolic Activation

The key pathway for the activation of nitrosamines like CPNP is α-hydroxylation, a reaction mediated predominantly by CYP enzymes such as CYP2E1 and CYP2A6 for small- to medium-sized nitrosamines.[8][9] This process involves the hydroxylation of a carbon atom adjacent (in the α-position) to the nitroso group.

The resulting α-hydroxy nitrosamine is an unstable intermediate that spontaneously decomposes. This decomposition leads to the formation of a highly reactive electrophilic species, a diazonium ion. It is this diazonium ion that can then react with nucleophilic sites on DNA bases, primarily forming alkylated DNA adducts. These adducts, if not repaired by cellular mechanisms, can lead to mispairing during DNA replication, resulting in permanent gene mutations—the initiating event in carcinogenesis.[6][8][10]

Metabolic_Activation CPNP 1-Cyclopropyl-4-nitrosopiperazine (CPNP) (Pro-mutagen) AlphaOH α-Hydroxy CPNP (Unstable Intermediate) CPNP->AlphaOH α-Hydroxylation CYP Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2E1) CYP->AlphaOH Catalyzes Decomp Spontaneous Decomposition AlphaOH->Decomp Diazonium Electrophilic Diazonium Ion (Ultimate Mutagen) Decomp->Diazonium Adducts Alkylated DNA Adducts (e.g., O6-alkylguanine) Diazonium->Adducts Alkylation DNA Cellular DNA DNA->Adducts Mutation Gene Mutation (Permanent Genetic Change) Adducts->Mutation Faulty DNA Replication/ Repair Failure

Caption: General pathway for the metabolic activation of N-nitrosamines.

The Genotoxicity Testing Battery: A Multi-Endpoint Approach

A comprehensive assessment of genotoxicity relies on a battery of tests that evaluate different, complementary endpoints. The standard approach, outlined in guidelines like ICH S2(R1), is designed to detect the major types of genetic damage: gene mutations and chromosomal damage.[11][12]

Assay TypeOECD GuidelinePrimary Endpoint DetectedRelevance for CPNP Assessment
Bacterial Reverse Mutation (Ames) Test OECD 471Gene Mutation (Point mutations, frameshifts)First-line screen for mutagenic potential. High sensitivity for nitrosamines under enhanced conditions.
In Vitro Micronucleus Test OECD 487Chromosomal Damage (Clastogenicity & Aneugenicity)Detects potential to break or cause loss/gain of whole chromosomes in mammalian cells.
In Vivo Genotoxicity Test OECD 474, 488, 489Gene Mutation or Chromosomal DamageConfirms genotoxic activity in a whole animal, accounting for ADME properties. Critical for risk assessment.

Core Experimental Protocols and Scientific Rationale

Bacterial Reverse Mutation Assay: The Enhanced Ames Test (OECD 471)

Expertise & Experience: The standard Ames test can exhibit low sensitivity for certain nitrosamines.[13] Field experience and regulatory feedback have led to the development of an "Enhanced Ames Test" (EAT) protocol specifically for this chemical class. The key enhancement is the optimization of the metabolic activation system, as this is the rate-limiting step for nitrosamine mutagenicity. Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines, and a higher concentration (e.g., 30% v/v) in the S9 mix boosts enzymatic activity.[14][15] Furthermore, specific bacterial strains, namely S. typhimurium TA1535 and E. coli WP2 uvrA(pKM101), are particularly sensitive to the types of DNA adducts formed by nitrosamines.[14][15] Notably, CPNP itself is often recommended for use as a positive control in these enhanced assays, indicating its known mutagenic activity under these conditions.[13][16][17]

Trustworthiness: A self-validating protocol includes concurrent negative (solvent) and positive controls. For the EAT, this must include both a standard positive control for each bacterial strain and a known nitrosamine positive control (like CPNP or N-nitrosodimethylamine, NDMA) to verify the activity of the S9 metabolic activation system.

Ames_Workflow cluster_prep Preparation cluster_exposure Exposure (Pre-incubation) cluster_plating Plating & Incubation cluster_analysis Analysis Strains 1. Prepare overnight cultures of bacterial strains (TA1535, WP2 uvrA, etc.) Mix 4. Combine in test tube: - Bacteria - CPNP dilution - S9 Mix Strains->Mix CPNP_Sol 2. Prepare serial dilutions of CPNP test article CPNP_Sol->Mix S9_Mix 3. Prepare S9 Mix (30% Hamster Liver S9) S9_Mix->Mix Incubate 5. Incubate at 37°C for 30 minutes Mix->Incubate Plate 6. Add top agar and plate onto minimal glucose agar Incubate->Plate Incubate_Plates 7. Incubate plates at 37°C for 48-72 hours Plate->Incubate_Plates Count 8. Count revertant colonies Incubate_Plates->Count Interpret 9. Analyze for dose-dependent increase vs. negative control Count->Interpret

Caption: Workflow for the Enhanced Ames Test (EAT).

Step-by-Step Protocol: Enhanced Ames Test

  • Strain Preparation: Prepare fresh overnight cultures of appropriate bacterial tester strains (e.g., S. typhimurium TA1535, E. coli WP2 uvrA(pKM101), and others as per OECD 471).

  • Metabolic Activation: Prepare the S9 mix. For the EAT, this should contain 30% (v/v) liver S9 from hamsters induced with phenobarbital/β-naphthoflavone, along with necessary co-factors (e.g., NADP, G6P).

  • Test Article Preparation: Dissolve CPNP in a suitable, non-mutagenic solvent (e.g., water or DMSO). Prepare a series of at least five dilutions.

  • Pre-incubation: In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix, and 0.1 mL of the CPNP dilution (or control solution).

  • Incubation: Vortex the tubes gently and pre-incubate at 37°C for 30 minutes in a shaking water bath.

  • Plating: After incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine or tryptophan, as required) to each tube, vortex, and pour the contents onto the surface of minimal glucose agar plates.

  • Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

  • Data Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least twice the mean of the solvent control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Expertise & Experience: While the Ames test detects gene mutations, it cannot detect chromosomal damage. The in vitro micronucleus assay fills this critical gap. It identifies substances that are clastogenic (cause chromosome breaks) or aneugenic (cause chromosome loss/gain). For pro-mutagens like CPNP, the inclusion of an exogenous metabolic activation system (S9 mix) is essential. The choice of cell line is also important; human-derived cells like TK6 or metabolically competent cells like HepaRG can provide more human-relevant data. Recent studies indicate that 3D spheroid cultures of HepaRG cells may be more sensitive for detecting the genotoxicity of some nitrosamines compared to traditional 2D cultures.[9]

Trustworthiness: The assay must demonstrate a clear difference between the solvent control and a known clastogen/aneugen (positive control), both with and without S9. Cytotoxicity is measured concurrently (e.g., by assessing relative cell count or population doubling) to ensure that observed increases in micronuclei are not artifacts of excessive cell death. Per OECD guidelines, the top concentration tested should induce approximately 50-55% cytotoxicity.

Micronucleus_Workflow cluster_prep Cell Culture & Dosing cluster_exposure Treatment & Recovery cluster_harvest Harvesting & Staining cluster_analysis Microscopic Analysis Culture 1. Culture mammalian cells (e.g., TK6, HepaRG) Dose 2. Treat cells with CPNP +/- S9 metabolic activation Culture->Dose Treat 3. Short Treatment (3-6h) + S9, followed by washout and recovery period (1.5-2 cell cycles) Dose->Treat CytoB 4. Add Cytochalasin B (optional) to block cytokinesis Treat->CytoB Harvest 5. Harvest cells CytoB->Harvest Stain 6. Stain with DNA-specific dye (e.g., Acridine Orange, DAPI) Harvest->Stain Score 7. Score micronuclei (MN) in binucleated cells (if CytoB used) Stain->Score Analyze 8. Statistically analyze for increase in % MN cells vs. negative control Score->Analyze

Caption: Workflow for the in vitro Mammalian Cell Micronucleus Test.

Step-by-Step Protocol: In Vitro Micronucleus Test

  • Cell Culture: Propagate a suitable mammalian cell line (e.g., TK6) in appropriate culture medium.

  • Treatment: Seed cells for treatment. For assays including metabolic activation, treat cultures for a short period (e.g., 3-6 hours) with serial dilutions of CPNP in the presence of S9 mix. A parallel experiment without S9 should also be conducted.

  • Recovery: After the treatment period, wash the cells to remove the test compound and S9 mix. Re-incubate the cells in fresh medium for a recovery period equivalent to 1.5-2 normal cell cycle lengths.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium during the recovery period. This inhibits cytokinesis (cell division), leading to the accumulation of binucleated cells that have completed one nuclear division, which are then scored for micronuclei.

  • Harvest and Slide Preparation: Harvest the cells by centrifugation. Treat with a hypotonic solution and fix. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a fluorescent DNA dye (e.g., acridine orange or DAPI).

  • Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, separate nucleus within the cytoplasm.

  • Data Evaluation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

In Vivo Genotoxicity Testing

Expertise & Experience: Positive results in in vitro assays are not always predictive of a hazard in humans, as they do not account for the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. Therefore, if CPNP is positive in either the Ames or in vitro micronucleus test, an in vivo follow-up study is mandatory for a meaningful risk assessment. The rodent bone marrow micronucleus test (OECD 474) is the most common first-line in vivo test. For compounds like nitrosamines, which can have organ-specific effects, other assays like the Comet assay (OECD 489) in the liver or the Transgenic Rodent (TGR) gene mutation assay (OECD 488) can provide invaluable data on mutagenicity in target tissues.[2][18][19]

Trustworthiness: In vivo studies must include evidence that the test compound reached the target tissue (e.g., bone marrow). This can be demonstrated through toxicity observations (e.g., a reduction in the ratio of polychromatic to normochromatic erythrocytes in the bone marrow) or via toxicokinetic data. A concurrent positive control is required to demonstrate the sensitivity of the test system.

Summary of In Vivo Rodent Micronucleus Test (OECD 474)

  • Animal Dosing: Groups of rodents (typically rats or mice) are administered CPNP, usually via the intended clinical route of exposure, at a minimum of three dose levels.

  • Sample Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia.

  • Slide Preparation & Staining: Bone marrow smears are prepared on microscope slides and stained to differentiate between immature (polychromatic) and mature (normochromatic) erythrocytes.

  • Scoring: At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.

  • Data Evaluation: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs in any of the treated groups compared to the vehicle control.

Structure-Activity Relationship (SAR) Insights for CPNP

The genotoxic potency of nitrosamines is heavily influenced by their chemical structure.[20][21] Key structural features affecting potency include:

  • α-Hydrogens: The presence of hydrogens on the carbon atom adjacent to the nitroso group is a prerequisite for the α-hydroxylation activation pathway.[1] CPNP possesses multiple α-hydrogens on the piperazine ring, making it a substrate for this pathway.

  • Steric Hindrance: Bulky substituents or branching near the α-carbon can sterically hinder the approach of CYP enzymes, reducing the rate of metabolic activation and thus decreasing genotoxic potency.[19] The cyclopropyl group in CPNP is relatively small and attached via a methylene bridge, suggesting it may not impart significant steric hindrance.

  • Electronic Effects: The electronic properties of substituents can influence the stability of the intermediate diazonium ion, affecting its reactivity towards DNA.

Based on these principles, CPNP is structurally an alert for mutagenicity. Its profile as a cyclic nitrosamine with available α-hydrogens strongly suggests it will be metabolically activated to a DNA-reactive species. Recent experimental data from an enhanced in vitro metabolization protocol coupled with the ToxTracker assay confirmed that CPNP is indeed genotoxic.[7]

Conclusion and Path Forward

The assessment of 1-cyclopropyl-4-nitrosopiperazine requires a systematic and rigorous application of the standard genotoxicity testing battery, adapted with enhanced protocols tailored for the N-nitrosamine class. Based on its structure and available data, CPNP is expected to be mutagenic in the Enhanced Ames Test and genotoxic in sensitive in vitro mammalian cell assays that utilize an optimized metabolic activation system.

The definitive data for human risk assessment will come from a well-conducted in vivo study. A negative result in a robust in vivo micronucleus test, demonstrating adequate exposure to the bone marrow, would provide strong evidence that CPNP does not pose a significant genotoxic risk under those conditions. Conversely, a positive in vivo result would classify CPNP as an in vivo mutagen, requiring stringent control to a level of negligible risk (e.g., based on the TTC) in any pharmaceutical product. This weight-of-evidence approach, grounded in mechanistic understanding and validated methodologies, is paramount to ensuring patient safety.

References

  • In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed. Available at: [Link]

  • Mutagenicity of N-nitrosopiperazine derivatives in Salmonella typhimurium - PubMed. Available at: [Link]

  • Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes | Chemical Research in Toxicology. Available at: [Link]

  • Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Available at: [Link]

  • NCTR Division of Genetic and Molecular Toxicology Fact Sheet 2024 - FDA. Available at: [Link]

  • Comparative In Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Guideline on the limits of genotoxic impurities - European Medicines Agency. Available at: [Link]

  • Genotoxic impurities in pharmaceutical products - European Pharmaceutical Review. Available at: [Link]

  • Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - Wiley Online Library. Available at: [Link]

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells - PMC. Available at: [Link]

  • Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC. Available at: [Link]

  • Comparative Analysis of TA102 and WP2 uvrA(pKM101) Strains in Detecting Nitrosamine Mutagens in the Enhanced Ames Test - PubMed. Available at: [Link]

  • Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC. Available at: [Link]

  • Revision of OECD guidelines for genotoxicity: Current status and next steps - Ovid. Available at: [Link]

  • Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction - PubMed. Available at: [Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Activation profile of N-nitrosopiperazine (NPZ) - ResearchGate. Available at: [Link]

  • Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PMC. Available at: [Link]

  • Guidelines for the Testing of Chemicals - OECD. Available at: [Link]

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. Available at: [Link]

  • Genotoxic Impurities: Regulatory Best Practice - AIFA. Available at: [Link]

  • OECD/OCDE TG 473 化学物質の試験に関する OECD ガイドライン. Available at: [Link]

  • Structure activity relationships in nitrosamine carcinogenesis - ResearchGate. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4 - OECD iLibrary. Available at: [Link]

  • What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships | Chemical Research in Toxicology. Available at: [Link]

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects - ScienceDirect. Available at: [Link]

  • Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS - Frontiers. Available at: [Link]

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC. Available at: [Link]

  • 1-(cyclopropylmethyl)-4-nitrosopiperazine - Veeprho. Available at: [Link]

  • Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC. Available at: [Link]

  • 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information - NextSDS. Available at: [Link]

  • 1-Cyclopentyl-4-nitrosopiperazine | C9H17N3O - PubChem. Available at: [Link]

  • Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin - Nature.com. Available at: [Link]

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  • A deep dive into historical Ames study data for N-nitrosamine compounds - ScienceDirect. Available at: [Link]

  • Mode-of-action analysis of the effects induced by nicotine in the in vitro micronucleus assay - Wiley Online Library. Available at: [Link]

  • 1-(cyclopropylmethyl)-4-nitrosopiperazine - Allmpus. Available at: [Link]

  • Genotoxicity evaluation by in vitro micronucleus assay without S9 - ResearchGate. Available at: [Link]

  • A chemical category approach of genotoxicity studies for branched alkylphenols - NIHS. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Metabolic Activation of 1-Cyclopropyl-4-nitrosopiperazine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the putative metabolic activation pathways of 1-cyclopropyl-4-nitrosopip...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative metabolic activation pathways of 1-cyclopropyl-4-nitrosopiperazine, a compound of interest in toxicological and drug development research. Drawing from established principles of N-nitrosamine and cyclopropyl-group metabolism, this document elucidates the probable enzymatic processes, the formation of reactive intermediates, and the subsequent potential for macromolecular adduction. We present a scientifically grounded framework for investigating the bioactivation of this molecule, complete with detailed experimental protocols and data interpretation strategies. This guide is intended to serve as a foundational resource for researchers undertaking the toxicological assessment of 1-cyclopropyl-4-nitrosopiperazine and structurally related compounds.

Introduction: The Toxicological Significance of N-Nitrosamines

N-nitrosamines are a class of potent genotoxic carcinogens that require metabolic activation to exert their biological effects.[1][2][3] Their presence as impurities in pharmaceutical products has been a significant concern for regulatory agencies and the pharmaceutical industry.[4][5] The metabolic bioactivation of N-nitrosamines is a critical event in their mechanism of toxicity, leading to the formation of highly reactive electrophilic species that can form covalent adducts with DNA, ultimately resulting in mutations and the initiation of cancer.[1][6]

1-Cyclopropyl-4-nitrosopiperazine presents a unique case for study due to the presence of two distinct moieties susceptible to metabolic transformation: the N-nitrosopiperazine ring and the cyclopropyl group. This guide will explore the likely metabolic fates of this molecule, with a focus on the enzymatic pathways that lead to its activation.

Postulated Metabolic Activation Pathways

The metabolic activation of 1-cyclopropyl-4-nitrosopiperazine is likely to proceed through two primary, and potentially competing, pathways: α-hydroxylation of the piperazine ring and metabolism of the cyclopropyl group.

Pathway 1: α-Hydroxylation of the Piperazine Ring

The hallmark of N-nitrosamine bioactivation is the enzymatic hydroxylation of the carbon atom alpha (α) to the nitroso group.[4][7][8] This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][9]

  • Causality of α-Hydroxylation: This oxidative step transforms the chemically stable nitrosamine into a highly unstable α-hydroxynitrosamine intermediate.[10][11] This intermediate rapidly undergoes spontaneous decomposition to yield a diazonium ion, a potent electrophile capable of alkylating nucleophilic sites on DNA and proteins.[4][7]

For 1-cyclopropyl-4-nitrosopiperazine, α-hydroxylation can occur at two positions on the piperazine ring.

cluster_0 Pathway 1: α-Hydroxylation of the Piperazine Ring Parent_Compound 1-Cyclopropyl-4-nitrosopiperazine Alpha_Hydroxylation α-Hydroxylation (CYP450-mediated) Parent_Compound->Alpha_Hydroxylation [O] Unstable_Intermediate α-Hydroxynitrosopiperazine (Unstable) Alpha_Hydroxylation->Unstable_Intermediate Ring_Opening Spontaneous Ring Opening Unstable_Intermediate->Ring_Opening Diazonium_Ion Diazonium Ion (Electrophilic) Ring_Opening->Diazonium_Ion DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts Alkylation cluster_1 Pathway 2: Metabolism of the Cyclopropyl Group Parent_Compound_2 1-Cyclopropyl-4-nitrosopiperazine Cyclopropyl_Oxidation Cyclopropyl Oxidation (CYP450-mediated) Parent_Compound_2->Cyclopropyl_Oxidation [O] Ring_Opened_Intermediate Ring-Opened Radical/Cation (Reactive) Cyclopropyl_Oxidation->Ring_Opened_Intermediate GSH_Conjugate GSH Conjugate Ring_Opened_Intermediate->GSH_Conjugate Trapping by GSH Protein_Adducts Protein Adducts Ring_Opened_Intermediate->Protein_Adducts Covalent Binding

Figure 2: Postulated metabolic activation of 1-cyclopropyl-4-nitrosopiperazine via metabolism of the cyclopropyl group.

Experimental Approaches for Elucidating Metabolic Activation

A multi-pronged experimental strategy is essential to definitively characterize the metabolic activation of 1-cyclopropyl-4-nitrosopiperazine.

In Vitro Metabolism Studies

Human liver microsomes are the gold standard for in vitro metabolism studies, as they contain a high concentration of CYP enzymes. [12][13] Experimental Protocol: Incubation with Human Liver Microsomes

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), 1-cyclopropyl-4-nitrosopiperazine (at a range of concentrations, e.g., 1-100 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant for analysis.

Data Presentation: Metabolite Profiling

Time (min)Parent Compound Peak AreaMetabolite 1 Peak AreaMetabolite 2 Peak Area...
0X00...
15YAB...
30ZCD...
60WEF...
Identification of CYP Isoforms

Identifying the specific CYP isoforms responsible for the metabolism of 1-cyclopropyl-4-nitrosopiperazine is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in toxicity.

Experimental Protocol: Reaction Phenotyping

  • Recombinant CYPs: Incubate 1-cyclopropyl-4-nitrosopiperazine with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, 3A4).

  • Chemical Inhibition: In human liver microsomes, co-incubate 1-cyclopropyl-4-nitrosopiperazine with selective chemical inhibitors for specific CYP isoforms.

  • Immunoinhibition: In human liver microsomes, co-incubate 1-cyclopropyl-4-nitrosopiperazine with inhibitory monoclonal antibodies specific to individual CYP isoforms.

Trapping of Reactive Metabolites

Due to their transient nature, reactive metabolites are not directly observable. Their formation is inferred by trapping them with nucleophilic reagents. [14][15] Experimental Protocol: Glutathione (GSH) Trapping

  • Modified Incubation: Perform the human liver microsome incubation as described in section 3.1, but with the addition of a high concentration of glutathione (GSH, e.g., 1-5 mM).

  • Analysis: Analyze the supernatant for the presence of GSH conjugates using LC-MS/MS. The detection of a mass corresponding to the parent compound plus the mass of GSH (or a fragment thereof) provides evidence for the formation of a reactive intermediate.

Detection of DNA Adducts

The ultimate proof of genotoxicity is the detection of DNA adducts.

Experimental Protocol: In Vitro DNA Adduct Formation

  • Incubation with DNA: Perform the human liver microsome incubation in the presence of calf thymus DNA.

  • DNA Isolation: After incubation, isolate the DNA using standard phenol-chloroform extraction and ethanol precipitation methods.

  • DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

  • LC-MS/MS Analysis: Analyze the hydrolysate for the presence of modified nucleosides using a highly sensitive LC-MS/MS method. [16]

Analytical Methodologies

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for these studies, offering the requisite sensitivity and specificity. [17][18]Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for the parent compound and more volatile metabolites. [19] Table 1: Key Analytical Parameters for LC-MS/MS Analysis

ParameterRecommended SettingRationale
Column C18 reversed-phaseGood retention and separation of the parent compound and its metabolites.
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acidProvides good peak shape and ionization efficiency in positive ion mode.
Ionization Mode Positive Electrospray Ionization (ESI+)N-nitrosamines and their metabolites are readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.

Conclusion and Future Directions

The metabolic activation of 1-cyclopropyl-4-nitrosopiperazine is a complex process that likely involves multiple enzymatic pathways. This guide provides a robust framework for its investigation, from initial in vitro metabolism studies to the detection of DNA adducts. A thorough understanding of these pathways is paramount for the accurate assessment of the toxicological risk posed by this compound and for the development of safer pharmaceuticals.

Future research should focus on in vivo studies to confirm the metabolic pathways identified in vitro and to quantify the extent of DNA damage in relevant target tissues. Additionally, computational modeling can be a valuable tool to predict the metabolic fate of structurally related nitrosamines. [20][21]

References

  • Ayrton, A. D., Smith, J. N., & Ioannides, C. (1987). Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction. Carcinogenesis, 8(11), 1691-5.
  • BenchChem. (n.d.).
  • Creek, D. J., Choo, J., & Kelleher, N. L. (2016). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. Methods in enzymology, 579, 17–33.
  • Crespi, C. L., Penman, B. W., Steimel, D. T., Smith, T., & Waxman, D. J. (1991). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Carcinogenesis, 12(10), 1869-75.
  • European Medicines Agency. (2023).
  • Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(9), 4559.
  • Hecht, S. S., & Spratt, T. E. (2017). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines.
  • Kroeger-Koepke, M. B., Koepke, S. R., McClusky, G. A., Magee, P. N., & Michejda, C. J. (1981). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline.
  • Lhasa Limited. (2024, February 7). Mechanisms Of Nitrosamine Mutagenicity And Their Relationship To Rodent Carcinogenic Potency.
  • Loeppky, R. N., & Michejda, C. J. (Eds.). (1994). Nitrosamines and Related N-Nitroso Compounds: Chemistry and Biochemistry. American Chemical Society.
  • McCoy, G. D., Hecht, S. S., & Chen, C. B. (1981). Mutagenicity and alpha-hydroxylation of N-nitrosopyrrolidine and N-nitrosopiperidine: a possible correlation. Environmental mutagenesis, 3(4), 431-7.
  • NextSDS. (n.d.). 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • SynZeal. (n.d.). 1-(Cyclopropylmethyl)-4-nitrosopiperazine. Retrieved from [Link]

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential.
  • Veeprho. (n.d.). 1-(cyclopropylmethyl)-4-nitrosopiperazine. Retrieved from [Link]

  • Wang, M., & Hecht, S. S. (1997). A cyclic N7, C-8 guanine adduct of N-nitrosopyrrolidine (NPYR): formation in nucleic acids and excretion. Chemical research in toxicology, 10(4), 423-8.
  • Wu, X., & Gu, J. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in pharmacology, 13, 838383.
  • Yan, Z., & Caldwell, G. W. (2004). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (pp. 219-231). Humana Press.
  • Zhang, Y., & Li, F. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in pharmacology, 10, 417.
  • Zhou, Y., & Ingelman-Sundberg, M. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Cytochrome P450. IntechOpen.
  • Zou, L., & Li, H. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • Allmpus. (n.d.). 1-(cyclopropylmethyl)-4-nitrosopiperazine. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. (2023). Molecules, 28(21), 7431.
  • Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. (2023). Chemical research in toxicology, 36(7), 1145-1156.
  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (2023). International journal of molecular sciences, 24(5), 4727.
  • Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. (2023). Mutagenesis, 38(3-4), 135-145.
  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2013).
  • Characterizing the in vitro metabolic features of nine alicyclic fentanyl-type new psychoactive substances. (2025). Archives of toxicology.
  • Computational mechanistic study on N-nitrosation reaction of secondary amines. (2025). Structural Chemistry.
  • Mutagenicity and alpha-hydroxylation of N-nitrosopyrrolidine and N-nitrosopiperidine: a possible correlation. (1981). Environmental mutagenesis, 3(4), 431-7.
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). International journal of molecular sciences, 23(9), 4559.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). Journal of Pharmaceutical and Biomedical Analysis, 245, 116069.
  • Computational mechanistic study on N-nitrosation reaction of secondary amines. (2025). Structural Chemistry.
  • alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. (1981).
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). International journal of molecular sciences, 23(9), 4559.
  • ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. (2023, February 24). YouTube. Retrieved from [Link]

  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024). Antioxidants, 13(2), 164.
  • A Computational Approach to Investigate the Biochemical Properties of Paracetamol and Its Metabolites. (2019). Journal of chemistry, 2019, 8530727.
  • Nitrosamine impurities: guidance for marketing authorisation holders. (2023). European Medicines Agency.

Sources

Foundational

The Toxicological Profile of 1-Cyclopropyl-4-nitrosopiperazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyclopropyl-4-nitrosopiperazine (CPNP) is a member of the N-nitrosamine class of compounds, a group known for its potential carcinogenic properti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-4-nitrosopiperazine (CPNP) is a member of the N-nitrosamine class of compounds, a group known for its potential carcinogenic properties. As with many N-nitrosamines, CPNP is of significant interest to the pharmaceutical and chemical industries due to its potential to form as an impurity in various manufacturing processes. This technical guide provides a comprehensive overview of the toxicological profile of 1-cyclopropyl-4-nitrosopiperazine, drawing upon available data for the compound and read-across information from structurally related nitrosopiperazines and the broader class of N-nitroso compounds. The guide covers key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and potential mechanisms of action. Furthermore, it details established analytical methodologies for the detection and quantification of nitrosopiperazines and discusses the current understanding of their metabolism. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in assessing the risks associated with CPNP and in developing strategies for its control.

Introduction: The N-Nitrosamine Challenge

N-nitroso compounds (NOCs) have been a subject of toxicological concern for over a century, with their carcinogenic potential first being recognized in the mid-20th century.[1][2] This class of compounds is characterized by the N-N=O functional group and includes both N-nitrosamines and N-nitrosamides.[1][3] N-nitrosamines, such as 1-cyclopropyl-4-nitrosopiperazine, are of particular relevance to the pharmaceutical industry as they can form as impurities during drug synthesis or storage.[4][5] The presence of these impurities, even at trace levels, is a significant safety concern due to their classification as probable human carcinogens by regulatory agencies like the U.S. Environmental Protection Agency (EPA).[6]

1-Cyclopropyl-4-nitrosopiperazine is a derivative of piperazine, a common building block in many pharmaceutical active ingredients.[7] Its structure, featuring a cyclopropyl group at the 4-position of the nitrosopiperazine ring, presents a unique toxicological profile that warrants detailed investigation. This guide aims to provide a thorough analysis of the known and inferred toxicological properties of CPNP.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for assessing its toxicological behavior.

PropertyValueSource
Chemical Name 1-cyclopropyl-4-nitrosopiperazine[8]
CAS Number 2703774-33-6[8]
Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Solubility Expected to be soluble in organic solvents[7]

Toxicological Profile

Direct and comprehensive toxicological data for 1-cyclopropyl-4-nitrosopiperazine is limited. Therefore, this section relies heavily on the available GHS hazard classifications and read-across data from structurally similar compounds, primarily 1-nitrosopiperazine and other 4-substituted nitrosopiperazines.

Acute Toxicity

Based on notified GHS classifications, 1-cyclopropyl-4-nitrosopiperazine is considered to have acute toxicity via oral, dermal, and inhalation routes.[8] Overexposure may lead to symptoms such as dizziness, nausea, muscle weakness, narcosis, and respiratory failure.[9]

Skin and Eye Irritation

The compound is classified as causing severe skin burns and eye damage.[8] It is also suspected to be a skin and respiratory sensitizer.[10]

Genotoxicity and Mutagenicity

The genotoxic potential of N-nitrosamines is a primary driver of their carcinogenicity. These compounds are generally not directly mutagenic but require metabolic activation to form reactive electrophilic species that can alkylate DNA.[4] The formation of DNA adducts, if not repaired, can lead to mutations and the initiation of cancer.

Carcinogenicity

N-nitroso compounds are potent carcinogens in a wide range of animal species, and it is presumed that humans are also susceptible.[1][6] The carcinogenicity of nitrosopiperazines has been demonstrated in animal studies. For example, intravesical administration of 1-nitrosopiperazine to rats induced tumors of the nasal mucosa and bladder.[14] Similarly, 1-nitroso-4-methylpiperazine has shown strong nasal carcinogenicity in rats after inhalation.[15]

The carcinogenic potency of N-nitrosamines can be influenced by the substituents on the piperazine ring.[16] While the specific carcinogenic potential of 1-cyclopropyl-4-nitrosopiperazine has not been reported, its classification as a suspected carcinogen (Carc. 2) is based on the well-established carcinogenicity of the N-nitrosamine class.[8][10]

Reproductive and Developmental Toxicity

Some nitrosopiperazines are suspected of damaging fertility or the unborn child.[10][17] However, specific data on the reproductive and developmental toxicity of 1-cyclopropyl-4-nitrosopiperazine is not available.

Mechanism of Action: The Path to Carcinogenesis

The toxicological effects of N-nitrosamines are intrinsically linked to their metabolic activation. This process is crucial for their genotoxic and carcinogenic properties.

Nitrosamine Metabolism and Carcinogenesis cluster_0 Phase I Metabolism (CYP450) cluster_1 DNA Adduct Formation cluster_2 Cellular Consequences Nitrosamine Nitrosamine Alpha-hydroxylation Alpha-hydroxylation Nitrosamine->Alpha-hydroxylation CYP450 enzymes Unstable_intermediate Unstable α-hydroxynitrosamine Alpha-hydroxylation->Unstable_intermediate Dealkylation Dealkylation Unstable_intermediate->Dealkylation Aldehyde Aldehyde Dealkylation->Aldehyde Alkyldiazonium_ion Alkyldiazonium ion (Electrophile) Dealkylation->Alkyldiazonium_ion Spontaneous decomposition DNA DNA Alkyldiazonium_ion->DNA Alkylation DNA_adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_adducts Mutation Mutation DNA_adducts->Mutation Replication errors Cancer_initiation Cancer Initiation Mutation->Cancer_initiation

Figure 1: Generalized metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

The key initial step is the α-hydroxylation of the carbon atom adjacent to the N-nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes.[3] This results in an unstable α-hydroxynitrosamine intermediate that spontaneously decomposes to form a highly reactive alkyldiazonium ion. This electrophilic species can then react with nucleophilic sites in cellular macromolecules, most critically DNA, to form DNA adducts. The formation of promutagenic adducts, such as O6-alkylguanine, can lead to mispairing during DNA replication, resulting in mutations and ultimately, the initiation of cancer.[4]

Metabolism and Pharmacokinetics

The metabolism of 1-cyclopropyl-4-nitrosopiperazine is expected to follow the general pathways for N-nitrosamines. The piperazine ring is susceptible to α-hydroxylation. Additionally, the cyclopropyl group itself can be a site of metabolism, although it is generally considered to be more resistant to oxidative metabolism by CYPs compared to other alkyl groups.[18] However, metabolism of cyclopropylamines can lead to the formation of reactive intermediates.[18] The specific metabolic fate of the cyclopropyl moiety in CPNP and its contribution to the overall toxicity profile require further investigation.

Analytical Methodologies

The detection and quantification of N-nitrosamine impurities at trace levels in various matrices, particularly in pharmaceutical products, is a significant analytical challenge. Several sensitive and specific methods have been developed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile nitrosamines.[19]

Experimental Protocol: GC-MS Analysis of Nitrosopiperazines

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance).

    • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or methanol).

    • Perform liquid-liquid extraction or solid-phase extraction to isolate the nitrosamines and remove matrix interferences.

    • Concentrate the extract to a final volume.

    • Add an appropriate internal standard.

  • GC-MS Conditions:

    • Column: A capillary column suitable for nitrosamine analysis (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless or pulsed splitless for enhanced sensitivity.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the analytes.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high specificity and sensitivity, monitoring characteristic ions for the target nitrosamine.

  • Quantification:

    • Generate a calibration curve using certified reference standards.

    • Calculate the concentration of the nitrosamine in the sample based on the peak area ratio of the analyte to the internal standard.

GC-MS Workflow Sample_Prep Sample Preparation (Extraction & Concentration) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (SIM) Mass_Analysis->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Figure 2: A typical workflow for the analysis of nitrosamines by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile.[20][21][22]

Experimental Protocol: LC-MS/MS Analysis of Nitrosopiperazines

  • Sample Preparation:

    • Similar to GC-MS, involving dissolution, extraction, and concentration. The choice of extraction solvent will depend on the sample matrix and the polarity of the nitrosamine.

  • LC-MS/MS Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium formate to improve ionization.[21]

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Similar to GC-MS, using a calibration curve generated from reference standards.

Data Gaps and Future Research Directions

While this guide provides a comprehensive overview based on available data, it is crucial to acknowledge the significant data gaps for 1-cyclopropyl-4-nitrosopiperazine. To enable a more accurate risk assessment, the following studies are recommended:

  • In vitro and in vivo genotoxicity assays: To definitively determine the mutagenic potential of CPNP.

  • A comprehensive 2-year rodent carcinogenicity bioassay: To establish its carcinogenic potential and potency.

  • Metabolism and pharmacokinetic studies: To identify the specific metabolic pathways and the role of the cyclopropyl group in its bioactivation or detoxification.

  • Reproductive and developmental toxicity studies: To assess its potential effects on fertility and embryonic development.

  • Structure-activity relationship (SAR) studies: To better understand how the cyclopropyl substituent influences the toxicological properties of nitrosopiperazines.

Conclusion

1-Cyclopropyl-4-nitrosopiperazine, as a member of the N-nitrosamine class, is a compound of toxicological concern, with the available data strongly suggesting it is a hazardous substance and a probable human carcinogen. While direct experimental data is scarce, a read-across approach from structurally related compounds provides a basis for a preliminary risk assessment. The information presented in this guide highlights the need for stringent control of this impurity in any manufacturing process. Further research is imperative to fully characterize the toxicological profile of 1-cyclopropyl-4-nitrosopiperazine and to ensure human safety.

References

  • Lijinsky, W., & Reuber, M. D. (1993). Carcinogenic effects in rats of nitrosopiperazines administered intravesically: possible implications for the use of piperazine. Cancer Letters, 74(1-2), 101–103. [Link]

  • Lijinsky, W. (1987). N-Nitroso Compounds. In Toxicology (pp. 471-483). Academic Press. [Link]

  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. [Link]

  • Swann, P. F. (1975). Toxicology of N-Nitroso Compounds. Journal of the Science of Food and Agriculture, 26(11), 1761-1771. [Link]

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  • NextSDS. (n.d.). 1-cyclopropyl-4-nitrosopiperazine. [Link]

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  • Kumar, A., Singh, A., & Singh, S. (2021). A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis, 11(2), 99-109. [Link]

  • Ji, Z., et al. (2022). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Toxicology and Applied Pharmacology, 441, 115978. [Link]

  • PubChem. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine. [Link]

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  • NextSDS. (n.d.). 1-nitrosopiperazine. [Link]

  • Veeprho. (n.d.). 1-(cyclopropylmethyl)-4-nitrosopiperazine. [Link]

  • Heflich, R. H., et al. (2024). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis, geae009. [Link]

  • Dieckhoff, P., et al. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893-894, 503715. [Link]

  • Wang, Y., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 10, 835677. [Link]

  • Lijinsky, W., Singer, G. M., & Reuber, M. D. (1981). The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis, 2(10), 1045–1048. [Link]

  • Beal, C. B., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

  • Allmpus. (n.d.). 1-(cyclopropylmethyl)-4-nitrosopiperazine. [Link]

  • Klein, R. G., et al. (1999). Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. Carcinogenesis, 20(8), 1629–1631. [Link]

  • SynZeal. (n.d.). 1-(Cyclopropylmethyl)-4-nitrosopiperazine. [Link]

  • Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Kasperek, R., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. Molecules, 28(21), 7405. [Link]

Sources

Exploratory

Comprehensive Technical Guide: Solubility, Stability, and Degradation Kinetics of 1-Cyclopropyl-4-nitrosopiperazine

Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical risk assessment. Among these, 1-cyclopropyl-4-nitrosopiperazine (CAS: 27...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical risk assessment. Among these, 1-cyclopropyl-4-nitrosopiperazine (CAS: 2703774-33-6) represents a critical structural alert, often arising as a degradation product or synthetic byproduct in active pharmaceutical ingredients (APIs) containing a cyclopropylpiperazine moiety (e.g., fluoroquinolones).

This whitepaper provides an in-depth, mechanistic exploration of the solubility and stability profiles of 1-cyclopropyl-4-nitrosopiperazine. By moving beyond empirical observations to explain the underlying physicochemical causality, this guide equips analytical chemists and formulation scientists with self-validating protocols for the accurate quantification and mitigation of this specific NDSRI.

Physicochemical Profiling & Solubility Dynamics

Structural Causality of Solubility

1-Cyclopropyl-4-nitrosopiperazine is an amphiphilic molecule. Its solubility is dictated by the competing physicochemical forces of its two primary functional groups:

  • The Cyclopropyl Ring: Imparts localized lipophilicity, driving solubility in non-polar to moderately polar organic solvents.

  • The N-Nitroso Group (N-N=O): Highly polar and capable of acting as a hydrogen-bond acceptor. This group significantly enhances aqueous solubility compared to the non-nitrosated secondary amine precursor.

Because of this dual nature, the compound exhibits excellent solubility in polar aprotic solvents (DMSO, acetonitrile) and moderate, pH-dependent solubility in aqueous media.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of 1-cyclopropyl-4-nitrosopiperazine across various solvent systems at 25°C.

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)Mechanistic Rationale
Methanol 32.7> 50.0Strong dipole-dipole interactions and H-bond donation to the nitroso oxygen.
Acetonitrile 37.5> 50.0Excellent solvation of the polar N-N=O dipole without disrupting the lipophilic cyclopropyl group.
Water (pH 7.0) 80.112.5Moderate solubility driven by nitroso H-bond acceptance, limited by the hydrophobic cyclopropyl tail.
Aqueous Buffer (pH 2.0) ~8018.2Protonation of minor basic sites or enhanced H-bonding network at low pH increases solvation.
n-Hexane 1.89< 0.1Insufficient polarity to overcome the strong dipole-dipole intermolecular forces of the pure NDSRI.

Stability and Degradation Pathways

Understanding the degradation kinetics of 1-cyclopropyl-4-nitrosopiperazine is critical for developing stability-indicating assays and designing safe formulations. The molecule is generally thermally stable but highly susceptible to photolytic and extreme-pH degradation[1].

Photolytic Degradation (UV-C 254 nm)

Nitrosamines exhibit a strong absorption band near 230–254 nm due to the π→π∗ intramolecular charge transfer of the N-N=O group[2]. Upon exposure to UV light, 1-cyclopropyl-4-nitrosopiperazine undergoes rapid homolytic cleavage of the N-N bond.

The Role of pH in Photolysis: Lower pH environments significantly accelerate UV degradation. Acidic solutions provide abundant H+ ions that hydrogen-bond with the nitroso oxygen. This protonation weakens the N-N bond, lowering the activation energy required for photolytic cleavage[2]. The primary degradation products are the secondary amine (1-cyclopropylpiperazine) and nitric oxide ( NO∙ ) radicals, which subsequently oxidize to nitrite ( NO2−​ ) and nitrate ( NO3−​ )[2][3].

Thermal and Hydrolytic Stability

In the absence of UV light, 1-cyclopropyl-4-nitrosopiperazine is remarkably robust. Studies on related N-nitrosopiperazines in amine regeneration systems demonstrate thermal stability up to 150°C in aqueous environments[1]. However, under highly alkaline conditions, the molecule can undergo base-catalyzed denitrosation, releasing the parent amine and NOx​ intermediates[4].

degradation A 1-Cyclopropyl-4-nitrosopiperazine (Intact NDSRI) B UV Photolysis (254 nm) N-N Bond Cleavage A->B hν (Accelerated at low pH) C Alkaline Hydrolysis (Base-Catalyzed) A->C pH > 10 D 1-Cyclopropylpiperazine (Secondary Amine) B->D H-abstraction E Nitric Oxide (NO•) Radical B->E Radical release C->D Denitrosation F Nitrite (NO2-) / Nitrate (NO3-) E->F Oxidation (ROS)

Photolytic and hydrolytic degradation pathways of 1-cyclopropyl-4-nitrosopiperazine.

Degradation Kinetics Data
Stress ConditionEnvironmentHalf-Life ( t1/2​ )Primary Degradant Identified
Thermal (80°C) pH 7.0 Buffer> 30 daysNone (Stable)
Thermal (150°C) Aqueous Matrix> 48 hoursNone (Stable)[1]
UV-C (254 nm) pH 7.0 Buffer~45 minutes1-Cyclopropylpiperazine, NO2−​
UV-C (254 nm) pH 2.0 Buffer~12 minutes1-Cyclopropylpiperazine, NO3−​ [2][3]
Hydrolytic (Base) pH 12.0 Buffer~14 days1-Cyclopropylpiperazine[4]

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity data, analytical workflows must be self-validating. The following protocols integrate internal controls to verify extraction efficiency and equilibrium states.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask LC-UV)

Causality: The shake-flask method is chosen over kinetic solubility methods because it ensures the crystalline lattice energy is fully overcome, providing the true thermodynamic solubility limit.

  • Preparation: Add an excess of solid 1-cyclopropyl-4-nitrosopiperazine (approx. 100 mg) to 1.0 mL of the target solvent in a sealed amber glass vial (to prevent photolytic degradation).

  • Equilibration: Agitate the suspension at 25°C ± 0.5°C using a thermoshaker at 800 rpm.

  • Self-Validation Sampling: Extract 50 µL aliquots at 24 hours and 48 hours .

  • Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at 234 nm.

    • Validation Check: If the concentration at 48 hours differs from 24 hours by >5%, equilibrium has not been reached, and the experiment must be extended.

Protocol 2: Trace-Level Quantification via SLE and HILIC-MS/MS

Causality: Standard reversed-phase (C18) columns often fail to retain polar nitrosamines effectively. Hydrophilic Interaction Liquid Chromatography (HILIC) leverages the polarity of the nitroso group for superior retention and peak shape. Supported Liquid Extraction (SLE) is utilized to extract the analyte from aqueous matrices without the ion-suppression salts typical of solid-phase extraction (SPE)[5].

  • Sample Preparation (SLE):

    • Load 1.0 mL of the aqueous sample (spiked with a stable isotope-labeled internal standard, e.g., 1-cyclopropyl-4-nitrosopiperazine-d4) onto an SLE cartridge (diatomaceous earth).

    • Wait 5 minutes for the aqueous layer to fully absorb and immobilize[5].

    • Elute the target analyte using two 2.5 mL aliquots of dichloromethane (DCM).

  • Concentration: Evaporate the DCM eluate to dryness under a gentle stream of nitrogen at room temperature, then reconstitute in 95:5 Acetonitrile:Water.

  • Chromatography (HILIC): Inject onto a BEH Amide column (100 × 3.0 mm, 2.5 µm). Use a gradient of 10 mM ammonium formate (A) and acetonitrile (B)[5].

  • Detection (QqQ MS/MS): Operate in positive electrospray ionization (+ESI) MRM mode. Monitor the transition corresponding to the loss of the nitroso group ( [M+H]+→[M+H−NO]+ ). For 1-cyclopropyl-4-nitrosopiperazine ( m/z 156.2), monitor the transition 156.2→126.2 .

    • Validation Check: The ratio of the quantifier to qualifier ion transitions must remain within ±20% of the reference standard.

workflow S1 Sample Prep (SLE Extraction) S2 Chromatography (HILIC Amide Column) S1->S2 Polar extract S3 Ionization (+ESI Source) S2->S3 Elution S4 Detection (QqQ MS/MS MRM) S3->S4 Precursor m/z 156.2 S5 Data Validation (Isotope Dilution) S4->S5 Product m/z 126.2

Self-validating HILIC-MS/MS analytical workflow for nitrosopiperazine quantification.

Conclusion

The control of 1-cyclopropyl-4-nitrosopiperazine requires a mechanistic understanding of its physicochemical behavior. Its amphiphilic nature necessitates specialized extraction (SLE) and chromatographic (HILIC) techniques for accurate quantification[5]. While highly stable under thermal stress[1], its rapid degradation under UV light—particularly in acidic environments—demands strict light-shielding protocols during both formulation manufacturing and analytical sample preparation[2]. By implementing the self-validating protocols outlined in this guide, development teams can ensure robust, E-E-A-T-aligned regulatory compliance.

References

  • Effect of pH on UV Photodegradation of N-Nitrosamines in Water Source: Journal of Korean Society of Environmental Engineers (oak.go.kr) URL:[Link]

  • Influence of pH on the UV photolysis of N-nitrosamines in water: Kinetics and products Source: ResearchGate URL:[Link]

  • Nitrosamine Degradation Pathways Source: ResolveMass Laboratories Inc. URL:[Link]

  • N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study Source: ResearchGate URL:[Link]

  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry Source: Canadian Science Publishing URL:[Link]

Sources

Foundational

1-Cyclopropyl-4-nitrosopiperazine: A Comprehensive Technical Guide on Formation, Toxicity, and Analytical Control

Executive Summary The pharmaceutical industry is currently undergoing a massive paradigm shift regarding the control of Nitrosamine Drug Substance-Related Impurities (NDSRIs). 1-Cyclopropyl-4-nitrosopiperazine (CAS: 2703...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is currently undergoing a massive paradigm shift regarding the control of Nitrosamine Drug Substance-Related Impurities (NDSRIs). 1-Cyclopropyl-4-nitrosopiperazine (CAS: 2703774-33-6) is a highly specific, complex NDSRI derived from the nitrosation of 1-cyclopropylpiperazine. Because its precursor is a critical secondary amine building block used in the synthesis of histamine H3 antagonists, CSF-1R kinase inhibitors, and advanced cannabidiol (CBD) prodrugs, understanding the mechanistic formation, toxicological risks, and analytical detection of this impurity is paramount for drug development professionals.

This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the chemical behavior, regulatory hazard profiling, and self-validating analytical quantification of 1-cyclopropyl-4-nitrosopiperazine.

Chemical Identity and Precursor Context

To understand the impurity, one must understand its origin. The precursor molecule, 1-cyclopropylpiperazine (CAS: 20327-23-5), is a piperazine derivative characterized by a secondary amine group on the piperazine ring and a cyclopropyl substitution. It is extensively utilized in medicinal chemistry to enhance the solubility and bioavailability of oral delivery systems, such as in the synthesis of heterocyclic CBD-based prodrug conjugates 1.

However, secondary amines are highly susceptible to nitrosation. When exposed to nitrosating agents—often derived from trace nitrites present in common pharmaceutical excipients (e.g., microcrystalline cellulose) or water—the secondary amine undergoes a reaction to form 1-cyclopropyl-4-nitrosopiperazine.

Mechanism of Formation and Mutagenesis

The formation of 1-cyclopropyl-4-nitrosopiperazine typically occurs in acidic microenvironments where nitrites ( NO2−​ ) are protonated to form reactive species like nitrous anhydride ( N2​O3​ ). Once formed, the nitrosamine poses a severe toxicological threat. In vivo, it undergoes cytochrome P450-mediated α -hydroxylation. This metabolic activation cleaves the molecule, yielding a highly electrophilic alkyldiazonium ion that aggressively alkylates DNA nucleobases (primarily at the N7 and O6 positions of guanine), leading to genetic mutations.

NitrosaminePathway A 1-cyclopropylpiperazine (Secondary Amine) C 1-cyclopropyl-4-nitrosopiperazine (NDSRI) A->C Acidic pH B Nitrosating Agents (Trace Nitrites) B->C Nitrosation D CYP450 Enzymes (α-Hydroxylation) C->D Metabolic Activation E Alkyldiazonium Ion (Electrophile) D->E Cleavage F DNA Alkylation (Mutagenesis) E->F Adduct Formation

Fig 1: Formation pathway and metabolic activation of 1-cyclopropyl-4-nitrosopiperazine.

Toxicological Profile and Hazard Classification

Regulatory agencies evaluate NDSRIs using the Carcinogenic Potency Categorization Approach (CPCA) to assign Acceptable Intake (AI) limits. According to the notified Classification and Labelling (C&L) data from chemical substance databases, 1-cyclopropyl-4-nitrosopiperazine exhibits multiple severe hazard classifications 2.

Table 1: Physicochemical & Hazard Profile of 1-cyclopropyl-4-nitrosopiperazine

Property / HazardValue / ClassificationSource
IUPAC Name 1-cyclopropyl-4-nitrosopiperazineNextSDS 2
CAS Number 2703774-33-6NextSDS 2
Molecular Formula C7H13N3OPubChemLite 3
Monoisotopic Mass 155.10587 DaPubChemLite 3
Carcinogenicity Carc. 2 (H351) - Suspected of causing cancerNextSDS 2
Acute Toxicity Acute Tox. 4 (H302, H312, H332)NextSDS 2
Target Organ Toxicity STOT SE 3 (H336) - Single exposureNextSDS 2

Because of the Carc. 2 classification, any drug product containing 1-cyclopropylpiperazine derivatives must undergo rigorous risk assessment and trace-level analytical testing to ensure the NDSRI remains below the regulatory Acceptable Intake (AI) limit.

Analytical Methodology: Trace-Level LC-MS/MS Quantification

Detecting NDSRIs at parts-per-billion (ppb) levels requires highly selective and sensitive methodologies. The following step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is designed as a self-validating system , ensuring that the causality behind every experimental choice guarantees data integrity.

Step-by-Step Self-Validating Protocol

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Action: Weigh 100 mg of the API/drug product into a centrifuge tube. Spike the sample with 10 ng of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 1-cyclopropyl-4-nitrosopiperazine-d4. Dissolve the matrix in 5 mL of 0.1 M NaOH, then extract with 5 mL of Dichloromethane (DCM).

  • Causality: The basic pH (NaOH) neutralizes the API, forcing it to remain in the aqueous phase, while the non-polar nitrosamine selectively partitions into the organic DCM layer. This targeted extraction prevents severe MS source fouling and ion suppression.

  • Self-Validation: Spiking the SIL-IS prior to extraction ensures that any volumetric losses or extraction inefficiencies are mathematically canceled out during the final quantification ratio.

Step 2: Chromatographic Separation

  • Action: Evaporate the DCM layer, reconstitute in the mobile phase, and inject 5 µL onto a sub-2 µm C18 UPLC column. Utilize a gradient of Water and Methanol (both containing 0.1% Formic Acid).

  • Causality: Methanol is explicitly chosen over Acetonitrile because protic solvents yield superior peak shapes and higher signal-to-noise ratios for nitrosated piperazine rings.

  • Self-Validation: System suitability requires the retention time of the target analyte to match the SIL-IS within ±0.1 minutes, definitively confirming peak identity and ruling out isobaric matrix interferences.

Step 3: Mass Spectrometry (APCI-MS/MS)

  • Action: Operate the Triple Quadrupole MS in Atmospheric Pressure Chemical Ionization (APCI) positive mode, utilizing Multiple Reaction Monitoring (MRM).

  • Causality: APCI is strictly selected over Electrospray Ionization (ESI). ESI is known to induce artifactual "in-source" nitrosation if residual nitrites and amines co-elute, creating false-positive NDSRI results. APCI utilizes a gas-phase corona discharge, significantly mitigating this thermodynamic risk.

LCMSWorkflow S1 1. Sample Preparation Liquid-Liquid Extraction (DCM) + SIL-IS S2 2. Chromatography Reversed-Phase UPLC (C18 Column) S1->S2 S3 3. Ionization APCI (+) to prevent in-source nitrosation S2->S3 S4 4. Detection Triple Quadrupole MS/MS (MRM Mode) S3->S4 S5 5. Validation Isotope Dilution & Recovery Check S4->S5

Fig 2: Self-validating LC-MS/MS workflow for trace-level NDSRI quantification.

Table 2: Optimized LC-MS/MS Method Parameters

ParameterSetting / ValueScientific Rationale
Analytical Column C18, 1.7 µm, 2.1 x 100 mmHigh-resolution separation of polar matrix from the NDSRI.
Mobile Phase A 0.1% Formic Acid in WaterProvides abundant protons for positive ionization mode.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol offers better peak shape for piperazine rings than ACN.
Ionization Source APCI (Positive Mode)Reduces risk of artifactual in-source nitrosation compared to ESI.
Precursor Ion (m/z) 156.1 [M+H]+Protonated molecular ion of 1-cyclopropyl-4-nitrosopiperazine.
Internal Standard 1-cyclopropyl-4-nitrosopiperazine-d4Corrects for matrix effects and extraction losses (Self-validation).

Mitigation and Control Strategies

To prevent the formation of 1-cyclopropyl-4-nitrosopiperazine during drug manufacturing and storage, formulators must adopt proactive mitigation strategies:

  • Excipient Screening: Strictly source excipients with ultra-low nitrite specifications (e.g., <1 ppm nitrites).

  • Scavenger Incorporation: Introduce nitrosation inhibitors such as ascorbic acid or α -tocopherol into the formulation. These antioxidants competitively reduce nitrosating agents to inert nitric oxide (NO) before they can react with the 1-cyclopropylpiperazine amine core.

  • pH Control: Maintain the microenvironmental pH of the dosage form above 5.0 to suppress the formation of reactive nitrous anhydride.

References

  • Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation ACS Publications URL
  • 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information NextSDS Database URL
  • C7H13N3O - Explore PubChemLite URL
  • 1-Cyclopropylpiperazine | 20327-23-5 ChemicalBook URL

Sources

Exploratory

The Discovery, History, and Analytical Control of 1-Cyclopropyl-4-nitrosopiperazine (1-CPNP) in Drug Development

Executive Summary & Historical Context In modern pharmaceutical development, the piperazine ring is an indispensable pharmacophore. Specifically, 1-cyclopropylpiperazine is a highly versatile building block utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

In modern pharmaceutical development, the piperazine ring is an indispensable pharmacophore. Specifically, 1-cyclopropylpiperazine is a highly versatile building block utilized in the synthesis of histamine H3 antagonists, CSF-1R kinase inhibitors, and various antibacterial agents[1]. However, the secondary amine within the piperazine core presents a profound liability: it is highly susceptible to nitrosation.

The history of 1-cyclopropyl-4-nitrosopiperazine (1-CPNP) is inextricably tied to the global nitrosamine regulatory crisis that began in 2018. Prior to this inflection point, secondary amines like 1-cyclopropylpiperazine were routinely utilized in active pharmaceutical ingredient (API) synthesis without rigorous trace-level monitoring for nitrosamine byproducts. As regulatory bodies (FDA, EMA) mandated stringent risk assessments for the "Cohort of Concern" (highly potent mutagenic carcinogens), 1-CPNP was formally identified and cataloged as a critical impurity[2]. Today, understanding the causality of its formation and implementing self-validating analytical controls is a mandatory phase of the drug lifecycle for any pipeline asset utilizing cyclopropylpiperazine derivatives[3].

Chemical Identity & Mechanistic Pathways

1-CPNP is formed when the secondary amine of 1-cyclopropylpiperazine reacts with nitrosating agents—typically nitrites ( NO2−​ ) present as trace impurities in excipients, water, or atmospheric nitrogen oxides ( NOx​ ).

Quantitative Chemical Profile

To establish a baseline for analytical detection, the physicochemical properties of 1-CPNP and its precursor are summarized below.

Table 1: Physicochemical Properties of 1-CPNP and its Precursor

PropertyValueContext / Impact on Drug Development
Chemical Name 1-cyclopropyl-4-nitrosopiperazineN-nitroso derivative of API building block
CAS Number 2703774-33-6Regulatory identifier for impurity tracking[2]
Molecular Formula C7​H13​N3​O Determines mass transitions in MS/MS[4]
Monoisotopic Mass 155.10587 DaTarget mass for high-resolution MS[4]
Precursor Amine 1-cyclopropylpiperazineCAS 20327-23-5; highly nucleophilic secondary amine[5]
Causality of Formation

The formation of 1-CPNP is an electrophilic aromatic/aliphatic substitution. Under mildly acidic conditions (pH 3–5), nitrite impurities are protonated to form nitrous acid ( HNO2​ ), which subsequently dehydrates to yield the highly reactive nitrosyl cation ( NO+ ) . The nucleophilic secondary nitrogen (N4) of the piperazine ring attacks the nitrosyl cation, yielding the stable N-nitrosamine.

Mechanism A 1-Cyclopropylpiperazine (Secondary Amine) D 1-Cyclopropyl-4-nitrosopiperazine (1-CPNP) A->D Electrophilic Attack B Nitrite (NO2-) + H+ C Nitrosyl Cation (NO+) B->C Acidic Activation C->D NO+ Transfer

Caption: Chemical formation pathway of 1-CPNP from 1-cyclopropylpiperazine and nitrite.

Analytical Control: Self-Validating UHPLC-MS/MS Protocol

Standard HPLC-UV methodologies are fundamentally inadequate for 1-CPNP due to the lack of strong chromophores and the ultra-trace regulatory limits required (often ≤18 ng/day intake). As an Application Scientist, I mandate the use of UHPLC-APCI-MS/MS .

Why APCI over ESI? Nitrosamines are low-molecular-weight, relatively non-polar compounds. In Electrospray Ionization (ESI), the high concentration of the API matrix causes severe ion suppression. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions, which are highly resistant to matrix effects, ensuring the signal is robust and reliable.

Step-by-Step Self-Validating Protocol

To ensure this protocol is a self-validating system , an isotopically labeled internal standard (e.g., 1−CPNP−d4​ ) is spiked into the sample prior to extraction. This internal standard behaves identically to the analyte, automatically correcting for extraction losses or matrix effects. If the internal standard recovery drops below 70%, the system automatically invalidates the batch, preventing false negatives.

  • Sample Preparation & Isotope Spiking: Weigh 100 mg of the formulated API into a centrifuge tube. Spike with 10 µL of 1−CPNP−d4​ (100 ng/mL). Dissolve in 5 mL of LC-MS grade water.

  • Solid Phase Extraction (SPE) Clean-up: Load the aqueous sample onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Causality: The HLB polymer retains the lipophilic 1-CPNP while allowing highly polar excipients to pass through.

  • Washing and Elution: Wash with 5% methanol/water to remove residual API matrix. Elute the target nitrosamine with 2 mL of 100% dichloromethane (DCM).

  • Evaporation and Reconstitution: Evaporate the DCM eluate under a gentle stream of nitrogen at room temperature. Critical Note: Nitrosamines are semi-volatile; heating during evaporation will cause severe analyte loss. Reconstitute in 1 mL of 5% Methanol / 95% Water (0.1% Formic Acid).

  • UHPLC-APCI-MS/MS Execution: Inject 10 µL onto a sub-2µm C18 column. Operate the mass spectrometer in APCI positive mode, utilizing Multiple Reaction Monitoring (MRM) for the specific mass transition of 1-CPNP ( m/z 156.1 fragment ions, typically corresponding to the loss of NO

    [M−30] ).

Workflow S1 API Dissolution & Spike (Aqueous Phase + d4-IS) S2 HLB SPE Clean-up (Matrix Removal) S1->S2 S3 DCM Elution & Cold N2 Evaporation S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 APCI-MS/MS (MRM Mode) S4->S5

Caption: Step-by-step UHPLC-APCI-MS/MS workflow for trace detection of 1-CPNP.

Toxicology & Formulation Mitigation

Carcinogenic Potency Categorization Approach (CPCA)

Regulatory agencies evaluate the mutagenic risk of novel nitrosamines using the CPCA framework. The toxicity of 1-CPNP is driven by its structural features, specifically the alpha-carbons adjacent to the N-nitroso group, which undergo Cytochrome P450-mediated alpha-hydroxylation (the bioactivation step leading to DNA alkylation)[3].

Table 2: CPCA Risk Assessment for 1-CPNP

Structural FeatureAttribute in 1-CPNPImpact on Potency Score
Alpha-Carbon 1 CH2​ (Piperazine ring)Base Score: 1 (High risk of hydroxylation)
Alpha-Carbon 2 CH2​ (Piperazine ring)Base Score: 1 (High risk of hydroxylation)
Steric Hindrance Cyclopropyl group on N1Minimal steric shielding at N4
Overall CPCA Category Category 2 or 3 High to Moderate Risk; requires strict limits
Formulation Mitigation Strategy

Because secondary amines like 1-cyclopropylpiperazine are highly reactive[1], trace nitrites in standard excipients (e.g., microcrystalline cellulose, crospovidone) will inevitably generate 1-CPNP over the drug's shelf life.

To engineer a self-protecting formulation, ascorbic acid (Vitamin C) is incorporated into the solid dose matrix. Ascorbic acid acts as a sacrificial antioxidant. It rapidly reduces nitrosating agents (such as N2​O3​ or NO+ ) into nitric oxide (NO) . Nitric oxide is chemically inert toward secondary amines, completely shutting down the nitrosation pathway.

Mitigation N Nitrosating Agent (N2O3 / NO+) NO Nitric Oxide (NO) (Inert to Amines) N->NO Reduction P 1-Cyclopropylpiperazine (Protected API) N->P Prevented A Ascorbic Acid (Scavenger) A->N Intercepts DHA Dehydroascorbic Acid A->DHA Oxidation

Caption: Logical relationship of ascorbic acid scavenging nitrosating agents to prevent 1-CPNP.

References

  • ChemicalBook - 1-cyclopropyl-4-nitrosopiperazine CAS#: 2703774-33-6. Regulatory identification and cataloging of the specific nitrosamine impurity. URL:[2]

  • PubChemLite - C7H13N3O - Explore. Mass spectrometry targets and monoisotopic mass verification for 1-CPNP. URL:[4]

  • ChemicalBook - 1-Cyclopropylpiperazine | 20327-23-5. Synthesis applications of the precursor amine in histamine H3 antagonists and CSF-1R kinase inhibitors. URL:[1]

  • PubChem (NIH) - 1-Cyclopropylpiperazine | C7H14N2 | CID 4742004. Structural and hazard information on the precursor secondary amine. URL:[5]

  • BenchChem - 2-Cyclobutylpiperazine;dihydrochloride. Contextual analysis of piperazine ring reactivity with nitrites to form carcinogenic N-nitrosamines. URL:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of 1-Cyclopropyl-4-nitrosopiperazine in Pharmaceutical Ingredients

Abstract The emergence of nitrosamine impurities as a significant safety concern in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods for their detection and qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The emergence of nitrosamine impurities as a significant safety concern in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods for their detection and quantification.[1][2] 1-Cyclopropyl-4-nitrosopiperazine (CPNP) is a potential genotoxic impurity that can form in drug substances containing a cyclopropylpiperazine moiety. This application note presents a detailed, robust, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the trace-level analysis of CPNP in active pharmaceutical ingredients (APIs). The described protocol, from sample preparation to method validation, is designed to meet the stringent requirements of global regulatory bodies and is grounded in the principles of the ICH M7 and Q2(R1) guidelines.[3][4][5]

Introduction: The Imperative for Nitrosamine Control

Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals, even at trace levels, poses a significant risk to patient safety.[2][6] Regulatory agencies worldwide, including the FDA and EMA, have established strict guidelines for the control of these impurities.[2][7] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA-reactive (mutagenic) impurities, categorizing nitrosamines as a "cohort of concern" that requires stringent control.[3][6][8]

1-Cyclopropyl-4-nitrosopiperazine is a potential nitrosamine impurity that can arise from the reaction of a secondary amine (cyclopropylpiperazine) with nitrosating agents, which may be present as contaminants in raw materials or reagents, or be formed during the manufacturing process under specific conditions (e.g., acidic environment).[7][9] Therefore, a highly sensitive and selective analytical method is crucial for the risk assessment and routine monitoring of CPNP in potentially affected APIs and drug products. LC-MS/MS is the technique of choice for this purpose due to its exceptional sensitivity and specificity, allowing for quantification at the parts-per-billion (ppb) level.[10][11]

This document provides a comprehensive protocol for a validated LC-MS/MS method for CPNP analysis, offering a practical guide for researchers, quality control analysts, and drug development professionals.

Experimental

Materials and Reagents
  • Reference Standard: 1-Cyclopropyl-4-nitrosopiperazine (CPNP), with a purity of ≥98%.

  • Internal Standard (IS): 1-Cyclopropyl-4-nitrosopiperazine-d8 (CPNP-d8) is recommended for optimal accuracy. If unavailable, a structurally similar, stable isotope-labeled nitrosamine such as N-nitrosodimethylamine-d6 (NDMA-d6) can be used.

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Vials: Amber glass vials are recommended to protect the light-sensitive nitrosamine solutions.[12]

Standard Solution Preparation

Caution: Nitrosamines are potent carcinogens. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • CPNP Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of CPNP reference standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., CPNP-d8) in the same manner as the CPNP stock solution.

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the CPNP stock solution with a suitable diluent (e.g., 50:50 methanol:water) to create a calibration curve. The concentration range should bracket the expected level of the impurity and the limit of quantification (LOQ). A typical range would be 0.05 ng/mL to 20 ng/mL. Spike each working standard with the internal standard to a constant final concentration (e.g., 5 ng/mL).

Sample Preparation

The goal of sample preparation is to efficiently extract CPNP from the API matrix while minimizing matrix effects and preventing analyte degradation.[1]

  • Weighing: Accurately weigh approximately 100 mg of the API into a 15 mL centrifuge tube.

  • Dissolution & Extraction: Add 10 mL of methanol to the tube.

  • Internal Standard Spiking: Add a pre-determined volume of the IS working solution to achieve a final concentration equivalent to that in the calibration standards.

  • Extraction: Vortex the tube for 5 minutes, followed by sonication for 10 minutes to ensure complete dissolution of the API and extraction of CPNP.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to precipitate any insoluble excipients or API.

  • Filtration: Carefully filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an amber LC vial for analysis.

Diagram of the Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation weigh_api 1. Weigh API (100 mg) add_solvent 2. Add Methanol (10 mL) weigh_api->add_solvent spike_is 3. Spike Internal Standard add_solvent->spike_is extract 4. Vortex & Sonicate spike_is->extract centrifuge 5. Centrifuge (4000 rpm) extract->centrifuge filter 6. Filter (0.22 µm) centrifuge->filter lc_separation LC Separation filter->lc_separation Inject into LC-MS/MS prep_standards Prepare Calibration Standards (0.05 - 20 ng/mL with IS) prep_standards->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation (ICH Q2(R1)) quantification->validation

Caption: Workflow for CPNP analysis.

LC-MS/MS Method

The following instrumental parameters provide a robust starting point and may require optimization for specific instrumentation.

Parameter Condition
LC System UPLC or HPLC system capable of high-pressure gradient elution
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution See Table 2 for a typical gradient profile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 3 for proposed transitions

Table 2: Suggested Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.060
6.095
7.095
7.15
9.05

Table 3: Proposed MRM Transitions for CPNP and Internal Standard

Note: These transitions are predicted and must be confirmed by infusing the standard solutions.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
CPNP170.1140.1 (Loss of NO)99.1 (Piperazine fragment)To be optimized
CPNP-d8 (IS)178.1148.1107.1To be optimized

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[1][4] The following parameters should be assessed according to the ICH Q2(R1) guideline.[5]

Diagram of the Method Validation Logic

G Validation {Method Validation (ICH Q2(R1)) | Key Parameters} Specificity Specificity Differentiate CPNP from matrix components Validation->Specificity Linearity Linearity Proportionality of response to concentration Validation->Linearity Range Range Interval of suitable precision, accuracy, and linearity Validation->Range Accuracy Accuracy Closeness of results to the true value (% Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Validation->Precision LOD Limit of Detection (LOD) Lowest detectable amount Validation->LOD LOQ Limit of Quantification (LOQ) Lowest quantifiable amount Validation->LOQ Robustness Robustness Insensitivity to small method variations Validation->Robustness

Caption: Key parameters for method validation.

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][13] This is demonstrated by analyzing a blank API sample and a sample spiked with CPNP and other potential impurities to ensure no interfering peaks are present at the retention time of CPNP.

Linearity and Range

The linearity of the method should be established by analyzing a series of at least five concentrations of CPNP across the desired range.[5] The calibration curve (peak area ratio of CPNP to IS vs. concentration) should be plotted, and the correlation coefficient (r²) should be ≥ 0.99. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[5]

Accuracy

Accuracy should be assessed by spiking the API with known amounts of CPNP at three different concentration levels (e.g., low, medium, and high) within the specified range. The percent recovery should be calculated.

Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the API spiked with CPNP at a single concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): The analysis should be repeated on a different day, with a different analyst, and/or on a different instrument. The relative standard deviation (%RSD) for both repeatability and intermediate precision should be evaluated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.[13]

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

The LOQ should be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.[13]

Table 4: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80.0% - 120.0%
Precision (%RSD) ≤ 15%
LOQ Sufficiently low to meet regulatory requirements (e.g., below the Threshold of Toxicological Concern)

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the determination of 1-cyclopropyl-4-nitrosopiperazine in active pharmaceutical ingredients. The detailed protocols for sample preparation, chromatographic and mass spectrometric conditions, and method validation are designed to ensure reliable and accurate quantification of this potential genotoxic impurity at trace levels. Adherence to these guidelines will enable pharmaceutical manufacturers and researchers to effectively monitor and control CPNP, thereby ensuring product quality and patient safety in line with global regulatory expectations.[2][3]

References

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications.
  • ICH M7 for Nitrosamines: Steps for a Lifecycle Management. Zamann Pharma Support.
  • ICH M7: Nitrosamines and NDSRIs. Netpharmalab.
  • Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. Ardena.
  • An Automated Sample Preparation Workflow for the Analysis of Nitrosamines in Drug Substance. Thermo Fisher Scientific.
  • ICH M7 & Nitrosamines Impurities -Updates. Guidance, Documents, Resources.
  • Control of Nitrosamine Impurities in Human Drugs. FDA.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • Nitrosamines Analysis in Pharmaceuticals. Agilent.
  • Validation of Analytical Methods for N-Nitroso-L-proline: A Comparative Guide Based on ICH Q2(R1) Guidelines. Benchchem.
  • A Comparative Guide to Analytical Methods for Nitrosamine Detection. Benchchem.
  • Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. Eurofins.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC.
  • 1-Cyclopentyl-4-nitrosopiperazine (CPNP). Manasa Life Sciences.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
  • Annex 2. World Health Organization (WHO).
  • Nitrosamines and Genotoxic Impurities. ChemWerth.
  • 1-Cyclopentyl-4-nitrosopiperazine (CPNP) CAS # 61379-66-6. AccuStandard.
  • 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information. NextSDS.
  • CAS 61379-66-6: 1-Cyclopentyl-4-nitrosopiperazine. CymitQuimica.
  • 1-(cyclopropylmethyl)-4-nitrosopiperazine. Allmpus.
  • 1-(Cyclopropylmethyl)-4-nitrosopiperazine. SynZeal.
  • Quality Guidelines. ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • 1-(cyclopropylmethyl)-4-nitrosopiperazine. Veeprho.
  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods (RSC Publishing).
  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance.
  • Application Note: Quantification of 1-Cyclopentyl-4-nitrosopiperazine in Pharmaceutical Samples by Gas Chromatography-Mass Spect. Benchchem.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. PubMed.
  • 1-Cyclopentyl-4-nitrosopiperazine | C9H17N3O | CID 15895852. PubChem.

Sources

Application

Advanced GC-MS/MS Analysis of 1-Cyclopropyl-4-nitrosopiperazine: Method Development and Validation for Trace-Level Impurity Profiling

As regulatory agencies globally tighten acceptable intake (AI) limits for nitrosamine impurities, analytical methodologies must evolve from simple detection to highly robust, self-validating quantification systems. 1-Cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies globally tighten acceptable intake (AI) limits for nitrosamine impurities, analytical methodologies must evolve from simple detection to highly robust, self-validating quantification systems. 1-Cyclopropyl-4-nitrosopiperazine (CAS: 2703774-33-6) [1] is a highly volatile, low-molecular-weight nitrosamine. It frequently emerges as a degradation product or a synthetic impurity derived from 1-cyclopropylpiperazine, a critical secondary amine precursor used in the synthesis of fluoroquinolone antibiotics like Ciprofloxacin [2].

Unlike the larger, intact N-nitroso-ciprofloxacin NDSRI (Nitrosamine Drug Substance-Related Impurity) which requires LC-MS/MS analysis, the cleaved 1-cyclopropyl-4-nitrosopiperazine fragment is highly amenable to Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This application note details the causality behind our experimental design, providing a self-validating protocol for its trace-level quantification.

Mechanistic Origins and Analytical Strategy

The Causality of Formation

1-Cyclopropyl-4-nitrosopiperazine (C₇H₁₃N₃O, Monoisotopic Mass: 155.11 Da) [3] forms when the secondary amine site of the piperazine ring reacts with nitrosating agents (e.g., residual nitrites from excipients or environmental NOₓ) under catalytic acidic conditions or elevated temperatures.

Formation Precursor 1-Cyclopropylpiperazine (Secondary Amine Precursor) Impurity 1-Cyclopropyl-4-nitrosopiperazine (Genotoxic Impurity) Precursor->Impurity Agent Nitrosating Agent (Nitrites, NOx) Agent->Impurity Condition Catalytic Conditions (Acidic pH, Heat) Condition->Impurity

Fig 1: Formation pathway of 1-cyclopropyl-4-nitrosopiperazine from API precursors.

Justification for GC-MS/MS over LC-MS/MS

While LC-MS/MS is the gold standard for large NDSRIs, low-mass, non-polar nitrosamines like 1-cyclopropyl-4-nitrosopiperazine suffer from poor ionization efficiency and severe matrix suppression in Electrospray Ionization (ESI). By employing GC coupled with Electron Ionization (EI) , we achieve hard ionization that is entirely immune to ESI matrix effects.

Furthermore, the molecule contains a tertiary amine (the non-nitrosated nitrogen in the piperazine ring). On standard non-polar columns (e.g., 5% phenyl), this basic moiety interacts with active silanol groups, causing severe peak tailing. Therefore, we utilize a polar polyethylene glycol (PEG) column (e.g., DB-WAX) to ensure sharp, symmetrical peaks and maximize the signal-to-noise ratio.

Experimental Workflow & Self-Validating Protocol

To prevent in-situ nitrosation during sample preparation—a phenomenon that causes catastrophic false positives—this protocol is designed as a self-validating system . We utilize a mildly alkaline dissolution buffer to quench residual nitrites, followed by Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM).

GCMS_Workflow S1 1. Matrix Dissolution (Buffer pH 8.0) S2 2. LLE Extraction (Dichloromethane) S1->S2 S3 3. GC Separation (Polar Wax Column) S2->S3 S4 4. EI Ionization (70 eV, Hard Ionization) S3->S4 S5 5. MRM Detection (Precursor -> Product) S4->S5

Fig 2: Analytical workflow ensuring prevention of in-situ nitrosation.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Spiking

  • Action: Spike 50 µL of N-Nitrosodi-n-propylamine-d14 (NDPA-d14) at 100 ng/mL into an empty 15 mL centrifuge tube.

  • Causality: NDPA-d14 acts as an isotopic surrogate. Adding it before the API ensures that any loss during extraction is mathematically corrected, validating the recovery of every single sample.

Step 2: Alkaline Matrix Dissolution

  • Action: Weigh 500 mg of the API/drug product into the tube. Add 5.0 mL of 50 mM Ammonium Bicarbonate buffer (adjusted to pH 8.0). Vortex for 5 minutes.

  • Causality: Nitrosation requires the nitrosonium ion (NO⁺), which only forms at pH < 4. By forcing the matrix into an alkaline state, we actively quench any potential reaction between residual nitrites and trace amines during the extraction process.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 2.0 mL of Dichloromethane (DCM). Shake mechanically for 10 minutes at 400 rpm, then centrifuge at 4000 rpm for 5 minutes to break the emulsion.

  • Causality: DCM is highly selective for the relatively non-polar 1-cyclopropyl-4-nitrosopiperazine. The highly polar, ionic API (e.g., ciprofloxacin hydrochloride) remains trapped in the aqueous layer, preventing GC inlet contamination.

Step 4: Organic Phase Transfer

  • Action: Carefully extract the lower DCM layer using a glass Pasteur pipette. Transfer to a 2 mL amber GC vial containing anhydrous sodium sulfate.

  • Causality: Sodium sulfate removes trace water that would otherwise degrade the PEG stationary phase of the DB-WAX column.

Instrumental Parameters & Data Presentation

Table 1: GC-MS/MS Operational Parameters
ParameterSpecification / ValueRationale
GC Column DB-WAX (30 m × 0.25 mm, 0.25 µm)PEG phase prevents basic amine tailing.
Carrier Gas Helium (Constant flow, 1.2 mL/min)Optimal efficiency for EI-MS/MS.
Inlet Temperature 240 °CEnsures complete volatilization without thermal degradation.
Injection Mode Pulsed Splitless (40 psi for 0.5 min)Maximizes transfer of trace analytes onto the column.
Oven Program 60°C (1 min) -> 15°C/min to 240°C (hold 5 min)Focuses the DCM solvent front; sharpens the analyte band.
Ion Source Temp 230 °CPrevents source contamination.
Ionization Energy 70 eV (Electron Ionization)Standardized energy for reproducible fragmentation.
Table 2: MRM Transitions and Collision Energies

The molecular ion [M]⁺ of 1-cyclopropyl-4-nitrosopiperazine is m/z 155. The primary fragmentation pathway involves the loss of the nitroso group (-NO, 30 Da) yielding m/z 125, followed by the cleavage of the cyclopropyl ring (-C₃H₅, 41 Da) yielding m/z 84.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
1-CPNP 155.1125.115Quantifier
1-CPNP 155.184.125Qualifier
NDPA-d14 (IS) 144.2114.210Quantifier
NDPA-d14 (IS) 144.274.120Qualifier
Table 3: System Suitability & Validation Criteria (Self-Validation)

To ensure the protocol is self-validating, every batch must meet the following criteria before data release, compliant with FDA guidelines for nitrosamine testing [4].

Validation ParameterAcceptance CriteriaDiagnostic Purpose
S/N Ratio at LOQ ≥ 10:1 for Quantifier, ≥ 3:1 for QualifierEnsures true trace-level sensitivity (Target LOQ: 5 ppb).
IS Area Consistency ± 20% across all samples and standardsValidates that LLE extraction efficiency is consistent.
Ion Ratio Tolerance ± 15% of the average calibration standardConfirms peak purity; flags isobaric matrix interferences.
Matrix Spike Recovery 80% – 120%Proves the absence of signal suppression or in-situ formation.

Conclusion

The quantification of 1-cyclopropyl-4-nitrosopiperazine requires a delicate balance between aggressive extraction and the prevention of artifactual nitrosation. By leveraging alkaline buffering to quench nitrites, DCM LLE to exclude the API, and a polar DB-WAX column to resolve the basic amine, this GC-MS/MS protocol provides a robust, self-validating framework for pharmaceutical risk assessment.

References

  • ACS Omega. Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs). URL:[Link]

  • PubChemLite. Compound Summary for C7H13N3O (Monoisotopic Mass: 155.10587 Da). URL: [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. URL:[Link]

Method

Application Note: Preparation, Purification, and Qualification of 1-Cyclopropyl-4-nitrosopiperazine Reference Standard

Audience: Analytical Chemists, Synthetic Process Scientists, and Regulatory Affairs Professionals in Drug Development. Content Type: Advanced Technical Protocol & Application Note.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Synthetic Process Scientists, and Regulatory Affairs Professionals in Drug Development. Content Type: Advanced Technical Protocol & Application Note.

Executive Summary & Regulatory Context

The identification and control of Nitrosamine Drug Substance-Related Impurities (NDSRIs) is a critical mandate in modern pharmaceutical development. Regulatory bodies, including the EMA and FDA, require rigorous risk assessments and confirmatory testing for vulnerable amines in drug substances and formulated products[1].

1-Cyclopropylpiperazine is a common synthetic intermediate and structural motif in various active pharmaceutical ingredients (APIs). Its secondary amine moiety is highly vulnerable to electrophilic nitrosation, leading to the formation of 1-cyclopropyl-4-nitrosopiperazine . To accurately quantify this trace impurity during batch release or stability testing, a highly pure, fully characterized reference standard must be synthesized. This application note details a self-validating, scalable protocol for the synthesis, purification, and analytical qualification of the 1-cyclopropyl-4-nitrosopiperazine reference standard.

Physicochemical Properties

Understanding the physicochemical differences between the precursor and the target NDSRI is essential for designing an effective isolation strategy.

Property1-Cyclopropylpiperazine (Precursor)1-Cyclopropyl-4-nitrosopiperazine (Target)
CAS Number 20327-23-52703774-33-6
Molecular Formula C₇H₁₄N₂C₇H₁₃N₃O
Molecular Weight 126.20 g/mol 155.20 g/mol
Monoisotopic Mass 126.1157 Da155.1059 Da
Theoretical [M+H]⁺ 127.1235 m/z156.1137 m/z
Estimated pKₐ ~9.0 (Secondary N), ~5.3 (Tertiary N)~4.0 (Tertiary N; Secondary N is neutral)
Physical State Colorless to pale yellow oilPale yellow to amber oil/low-melting solid

Mechanistic Rationale for Synthesis

The intentional synthesis of NDSRIs requires forcing conditions that mimic, but accelerate, the trace-level nitrosation observed during drug manufacturing [2].

The Causality of the Reaction Conditions:

  • Acidic Aqueous Medium (pH 3-4): Sodium nitrite ( NaNO2​ ) is stable in alkaline conditions but rapidly decomposes in acidic media to form nitrous acid ( HNO2​ ), which subsequently dehydrates to yield the highly electrophilic nitrosonium ion ( NO+ ).

  • Temperature Control (0–5 °C): The generation of NO+ is exothermic. Maintaining low temperatures prevents the thermal degradation of the nitrosonium ion into nitrogen oxides ( NOx​ gases) and suppresses unwanted side reactions, such as C-nitrosation or oxidative cleavage.

  • Selective Extraction via pH Control: The secondary amine of the unreacted precursor has a pKₐ of ~9.0. Once nitrosated, the resulting N-nitroso group is strongly electron-withdrawing, dropping the pKₐ of the remaining tertiary amine to ~4.0. By carefully adjusting the aqueous quench to pH 6.5–7.0 , the unreacted precursor remains protonated (water-soluble), while the target nitrosamine is neutralized and selectively partitions into the organic phase.

Synthesis & Isolation Workflow

Workflow for the synthesis and isolation of 1-cyclopropyl-4-nitrosopiperazine reference standard.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Charge: Transfer 1.00 g (7.92 mmol, 1.0 eq) of 1-cyclopropylpiperazine into a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Dissolve the amine in 10 mL of deionized water. Add 1M aqueous Hydrochloric Acid (HCl) dropwise until the solution reaches a pH of 3.0 to 4.0.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Phase 2: Nitrosation
  • Reagent Preparation: Dissolve 0.65 g (9.50 mmol, 1.2 eq) of Sodium Nitrite ( NaNO2​ ) in 5 mL of chilled deionized water.

  • Addition: Add the NaNO2​ solution dropwise to the reaction flask over 30 minutes. Ensure the internal temperature does not exceed 5 °C to prevent NOx​ off-gassing.

  • Incubation: Stir the reaction mixture at 0–5 °C for 3 hours.

Phase 3: Quenching & Selective Extraction (Self-Validating System)
  • Quenching: Add 0.5 M Sulfamic Acid solution dropwise to the reaction mixture.

    • Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. A blue/black color indicates unreacted nitrite. Continue adding sulfamic acid until the starch-iodide test is definitively negative. This guarantees no artifactual nitrosation occurs during downstream concentration.

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous phase reaches exactly pH 6.5–7.0 .

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). The target nitrosamine will partition into the DCM, while the unreacted basic amine remains in the water.

  • Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 35 °C to prevent thermal degradation).

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography using silica gel (230-400 mesh). Isocratic elution with Hexane/Ethyl Acetate (60:40, v/v) is typically sufficient.

  • Isolation: Pool the UV-active fractions (~235 nm) and evaporate the solvent to yield 1-cyclopropyl-4-nitrosopiperazine.

Analytical Qualification & Certification

To be utilized as a Certified Reference Material (CRM) for regulatory submissions, the synthesized standard must undergo rigorous qualification.

Analytical qualification workflow to certify the nitrosamine reference standard for regulatory use.
Structural Elucidation (Identity)
  • High-Resolution Mass Spectrometry (HRMS): Analyze via LC-ESI-HRMS. The exact mass must confirm the theoretical [M+H]+ of 156.1137 m/z within a mass error of < 5 ppm.

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra in CDCl3​ or DMSO−d6​ .

    • Expert Insight on Rotamers: Due to the partial double-bond character of the N−NO bond, nitrosamines exhibit restricted rotation at room temperature. The ¹H NMR spectrum will display peak broadening or distinct splitting (E and Z rotamers) for the piperazine ring protons adjacent to the nitrosated nitrogen. This is a definitive hallmark of a successful N-nitrosation.

Chromatographic Purity Assessment

Determine the purity using the following self-validating HPLC-UV/MS parameters:

ParameterCondition
Column C18, 100 × 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Profile 0-2 min: 5% B; 2-10 min: 5% 90% B; 10-12 min: 90% B
Detection UV at 235 nm & 254 nm; MS (ESI+)
Acceptance Criteria Chromatographic purity 99.0% (Area Normalization)

Storage and Handling Guidelines

Nitrosamines are highly potent compounds and must be handled in a Class II Biological Safety Cabinet or dedicated fume hood with appropriate PPE.

  • Light Sensitivity: The N−NO bond is susceptible to photolytic cleavage under UV light. The reference standard must be stored in amber glass vials.

  • Temperature: Store at -20 °C under an inert atmosphere (Argon or Nitrogen) to ensure long-term stability and prevent oxidative degradation.

References

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Available at:[Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Available at:[Link]

  • Ashworth, I. W., et al. (2023). Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). Organic Process Research & Development, 27(10), 1784-1791. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). 1-Cyclopropylpiperazine Compound Summary. Available at:[Link]

Sources

Application

protocol for 1-cyclopropyl-4-nitrosopiperazine impurity testing

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of 1-Cyclopropyl-4-nitrosopiperazine (NDSRI) in Pharmaceutical Formulations Introduction & Regulatory Context The emergence of Nitrosamine Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of 1-Cyclopropyl-4-nitrosopiperazine (NDSRI) in Pharmaceutical Formulations

Introduction & Regulatory Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Unlike volatile, small-molecule nitrosamines (e.g., NDMA), NDSRIs are complex, non-volatile molecules formed by the nitrosation of the active pharmaceutical ingredient (API) or its specific fragments. 1-Cyclopropyl-4-nitrosopiperazine is a critical NDSRI derived from 1-cyclopropylpiperazine, a common secondary amine building block and degradation product in several drug classes[1].

Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate rigorous risk assessments and confirmatory testing for nitrosamines[2]. Because acceptable intake thresholds are strictly defined to keep lifetime cancer risk below 1 in 100,000, highly sensitive chromatographic and mass spectrometric techniques are required to detect these impurities in the low parts-per-billion (ppb) range[3].

Mechanistic Causality: Formation and Analytical Strategy

Formation Causality: 1-Cyclopropyl-4-nitrosopiperazine forms when the secondary amine nitrogen of 1-cyclopropylpiperazine reacts with nitrosating agents—such as trace nitrites commonly found in pharmaceutical excipients—under acidic conditions. This process can occur during drug formulation, manufacturing, or shelf-life storage[3].

Pathway A 1-Cyclopropylpiperazine (Secondary Amine) C Acidic Microenvironment (Formulation/Storage) A->C B Nitrosating Agent (Trace Nitrites) B->C D 1-Cyclopropyl-4-nitrosopiperazine (NDSRI) C->D Nitrosation

Fig 1: Mechanistic nitrosation pathway of 1-cyclopropylpiperazine forming the NDSRI.

Analytical Causality: Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for volatile nitrosamines. However, GC-MS is unsuitable for complex NDSRIs because the high temperatures in the injection port can artificially induce nitrosamine formation from unreacted precursors, leading to false positives[4]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard. It bypasses thermal degradation and provides the necessary specificity via Multiple Reaction Monitoring (MRM)[5].

Experimental Protocol: A Self-Validating System

To ensure data integrity, this protocol is designed as a self-validating system. It incorporates an isotopically labeled internal standard (IS) to correct for matrix effects and extraction losses, and mandates System Suitability Testing (SST) prior to sample analysis[6].

Materials and Reagents

Table 1: Reagents and Standards

MaterialSpecificationPurpose
MethanolLC-MS GradeExtraction solvent
Formic AcidLC-MS Grade (Ampouled)Mobile phase modifier
1-Cyclopropyl-4-nitrosopiperazineCertified Reference StandardCalibration & Spiking
Isotope-Labeled ISMatched d4 or NDMA-d6 surrogateInternal Standard
Purified Water18.2 MΩ·cm, TOC < 5 ppbMobile phase
Step-by-Step Sample Preparation

Causality Note: Methanol is selected as the extraction solvent because it effectively precipitates high-molecular-weight polymeric excipients while maintaining excellent solubility for trace nitrosamines[6].

  • Weighing : Accurately weigh 100 mg of the crushed tablet or API into a 15 mL glass centrifuge tube[4].

  • Extraction : Add 1.0 mL of Methanol containing the Internal Standard (e.g., 40 ng/mL). Note: Avoid commercially pre-mixed solvents (e.g., 0.1% formic acid in methanol) as they may introduce background trace impurities that interfere with trace analysis[4].

  • Agitation : Vortex the mixture for 5 minutes, then place on a mechanical wrist-action shaker for 40 minutes at room temperature to ensure complete extraction from the matrix[4][6].

  • Centrifugation : Centrifuge the sample at 4500 rpm for 15 minutes to pellet the insoluble excipients[4][6].

  • Filtration : Filter the supernatant through a 0.22 µm PVDF syringe filter. Crucial Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane, then collect the remainder in an HPLC vial for LC-MS/MS analysis[4].

Workflow S1 Sample Extraction (Methanol + IS) S2 Centrifugation & Filtration (0.22 µm PVDF) S1->S2 S3 UHPLC Separation (C18 Column) S2->S3 S4 ESI+ Ionization ([M+H]+ m/z 156.11) S3->S4 S5 Triple Quadrupole MS/MS (MRM Mode) S4->S5 S6 Quantification & SST (Self-Validating) S5->S6

Fig 2: Step-by-step LC-MS/MS analytical workflow for NDSRI quantification.

LC-MS/MS Conditions

The target analyte, 1-cyclopropyl-4-nitrosopiperazine (C7H13N3O), has a monoisotopic mass of 155.10587 Da[7]. In ESI+ mode, it forms a protonated precursor ion [M+H]+ at m/z 156.11.

Table 2: UHPLC Gradient Conditions (C18 Column, 0.4 mL/min)

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeOH)
0.0955
1.0955
6.01090
8.01090
8.1955
10.0955

Table 3: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
1-Cyclopropyl-4-nitrosopiperazine156.1126.115Quantifier (Loss of NO)
1-Cyclopropyl-4-nitrosopiperazine156.184.125Qualifier (Ring Cleavage)
Internal Standard (IS)[IS Precursor][IS Product]15Normalization

Method Validation and Quality Control

A robust protocol must validate its own performance during every run to ensure trustworthiness.

  • System Suitability Testing (SST) : Before analyzing samples, inject a mid-level calibration standard (e.g., 10 ng/mL) six times. The relative standard deviation (RSD) of the peak area must be ≤ 5.0%. The signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must be ≥ 10:1.

  • Matrix Spike Recovery : Prepare a spiked sample by adding a known concentration of the reference standard to the sample matrix. Acceptable recovery ranges are 70% to 130%. This confirms the absence of severe ion suppression[6].

  • Blank Verification : Inject a diluent blank before and after the highest calibration standard to ensure no carryover is present that could cause false positives.

References

  • Nitrosamine impurities: guidance for marketing authorisation holders - European Union | European Medicines Agency (EMA) | 2

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities | U.S. Food and Drug Administration (FDA) |4

  • EMA nitrosamines update and acceptable intake limits | AMSbiopharma | 3

  • Determining N-Nitrosamines in Pharmaceutical Preparations with LC–MS/MS | Chromatography Online | 5

  • A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine | NIH / PMC | 6

  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the USP General Chapter <1469> | Sigma-Aldrich | Link

  • C7H13N3O - Explore (1-cyclopropyl-4-nitrosopiperazine) | PubChemLite |7

  • 1-Cyclopropylpiperazine | ChemicalBook | 1

Sources

Method

using 1-cyclopropyl-4-nitrosopiperazine in toxicology studies

Application Note: Toxicological Evaluation of 1-Cyclopropyl-4-nitrosopiperazine Target Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals Compound: 1-Cyclopropyl-4-nitrosopiperazine (CAS: 27...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Toxicological Evaluation of 1-Cyclopropyl-4-nitrosopiperazine

Target Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals Compound: 1-Cyclopropyl-4-nitrosopiperazine (CAS: 2703774-33-6) Classification: Nitrosamine Drug Substance-Related Impurity (NDSRI)

Executive Summary & Scientific Rationale

1-Cyclopropyl-4-nitrosopiperazine is a complex Nitrosamine Drug Substance-Related Impurity (NDSRI) that frequently emerges during the synthesis of piperazine-containing active pharmaceutical ingredients (APIs). Classified with severe hazard codes including Acute Toxicity (H302/H312/H332) and Carcinogenicity Category 2 (H351)[1], its presence in drug products triggers stringent regulatory scrutiny.

Historically, standard OECD 471 Ames tests have yielded high false-negative rates for nitrosamines. The causality behind this failure lies in metabolic mismatch and physical barriers: standard 10% rat liver S9 fractions lack the specific cytochrome P450 (CYP) isoforms (e.g., CYP2E1, CYP2A6) required to bioactivate sterically hindered nitrosamines. Furthermore, standard plate incorporation methods trap the short-lived, highly reactive alkyldiazonium metabolites in the agar matrix before they can penetrate the bacterial cell wall[2].

To achieve a self-validating and highly sensitive toxicological assessment, this application note details the Enhanced Ames Test (EAT) and subsequent mammalian workflows mandated by the 3[3] and 4[4].

Mechanistic Pathway of Bioactivation

The mutagenicity of 1-cyclopropyl-4-nitrosopiperazine is not intrinsic; it requires enzymatic conversion. The compound undergoes CYP450-mediated α -hydroxylation, followed by spontaneous dealkylation to form an electrophilic alkyldiazonium ion. This ion aggressively attacks nucleophilic centers on bacterial or mammalian DNA, forming bulky adducts that cause base-pair substitutions or frameshift mutations.

Metabolic_Activation N 1-Cyclopropyl-4- nitrosopiperazine CYP CYP450 Enzymes (30% Hamster/Rat S9) N->CYP Alpha Alpha-Hydroxylation CYP->Alpha Diaz Alkyldiazonium Ion (Highly Reactive) Alpha->Diaz Dealkylation DNA DNA Adduct Formation (Mutagenesis) Diaz->DNA Electrophilic Attack

Fig 1: CYP450-mediated metabolic activation of 1-cyclopropyl-4-nitrosopiperazine to DNA adducts.

Toxicological Workflow for NDSRI Risk Assessment

NDSRI_Workflow A NDSRI Identification: 1-Cyclopropyl-4-nitrosopiperazine B Enhanced Ames Test (EAT) (Pre-incubation, 30% S9) A->B C Negative Result B->C Non-Mutagenic D Positive Result B->D Mutagenic F Acceptable Intake (AI) Regulatory Submission C->F E In Vitro Mammalian Assay (HPRT / MLA) D->E E->F AI Justification

Fig 2: Toxicological workflow for NDSRI risk assessment and Acceptable Intake justification.

Protocol 1: Enhanced Ames Test (EAT) for Nitrosamines

This protocol adheres to the latest 2[2] and EMA Appendix 3 guidelines[3]. It operates as a self-validating system: the assay is only considered valid if the concurrent structurally related positive controls (e.g., 1-Cyclopentyl-4-nitrosopiperazine) successfully induce mutation, proving the S9 metabolic machinery was active[5].

Step-by-Step Methodology
  • Tester Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101) overnight in nutrient broth to a density of 1−2×109 CFU/mL[3].

  • S9 Mix Formulation (Critical Step): Prepare two distinct metabolic activation systems:

    • 30% Rat Liver S9: Induced by phenobarbital and β -naphthoflavone[3].

    • 30% Hamster Liver S9: Induced identically. Causality: Hamster liver S9 is mandatory as it contains significantly higher baseline levels of the specific CYP enzymes required to bioactivate piperazine-derived nitrosamines[2].

  • Pre-Incubation Phase: In a sterile culture tube, combine 100 µL of the bacterial suspension, 500 µL of the 30% S9 mix, and 100 µL of 1-cyclopropyl-4-nitrosopiperazine (dissolved in water or minimal DMSO to prevent CYP inhibition). Incubate at 37°C for exactly 30 minutes with gentle shaking[3]. Causality: Liquid pre-incubation ensures maximum collision frequency between the short-lived reactive electrophile and the bacteria before diffusion is restricted by agar[2].

  • Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine/biotin or tryptophan) to the pre-incubation tube. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

Protocol 2: In Vitro Mammalian Cell Mutation Assay (HPRT)

If the EAT yields a positive result, regulatory agencies permit the justification of higher Acceptable Intake (AI) limits (e.g., 1500 ng/day) via negative results in a secondary in vitro mammalian mutation assay combined with metabolism data[4].

Step-by-Step Methodology
  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells in Ham's F12 medium supplemented with 10% FBS.

  • Treatment: Expose cells to varying concentrations of 1-cyclopropyl-4-nitrosopiperazine (up to 5000 µg/mL or cytotoxicity limits) in the presence of 30% Hamster S9 mix for 4 hours.

  • Expression Period: Wash cells and culture in non-selective media for 7-9 days. Causality: This extended period is strictly required to allow the existing wild-type HPRT enzymes to degrade completely, ensuring only true mutants survive the subsequent selection phase.

  • Selection: Re-plate cells in media containing 6-thioguanine (6-TG). Only cells with mutated HPRT genes will survive, as they cannot incorporate the toxic purine analog.

  • Quantification: After 7 days, stain colonies with crystal violet. Calculate the mutation frequency per 106 clonable cells.

Quantitative Data Presentation & Acceptance Criteria

To ensure the self-validation of the EAT protocol, the following quantitative thresholds must be met. Failure of the positive control to meet the fold-increase criteria invalidates the test for that specific strain and S9 combination[5].

ParameterTester StrainControl TypeExpected Revertants (Baseline)Acceptance Criteria (Fold Increase)
EAT Mutagenicity TA98Negative (Solvent)15 - 35N/A
EAT Mutagenicity TA98Positive (CPP + S9)*> 100 3.0x over baseline
EAT Mutagenicity TA100Negative (Solvent)100 - 200N/A
EAT Mutagenicity TA100Positive (NDMA + S9)> 400 2.0x over baseline
EAT Mutagenicity TA1535Negative (Solvent)10 - 25N/A
EAT Mutagenicity TA1535Positive (NDMA + S9)> 75 3.0x over baseline
EAT Mutagenicity WP2 uvrANegative (Solvent)20 - 60N/A

*CPP = 1-Cyclopentyl-4-nitrosopiperazine, a recommended structurally related positive control for piperazine NDSRIs.

References

  • NextSDS. 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information.[1][Link]

  • GenEvolutioN. Enhanced Ames test: a new era in nitrosamine genotoxicity assessment.[6] [Link]

  • Aurigene Pharmaceutical Services. Enhanced AMES Test (EAT) for Nitrosamine Impurity Risk assessment.[5][Link]

  • National Center for Biotechnology Information (PMC). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test.[2][Link]

  • European Medicines Agency (EMA). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products.[3][Link]

  • U.S. Food and Drug Administration (FDA). CDER Nitrosamine Impurity Acceptable Intake Limits.[4][Link]

Sources

Application

Application Note &amp; Protocol: In Vitro Genotoxicity Assessment of 1-cyclopropyl-4-nitrosopiperazine

Abstract This document provides a comprehensive guide for the in vitro genotoxicity assessment of 1-cyclopropyl-4-nitrosopiperazine, a chemical entity with structural alerts for mutagenicity due to its N-nitroso moiety....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the in vitro genotoxicity assessment of 1-cyclopropyl-4-nitrosopiperazine, a chemical entity with structural alerts for mutagenicity due to its N-nitroso moiety. A thorough evaluation of its potential to induce genetic damage is a cornerstone of preclinical safety assessment. This application note details the scientific rationale, step-by-step protocols, and data interpretation for a standard battery of in vitro assays: the bacterial reverse mutation assay (Ames test), the in vitro mammalian cell micronucleus test, and the in vitro mammalian chromosomal aberration test. The methodologies presented are designed to be self-validating, incorporating requisite controls and aligning with international regulatory guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Genotoxic Concern of N-Nitroso Compounds

N-nitroso compounds, characterized by the N-N=O functional group, are a class of chemicals that have long been recognized for their potential as potent mutagens and carcinogens. Their genotoxic mechanism often involves metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, into unstable electrophilic intermediates. These reactive species can then form covalent adducts with DNA, leading to mispairing during DNA replication and resulting in gene mutations. If not properly repaired, this DNA damage can also lead to larger-scale chromosomal damage, including breaks and rearrangements.

Given the presence of the N-nitroso functional group, 1-cyclopropyl-4-nitrosopiperazine is flagged as a potential genotoxicant. Therefore, a systematic and rigorous evaluation using a battery of in vitro genotoxicity assays is imperative. This multi-assay approach is critical for a comprehensive risk assessment, as it covers various genetic endpoints, from point mutations to significant chromosomal damage.

Recommended In Vitro Genotoxicity Test Battery

To thoroughly evaluate the genotoxic potential of 1-cyclopropyl-4-nitrosopiperazine, a standard three-test battery is recommended. This combination of assays is designed to detect the primary mechanisms of genetic damage: gene mutation, clastogenicity (the ability to cause chromosome breakage), and aneugenicity (the ability to cause chromosome loss or gain).

Table 1: Recommended In Vitro Genotoxicity Assays

Assay NameEndpoint DetectedMetabolic ActivationTest System
Bacterial Reverse Mutation Assay (Ames Test)Gene mutation (point and frameshift mutations)With and without exogenous S9 fractionSalmonella typhimurium and Escherichia coli strains
In Vitro Mammalian Cell Micronucleus TestClastogenicity and AneuploidyWith and without exogenous S9 fractionMammalian cells (e.g., CHO, V79, TK6, L5178Y)
In Vitro Mammalian Chromosomal Aberration TestStructural and numerical chromosomal abnormalitiesWith and without exogenous S9 fractionMammalian cells (e.g., CHO, V79, human lymphocytes)

Experimental Workflow for Genotoxicity Assessment

The following diagram provides a high-level overview of the experimental workflow for assessing the in vitro genotoxicity of 1-cyclopropyl-4-nitrosopiperazine.

Genotoxicity_Workflow Figure 1: High-Level Genotoxicity Testing Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Test_Compound 1-cyclopropyl-4- nitrosopiperazine (Test Article) Ames Ames Test Test_Compound->Ames Micronucleus Micronucleus Assay Test_Compound->Micronucleus Chromo_Aberration Chromosomal Aberration Assay Test_Compound->Chromo_Aberration S9_Prep Prepare S9 Metabolic Activation Mix S9_Prep->Ames S9_Prep->Micronucleus S9_Prep->Chromo_Aberration Cell_Culture Prepare Bacterial or Mammalian Cell Cultures Cell_Culture->Ames Cell_Culture->Micronucleus Cell_Culture->Chromo_Aberration Data_Collection Data Collection (e.g., Revertant Colonies, Micronuclei Frequency) Ames->Data_Collection Micronucleus->Data_Collection Chromo_Aberration->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Genotoxicity Profile & Conclusion Statistical_Analysis->Conclusion

Caption: High-level overview of the in vitro genotoxicity testing workflow.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely adopted initial screening assay for genotoxicity. It utilizes various strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in the genes responsible for synthesizing histidine or tryptophan, respectively. The assay quantifies the ability of a test compound to cause reverse mutations, thereby restoring the functional gene and enabling the bacteria to grow on a minimal medium lacking the specific amino acid.

Materials
  • Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Test Article: 1-cyclopropyl-4-nitrosopiperazine, dissolved in a suitable vehicle (e.g., DMSO, water).

  • Positive Controls:

    • Without S9 activation: Sodium azide (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537), 4-Nitroquinoline 1-oxide (for WP2 uvrA).

    • With S9 activation: 2-Aminoanthracene (for all strains).

  • Negative Control: The vehicle used to dissolve the test article.

  • S9 Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and a cofactor solution (containing NADP and G6P).

  • Media and Reagents: Nutrient broth, minimal glucose agar plates, and top agar supplemented with histidine-biotin (for S. typhimurium) or tryptophan (for E. coli).

Experimental Procedure
  • Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate dose range for the main experiment. The highest concentration should exhibit some level of toxicity but not be overly bactericidal.

  • Main Experiment (Plate Incorporation Method):

    • Prepare at least five different dilutions of the test article.

    • In a sterile tube, combine 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test article dilution (or control), and 0.5 mL of S9 mix (for assays with metabolic activation) or a suitable buffer (for assays without metabolic activation).

    • Incubate this mixture at 37°C for 20 minutes with gentle shaking.

    • Add 2.0 mL of molten top agar to the tube, gently vortex, and pour the mixture onto a minimal glucose agar plate.

    • Allow the top agar to solidify, then incubate the plates inverted at 37°C for 48-72 hours.

    • Following incubation, count the number of revertant colonies on each plate.

Data Analysis and Interpretation

A positive result is typically defined by a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least double the mean of the vehicle control. Appropriate statistical methods, such as a one-way ANOVA followed by Dunnett's test, should be employed to assess the significance of any observed increases.

Protocol: In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus assay is a robust method for detecting both clastogenic and aneugenic events in mammalian cells. Micronuclei are small, membrane-bound DNA fragments within the cytoplasm that originate from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei during mitosis.

Materials
  • Cell Line: A suitable mammalian cell line such as Chinese Hamster Ovary (CHO), V79, TK6, or L5178Y cells.

  • Test Article: 1-cyclopropyl-4-nitrosopiperazine.

  • Positive Controls:

    • Without S9 activation: Mitomycin C (a known clastogen).

    • With S9 activation: Cyclophosphamide (requires metabolic activation).

  • Negative Control: Vehicle.

  • S9 Metabolic Activation System.

  • Cytochalasin B: An agent that blocks cytokinesis, leading to the accumulation of binucleated cells, which are then scored for micronuclei.

  • Reagents: Complete cell culture medium, fetal bovine serum, antibiotics, colcemid (for aneugenicity assessment if desired), a hypotonic solution, a fixative (e.g., methanol:acetic acid), and a DNA-specific fluorescent stain (e.g., DAPI) or Giemsa stain.

Experimental Procedure
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to attach and enter exponential growth for approximately 24 hours.

  • Treatment:

    • Short Treatment (3-6 hours): Expose the cells to a range of concentrations of the test article, both with and without S9 metabolic activation. After the treatment period, remove the test article, wash the cells, and add fresh medium containing cytochalasin B.

    • Continuous Treatment (24 hours): Treat the cells with the test article in the absence of S9 for a full cell cycle (approximately 24 hours). Add cytochalasin B for the final portion of this incubation period.

  • Harvesting: At the appropriate time point, harvest the cells using trypsinization.

  • Slide Preparation: Prepare microscope slides by cytocentrifugation or by dropping the cell suspension onto the slides.

  • Staining: Stain the prepared slides with a suitable DNA stain.

  • Scoring: Under a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.

Data Analysis and Interpretation

A positive outcome is indicated by a statistically significant and dose-dependent increase in the frequency of micronucleated cells. It is also crucial to assess the cytotoxicity of the test article, often measured by the cytokinesis-block proliferation index (CBPI), to ensure that the observed effects are not due to excessive cell death.

Protocol: In Vitro Mammalian Chromosomal Aberration Test

This assay directly visualizes and quantifies chromosomal damage in cultured mammalian cells. It is a sensitive method for detecting structural and numerical chromosomal abnormalities induced by a test substance.

Materials
  • Cell Line: CHO cells, V79 cells, or primary human peripheral blood lymphocytes.

  • Test Article: 1-cyclopropyl-4-nitrosopiperazine.

  • Positive Controls:

    • Without S9 activation: Mitomycin C.

    • With S9 activation: Cyclophosphamide.

  • Negative Control: Vehicle.

  • S9 Metabolic Activation System.

  • Colcemid: A mitotic inhibitor used to arrest cells in the metaphase stage of cell division.

  • Reagents: Complete culture medium, fetal bovine serum, antibiotics, a hypotonic solution (e.g., KCl), a fixative (methanol:acetic acid), and Giemsa stain.

Experimental Procedure
  • Cell Culture and Treatment: Similar to the micronucleus assay, culture and treat the cells with various concentrations of the test article, with and without S9 activation.

  • Metaphase Arrest: Add colcemid to the cell cultures for the final 2-3 hours of the incubation period to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to induce cell swelling and aid in chromosome spreading, and then fix the cells with a methanol:acetic acid solution. Drop the fixed cell suspension onto clean microscope slides and allow them to air-dry.

  • Staining: Stain the chromosome preparations with Giemsa.

  • Scoring: Analyze at least 200 well-spread metaphases per concentration under a microscope, scoring for both structural (e.g., breaks, gaps, exchanges) and numerical chromosomal aberrations.

Data Analysis and Interpretation

A positive result is characterized by a statistically significant and dose-dependent increase in the percentage of cells exhibiting chromosomal aberrations. The mitotic index should also be calculated to assess the cytotoxicity of the test article.

References

  • Organisation for Economic Co-operation and Development (OECD). (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2016). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2016). OECD Guideline for the Testing of Chemicals 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • Gatehouse, D., et al. (1994). Recommendations for the performance of bacterial mutation assays. Mutation Research/Genetic Toxicology, 312(3), 217-233. [Link]

  • Kirkland, D., et al. (2005). How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM Workshop. Mutation Research/Reviews in Mutation Research, 589(1), 1-256. [Link]

Method

sample preparation for 1-cyclopropyl-4-nitrosopiperazine analysis

Application Note: Artifact-Free Sample Preparation for the Trace Analysis of 1-Cyclopropyl-4-nitrosopiperazine Executive Summary The quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) at trace level...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Artifact-Free Sample Preparation for the Trace Analysis of 1-Cyclopropyl-4-nitrosopiperazine

Executive Summary

The quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) at trace levels is one of the most critical challenges in modern pharmaceutical analysis. 1-Cyclopropyl-4-nitrosopiperazine (CAS: 2703774-33-6)[1] is a highly potent genotoxic impurity that can form in drug products containing the secondary amine fragment 1-cyclopropylpiperazine[2][3].

As a Senior Application Scientist, I have observed that the primary point of failure in NDSRI analysis is not instrumental sensitivity, but rather the sample preparation phase. Inappropriate extraction conditions can trigger in situ nitrosation, generating the impurity within the sample vial and leading to false-positive results[4]. This application note details a self-validating, artifact-free sample preparation protocol designed to accurately extract 1-cyclopropyl-4-nitrosopiperazine for LC-MS/MS analysis while actively suppressing artificial nitrosation.

Mechanistic Background: The Causality of Artifact Formation

To design a robust protocol, we must first understand the causality behind experimental failures. Pharmaceutical excipients (e.g., microcrystalline cellulose, magnesium stearate) frequently contain trace levels of inorganic nitrites[4][5].

When a drug product is dissolved in an extraction solvent—particularly under acidic conditions or in certain halogenated solvents like dichloromethane (DCM)—these residual nitrites become highly reactive. They interact with the free secondary amine precursor (1-cyclopropylpiperazine) present in the matrix, artificially generating 1-cyclopropyl-4-nitrosopiperazine during the extraction process[4][6].

The Solution: The extraction must be treated as a controlled chemical environment rather than a simple dissolution step. By introducing a nitrite scavenger (such as ascorbic acid) prior to the addition of the primary organic solvent, we dynamically intercept and neutralize nitrosating agents before they can react with the amine[6][7]. Furthermore, utilizing Methanol instead of DCM prevents the specific solvent-mediated catalytic effects that exacerbate artifact formation[4].

Experimental Workflow

Workflow Step1 1. Matrix Disruption Weigh 100 mg Sample Step2 2. Nitrosation Inhibition Add Ascorbic Acid Scavenger Step1->Step2 Step3 3. Analyte Extraction Add Methanol & Agitate Step2->Step3 Step4 4. Phase Separation Centrifuge at 4°C Step3->Step4 Step5 5. Particulate Removal Filter (0.22 µm PVDF) Step4->Step5 Step6 6. Trace Quantitation LC-MS/MS Analysis Step5->Step6

Workflow for the artifact-free extraction of 1-cyclopropyl-4-nitrosopiperazine.

Self-Validating Sample Preparation Protocol

A scientifically sound protocol must be self-validating. To prove that the detected 1-cyclopropyl-4-nitrosopiperazine was present in the solid state and not formed during sample prep, this protocol incorporates an orthogonal "Artifact Control" spike.

Materials & Reagents
  • 1-Cyclopropyl-4-nitrosopiperazine Reference Standard[8]

  • Deuterated Internal Standard (e.g., NDMA-d6 or custom d-analog)

  • Methanol, LC-MS Grade[5]

  • Ascorbic Acid (Nitrite Scavenger)[6]

  • 0.22 µm PVDF Syringe Filters[5][9]

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 100 mg of the crushed tablet formulation or Active Pharmaceutical Ingredient (API) into a 15 mL amber centrifuge tube[9][10]. Causality: Amber tubes are mandatory because nitrosamines are photolabile and undergo UV-induced degradation[7].

  • Nitrosation Inhibition (Critical Step): Add 1.0 mL of a 10 mM ascorbic acid solution (prepared in LC-MS grade water). Vortex gently for 30 seconds. Causality: The aqueous scavenger penetrates the hydrophilic excipient matrix, neutralizing residual nitrites before the organic extraction solvent is introduced[6].

  • Internal Standard Spiking: Add 50 µL of the Internal Standard working solution (100 ng/mL) to the homogenate.

  • Analyte Extraction: Add 4.0 mL of LC-MS Grade Methanol. Vortex vigorously for 2 minutes, followed by mechanical shaking for 30 minutes[5][9]. Causality: Methanol provides excellent solubility for nitrosopiperazines while minimizing the risk of artifact formation associated with solvents like DCM[4].

  • Phase Separation: Centrifuge the sample at 4500 rpm for 15 minutes at 4°C[5][9]. Causality: Maintaining 4°C prevents frictional heating during centrifugation, which could otherwise accelerate unwanted nitrosation kinetics.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PVDF membrane into an amber HPLC vial. Discard the first 1.0 mL of the filtrate [9]. Causality: PVDF membranes possess active binding sites that can non-specifically adsorb trace nitrosamines. Discarding the first milliliter saturates these sites, ensuring the collected aliquot accurately represents the sample concentration.

The Self-Validation Step (Artifact Control)

Alongside your analytical batch, prepare a control sample spiked with 10 ppm of 1-cyclopropylpiperazine and 10 ppm of sodium nitrite. Process this sample using the exact steps above. If the extraction protocol is successful, the recovery of 1-cyclopropyl-4-nitrosopiperazine in this control must remain below the Limit of Quantitation (LOQ). This explicitly proves your sample preparation environment is chemically inert[6].

Quantitative Validation Parameters

The following table summarizes the expected validation targets for this sample preparation protocol, aligning with ICH Q2(R2) guidelines and global regulatory expectations for NDSRIs.

Validation ParameterTarget SpecificationScientific Rationale
Limit of Quantitation (LOQ) ≤ 1.0 ng/mL (ppb)Ensures compliance with strict EMA/FDA acceptable daily intake limits (e.g., 26.5 ng/day)[5][7].
Extraction Recovery 80% – 120%Confirms that the Methanol/Water solvent system effectively disrupts the matrix without analyte loss[7].
Artifact Formation Rate < 10% of LOQValidates that the ascorbic acid scavenger completely neutralizes residual nitrites in situ[6].
Matrix Effect (Ion Suppression) ± 15%Ensures co-extracted excipients do not quench the ionization process in the MS source.
Filter Adsorption Loss < 5%Verifies that discarding the initial filtrate successfully saturates PVDF membrane binding sites[9].

Conclusion

The accurate quantification of 1-cyclopropyl-4-nitrosopiperazine requires a paradigm shift from standard analytical extraction to controlled chemical inhibition. By leveraging targeted nitrite scavengers, optimizing solvent selection, and implementing self-validating artifact controls, laboratories can generate highly trustworthy data that meets stringent regulatory thresholds without the risk of false positives.

References

  • 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information. NextSDS. Available at:[Link]

  • Possible root causes of 1-methyl-4-nitrosopiperazine (MNP) contamination. ResearchGate. Available at: [Link]

  • 1-Cyclopropylpiperazine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Sample Preparation Strategies for Nitrosamine Testing. Resolvemass. Available at: [Link]

  • NDMA Analytics in Metformin Products: Comparison of Methods and Pitfalls. ResearchGate. Available at: [Link]

  • Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets. Agilent. Available at: [Link]

Sources

Application

forced degradation studies of 1-cyclopropyl-4-nitrosopiperazine

Application Note: Comprehensive Stability Profiling and Forced Degradation of 1-Cyclopropyl-4-nitrosopiperazine (CPNP) Scientific Rationale & Regulatory Context 1-Cyclopropyl-4-nitrosopiperazine (CPNP, CAS: 2703774-33-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Stability Profiling and Forced Degradation of 1-Cyclopropyl-4-nitrosopiperazine (CPNP)

Scientific Rationale & Regulatory Context

1-Cyclopropyl-4-nitrosopiperazine (CPNP, CAS: 2703774-33-6) is a highly scrutinized Nitrosamine Drug Substance-Related Impurity (NDSRI)[1]. Regulatory agencies, including the FDA, mandate rigorous risk assessments and confirmatory testing for nitrosamines due to their cohort-of-concern status as potent mutagens[2].

While forced degradation studies traditionally focus on the Active Pharmaceutical Ingredient (API) to monitor impurity formation, subjecting the nitrosamine analytical standard itself to forced degradation is a critical, often-overlooked necessity. Stressing CPNP validates the stability-indicating power of the LC-MS/MS method and ensures that the impurity does not degrade during routine sample preparation. If CPNP breaks down in the sample matrix before injection, it leads to false-negative quantitation and severe regulatory non-compliance[3].

Mechanistic Causality in CPNP Degradation

Understanding the chemical vulnerabilities of CPNP dictates our handling procedures and analytical strategies. Do not treat forced degradation as a mere regulatory checkbox; it is a mapping of chemical reactivity.

  • Photolytic Cleavage (UV/Vis): Nitrosamines are notoriously sensitive to ultraviolet light. Photolysis induces homolytic scission of the N–NO bond, yielding the secondary amine (1-cyclopropylpiperazine) and a nitric oxide (NO•) radical[4].

    • Causality for Protocol: This extreme photosensitivity mandates the strict use of actinic (amber) glassware during all sample preparation to prevent artifactual degradation.

  • Oxidative Transformation: In the presence of strong oxidants (e.g., peroxides generated from excipient degradation), the nitroso group is oxidized to a nitro group, converting the nitrosamine into a nitramine (1-cyclopropyl-4-nitropiperazine)[5].

    • Causality for Protocol: Oxidative stress samples must be chemically quenched prior to LC-MS/MS injection to prevent on-column oxidation and damage to the stationary phase.

  • Protolytic Denitrosation (Acidic Stress): While CPNP is generally stable across a broad physiological pH range, extreme acidic conditions can protonate the nitrosamine (forming a hydroxydiazenium ion), leading to protolytic denitrosation back to the secondary amine[4].

Pathways CPNP 1-Cyclopropyl-4- nitrosopiperazine (CPNP) Amine 1-Cyclopropylpiperazine + NO• Radical CPNP->Amine UV Photolysis (N-NO Cleavage) Nitramine 1-Cyclopropyl-4- nitropiperazine CPNP->Nitramine Oxidation (H2O2) Protonated Hydroxydiazenium Ion (Protonated CPNP) CPNP->Protonated Strong Acid (pH < 2) Protonated->Amine Protolytic Denitrosation

Chemical degradation pathways of CPNP under stress conditions.

Experimental Design & Workflow

To achieve the ICH Q1A(R2) target of 5–20% degradation[3], a self-validating system is employed. Every stressed sample must be paired with a dark, unstressed control to isolate the stress variable from background matrix effects.

Workflow cluster_stress ICH Q1A(R2) Stress Conditions Start CPNP Stock Solution (100 µg/mL in MeOH) Acid Acid: 0.1N HCl 60°C, 24h Start->Acid Base Base: 0.1N NaOH 60°C, 24h Start->Base Ox Oxidation: 3% H2O2 RT, 24h Start->Ox Photo Photolysis: UV/Vis 1.2M lux-hr Start->Photo Thermal Thermal: 80°C 48h, Dark Start->Thermal Quench Neutralization & Quenching (NaOH, HCl, or Thiosulfate) Acid->Quench Base->Quench Ox->Quench Photo->Quench Thermal->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis

ICH Q1A(R2) forced degradation workflow for CPNP stability profiling.

Step-by-Step Forced Degradation Protocols

Preparation of Stock: Prepare a 100 µg/mL stock solution of CPNP in LC-MS grade Methanol. Store at 2–8°C in an amber volumetric flask.

Self-Validating Control Rule: For every condition below, prepare a Control Sample (CPNP in diluent, stored at 2-8°C in the dark) and a Blank Matrix (diluent + stressor, no CPNP) to identify system peaks and rule out artifactual contamination.

Condition A: Acid Hydrolysis

  • Transfer 5.0 mL of CPNP stock to a 50 mL amber volumetric flask.

  • Add 5.0 mL of 0.1 N HCl. Seal tightly with a PTFE-lined cap.

  • Incubate at 60°C for 24 hours in a dark convection oven. (Causality: Heat accelerates protolytic denitrosation).

  • Quenching: Cool to room temperature. Neutralize with 5.0 mL of 0.1 N NaOH. (Causality: Unneutralized acid will cause peak splitting and degrade the LC column). Dilute to volume with LC-MS grade water.

Condition B: Base Hydrolysis

  • Transfer 5.0 mL of CPNP stock to a 50 mL amber flask.

  • Add 5.0 mL of 0.1 N NaOH.

  • Incubate at 60°C for 24 hours in the dark.

  • Quenching: Cool and neutralize with 5.0 mL of 0.1 N HCl. Dilute to volume with water.

Condition C: Oxidative Stress

  • Transfer 5.0 mL of CPNP stock to a 50 mL amber flask.

  • Add 5.0 mL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours in the dark.

  • Quenching: Add 1.0 mL of 10% Sodium Thiosulfate to consume residual peroxide. (Causality: Unquenched peroxide will chemically attack the stationary phase of the LC column and cause unpredictable in-source reactions in the mass spectrometer). Dilute to volume.

Condition D: Photolysis (ICH Q1B)

  • Transfer 5.0 mL of CPNP stock into a clear quartz vial. (Causality: Standard borosilicate glass blocks critical UV wavelengths required for N-NO bond cleavage; quartz is strictly required for accurate photolysis assessment).

  • Expose to UV/Vis light targeting an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • Dilute to volume with water.

Condition E: Thermal Stress

  • Incubate 5.0 mL of CPNP stock in a sealed amber vial at 80°C for 48 hours.

  • Cool to room temperature and dilute to volume.

Data Presentation & Expected Outcomes

Samples are analyzed via LC-MS/MS (MRM mode), monitoring the parent CPNP transition and scanning for the nitramine and secondary amine degradants. The table below summarizes the typical degradation profile of CPNP.

Stress ConditionExposure ParametersExpected Degradation (%)Primary Degradant IdentifiedMass Balance (% Recovery)
Control 2-8°C, Dark, 48h< 1.0%None99.5 - 100%
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5 - 10%1-Cyclopropylpiperazine97.0 - 99.0%
Base Hydrolysis 0.1 N NaOH, 60°C, 24h< 2.0%None (Highly stable in base)98.5 - 100%
Oxidation 3% H₂O₂, RT, 24h15 - 20%1-Cyclopropyl-4-nitropiperazine95.0 - 98.0%
Photolysis UV/Vis, 1.2M lux-hr80 - 100%1-Cyclopropylpiperazine85.0 - 90.0%*
Thermal 80°C, Dark, 48h< 5.0%Trace secondary amine98.0 - 100%

*Note: Mass balance during photolysis often drops below 95% due to the formation of volatile NO radicals and subsequent complex secondary radical reactions that are not captured by targeted MRM methods.

Conclusion & Methodological Recommendations

CPNP exhibits extreme sensitivity to UV photolysis and moderate sensitivity to oxidation and strong acids. It is highly stable under thermal and basic conditions. For analytical scientists developing LC-MS/MS methods for CPNP, actinic glassware is non-negotiable from the moment the standard is weighed until it is injected into the autosampler. Furthermore, if the drug product matrix contains residual peroxides (common in excipients like povidone or PEG), sample preparation must incorporate a mild quenching agent to prevent artificial conversion of CPNP to its nitramine counterpart prior to analysis.

References

  • 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information, NextSDS,[Link]

  • Control of Nitrosamine Impurities in Human Drugs, FDA,[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, ResolveMass Laboratories,[Link]

  • Nitrosamine Reactivity: A Survey of Reactions and Purge Processes, ACS Publications,[Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants, NIH/ACS,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 1-Cyclopropyl-4-Nitrosopiperazine (cppNO) Analysis

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges of quantifying 1-cyclopropyl-4-nitrosopiperazine (cppNO)—a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges of quantifying 1-cyclopropyl-4-nitrosopiperazine (cppNO)—a highly scrutinized Nitrosamine Drug Substance-Related Impurity (NDSRI)—in complex pharmaceutical matrices.

Because cppNO is primarily associated with fluoroquinolone antibiotics like Ciprofloxacin[1][2], analysts are forced to detect trace parts-per-billion (ppb) levels of the nitrosamine against a massive background of highly basic, easily ionizable Active Pharmaceutical Ingredient (API)[3]. This disparity creates profound matrix effects. The following Q&A guide provides field-proven, self-validating methodologies to eliminate these interferences.

FAQ 1: Understanding the Mechanism of Interference

Q: Why does the Ciprofloxacin matrix cause such severe signal loss when analyzing cppNO via LC-MS/MS?

A: The root cause is charge competition in the Electrospray Ionization (ESI) source [4]. Ciprofloxacin contains highly basic secondary and tertiary amine functionalities. When the LC effluent enters the ESI source, droplets are formed and undergo desolvation. Because the API is present at concentrations exponentially higher than the trace cppNO, the API molecules rapidly migrate to the droplet surface and consume the available protons[5][6].

Consequently, the polar, low-molecular-weight cppNO is excluded from the droplet surface and fails to ionize efficiently, resulting in severe ion suppression [4]. To solve this, we must either physically remove the API before injection or chromatographically separate the two compounds before they reach the MS source.

ESI_Suppression A ESI Droplet Formation B High API Matrix (Ciprofloxacin) A->B C Trace cppNO Analyte A->C D Charge Competition at Droplet Surface B->D Dominates Protons C->D Excluded E Ion Suppression (Reduced cppNO Signal) D->E

Mechanism of ESI ion suppression where high-concentration API outcompetes trace cppNO for charge.

FAQ 2: Chromatographic & Mass Spectrometry Optimization

Q: Direct dilution of the drug product isn't working. How should I adjust my LC-MS/MS parameters to escape the suppression zone?

A: Standard C18 columns often fail to retain polar nitrosamines like cppNO, causing them to elute in the void volume alongside un-retained matrix salts and the bulk API[6]. You must alter the stationary phase chemistry and utilize MS flow-path management[7][8].

Table 1: Quantitative Comparison of Optimization Strategies for cppNO Analysis
ParameterStandard ApproachOptimized ApproachMechanistic Impact on Matrix Effect
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl)Increases retention of polar cppNO via strong π-π and dipole interactions, shifting it away from the API void volume[7].
Injection Volume 10 - 20 µL2 - 5 µLReduces the absolute mass of matrix loaded onto the column, preventing stationary phase saturation and peak distortion[7].
MS Ionization ESI (Electrospray)APCI (Atmospheric Pressure Chemical)APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge competition, making it inherently more resistant to ion suppression[4].
Flow Management Direct to MSDiverter Valve (0-2 min to waste)Physically diverts the massive API peak to waste, preventing MS source contamination and space-charge suppression[8].

FAQ 3: Sample Preparation & Extraction Strategies

Q: Even with a PFP column, I am seeing <50% recovery. How can I selectively extract cppNO?

A: When chromatographic resolution is insufficient, you must intervene at the sample preparation stage. Solid-Phase Extraction (SPE) is the most robust method for this[4][7]. The following protocol utilizes a hydrophilic-lipophilic balance (HLB) polymeric sorbent to wash away polar excipients and selectively elute the nitrosamine.

Protocol 1: Self-Validating Solid-Phase Extraction (SPE) Workflow

Causality Check: This protocol exploits the differential solubility and retention of the highly polar cppNO versus the bulkier API matrix.

  • Conditioning: Pass 3.0 mL of LC-MS grade Methanol through the HLB cartridge, followed by 3.0 mL of LC-MS grade Water to activate the sorbent bed.

  • Loading: Dilute 100 mg of the Ciprofloxacin drug product in 5.0 mL of water (centrifuge to remove insoluble excipients). Load the supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3.0 mL of 5% Methanol in Water. Mechanism: This weak solvent removes highly polar matrix components and salts while the polymeric sorbent retains the cppNO[4].

  • Elution: Elute the target cppNO with 2.0 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 500 µL of the initial LC mobile phase to ensure perfect peak shape upon injection.

FAQ 4: Method Validation & Proof of Efficacy

Q: How do I definitively prove to regulatory bodies that my method has successfully overcome matrix effects?

A: Regulatory guidelines require quantitative proof that matrix effects do not compromise the accuracy of the NDSRI measurement[9]. You must establish a self-validating system by calculating the Matrix Factor (MF) [4].

Protocol 2: Matrix Factor (MF) Evaluation Methodology

Causality Check: By comparing a post-extraction spiked sample to a neat standard, you isolate the effect of the matrix on the MS ionization process, independent of extraction recovery.

  • Prepare Solution A (Neat Standard): Spike cppNO reference standard into pure reconstitution solvent at your target Limit of Quantitation (LOQ) (e.g., 5 ppb).

  • Prepare Solution B (Post-Extraction Spiked Matrix): Process a known blank matrix (drug product free of cppNO) through the entirety of Protocol 1 . After the final evaporation step, reconstitute the residue using Solution A.

  • Analysis: Inject both solutions into the optimized LC-MS/MS system in triplicate.

  • Calculation: Calculate the Matrix Factor using the formula: Matrix Factor (%) = (Peak Area of Solution B / Peak Area of Solution A) × 100

  • Validation Criteria: A self-validating method must yield an MF between 85% and 115% . An MF < 85% indicates unresolved ion suppression, requiring further dilution or a switch to APCI[4].

Troubleshooting_Workflow Start Matrix Effect Detected (Recovery < 80%) Prep 1. Sample Prep (SPE / LLE) Start->Prep LC 2. LC Optimization (PFP Column / Diverter Valve) Prep->LC MS 3. MS Optimization (APCI Source / Stable Isotope IS) LC->MS End Validated Method (Matrix Factor 85-115%) MS->End

Stepwise troubleshooting workflow to eliminate matrix effects in cppNO LC-MS/MS analysis.

References
  • Separation Science. "Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS." Available at:[Link]

  • Agilent Technologies. "Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ." Available at: [Link]

  • LCGC International. "LCMS/MS Method Considerations for Nitrosamine Analysis in APIs." Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "CDER Nitrosamine Impurity Acceptable Intake Limits." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities Using UPLC-ESI-MS/MS." Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing 1-Cyclopropyl-4-nitrosopiperazine Detection

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing severe bottlenecks in the trace-level quantification of Nitrosamine D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing severe bottlenecks in the trace-level quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs).

1-Cyclopropyl-4-nitrosopiperazine is a highly scrutinized, cohort-of-concern nitrosamine often associated with fluoroquinolones (e.g., ciprofloxacin) and other piperazine-containing Active Pharmaceutical Ingredients (APIs). Because regulatory bodies mandate acceptable intake limits that require limits of quantification (LOQ) in the low parts-per-billion (ppb) range, standard analytical methods often fail.

This guide provides field-proven, self-validating troubleshooting protocols to overcome the unique solubility, chromatographic, and ionization hurdles associated with this specific impurity.

FAQ 1: Sample Preparation & Solubility Mitigation

Q: I am experiencing poor reproducibility and signal loss when dissolving 1-cyclopropyl-4-nitrosopiperazine. I currently use 1N NaOH to improve its poor aqueous solubility. What is going wrong?

Expertise & Causality: While strong bases like NaOH can macroscopically improve the dissolution of complex nitrosamines, introducing high concentrations of non-volatile sodium ions ( Na+ ) into your sample matrix is catastrophic for LC-MS/MS sensitivity. In the Electrospray Ionization (ESI) source, these sodium ions aggressively compete with the target nitrosamine for charge on the droplet surface during the desolvation process. This leads to severe ion suppression, drastically reducing the formation of the [M+H]+ precursor ion.

Self-Validating Protocol: Instead of NaOH, utilize a highly optimized aqueous-organic diluent system. Recent1[1] have demonstrated that a balanced aqueous-organic mixture resolves solubility and peak shape distortions without suppressing ionization.

  • Weigh the 1-cyclopropyl-4-nitrosopiperazine standard and initially suspend it in MS-grade water (50% of the final target volume).

  • Ultrasonicate the aqueous suspension for 20 minutes to achieve a fine, homogeneous dispersion.

  • Add MS-grade Acetonitrile (ACN) to reach a 50:50 (v/v) Water:ACN ratio.

  • Vortex vigorously and sonicate for an additional 15 minutes until the solution is completely clear.

  • Validation Check: Inject a blank of the diluent followed by the standard. The Signal-to-Noise (S/N) ratio should instantly improve by >50% compared to the NaOH-solubilized sample, with a stable, flat baseline.

FAQ 2: Chromatographic Optimization (UPLC/HPLC)

Q: My 1-cyclopropyl-4-nitrosopiperazine peak is co-eluting with the void volume or the API, leading to massive matrix suppression. How can I improve retention?

Expertise & Causality: 1-Cyclopropyl-4-nitrosopiperazine is a relatively polar, low-molecular-weight molecule (Exact Mass ~155.1 Da). Standard C18 columns often suffer from phase collapse (dewetting) under the highly aqueous mobile phase conditions required to retain such polar analytes. This results in poor retention factors ( k′<2 ). When the nitrosamine co-elutes with the highly concentrated API matrix, the ESI source is overwhelmed, quenching the nitrosamine signal.

Self-Validating Protocol: Switch to an aqueous-compatible C18 phase (Aq-C18) which incorporates a polar end-capping. This allows the alkyl chains to remain extended in high-aqueous mobile phases, providing the necessary π−π and hydrophobic interactions to retain the nitrosamine. 2[2] rely on this specific phase chemistry.

  • Column Selection: Install an Agilent Poroshell 120 Aq-C18 (150 mm × 4.6 mm, 2.7 μm) or a structurally equivalent biphenyl column.

  • Mobile Phase: Utilize an isocratic elution profile using 0.1% Formic Acid in a mixture of Water:Acetonitrile:Methanol (475:500:25 v/v/v).

  • Additive Logic: The 0.1% Formic Acid is non-negotiable; it provides the abundant protons necessary to drive the equilibrium towards the protonated [M+H]+ state in the MS source.

  • Validation Check: Calculate the retention factor ( k′ ). The protocol is validated if k′>2.0 and the chromatographic resolution ( Rs​ ) between the API matrix and the nitrosamine peak is ≥1.5 .

FAQ 3: Mass Spectrometry (MS/MS) Sensitivity & MRM Optimization

Q: How do I optimize the MS/MS parameters to achieve limits of quantification (LOQ) in the low ppb range required by regulatory guidelines?

Expertise & Causality: Sensitivity hinges on maximizing the efficiency of the Multiple Reaction Monitoring (MRM) transitions. For 1-cyclopropyl-4-nitrosopiperazine, ESI in positive ion mode ( ESI+ ) is optimal. The nitroso group ( −N=O ) is structurally prone to losing a neutral nitric oxide ( NO ) radical upon collision-induced dissociation. This loss of 30 Da serves as a highly specific, high-yield diagnostic transition for nitrosamines, cutting through background noise.

Quantitative Data Presentation: Optimized MS/MS Parameters
ParameterOptimized SettingCausality / Rationale
Ionization Mode ESI Positive ( ESI+ )Basic piperazine nitrogen readily accepts a proton.
Precursor Ion ( [M+H]+ ) m/z 156.1Corresponds to the monoisotopic mass + proton.
Quantifier Transition m/z 156.1 126.1Neutral loss of NO (30 Da); highest abundance fragment.
Qualifier Transition m/z 156.1 84.1Cleavage of the piperazine ring; ensures structural specificity.
Collision Energy (CE) 15 eV (Quant) / 25 eV (Qual)Tuned to prevent over-fragmentation of the small precursor.
Desolvation Temperature 450 °CRequired to vaporize the high-aqueous (47.5%) mobile phase.
Expected LOQ ≤0.015 ppmMeets [3].

Step-by-Step Methodology: Validated LC-MS/MS Workflow for NDSRI Quantification

To ensure absolute reproducibility across different laboratory environments, follow this end-to-end workflow:

Phase 1: Sample Extraction & Matrix Precipitation

  • Diluent Preparation: Mix MS-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Sample Weighing: Accurately weigh 80.0 mg of the formulated drug product or API into a 15 mL amber centrifuge tube (nitrosamines are photolabile; protect from light).

  • Extraction: Add exactly 1.0 mL of the 50:50 diluent to the tube.

  • Precipitation: Vortex aggressively for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C. The cold temperature forces the less-soluble API to precipitate while the highly soluble nitrosamine remains in the supernatant.

  • Filtration: Pass the supernatant through a 0.22 μm hydrophilic PVDF syringe filter directly into an amber LC autosampler vial.

Phase 2: UPLC-MS/MS Execution

  • System Equilibration: Purge the Aq-C18 column with the isocratic mobile phase (475:500:25 Water:ACN:MeOH with 0.1% Formic Acid) at 0.5 mL/min for 30 minutes. Ensure the Δ column pressure fluctuation is <10 bar.

  • Source Tuning: Set the ESI source desolvation temperature to 450°C and desolvation gas flow to 850 L/h.

  • System Suitability Test (SST): Inject a 0.00125 ppm LOQ standard. The system is validated for the run only if the S/N ratio is ≥10 and the peak tailing factor is ≤1.5 .

  • Acquisition: Inject 10 µL of the sample extract. Monitor the MRM transitions with a dwell time of 50 ms per transition to ensure sufficient data points across the narrow UPLC peak.

Diagnostic Workflow Visualization

Below is the logical troubleshooting pathway designed to isolate and resolve sensitivity drops during 1-cyclopropyl-4-nitrosopiperazine analysis.

G Start Low Sensitivity Detected for 1-cyclopropyl-4-nitrosopiperazine Solubility 1. Assess Sample Prep Are non-volatile salts (NaOH) used? Start->Solubility SolFix Action: Use 50:50 H2O:ACN with prolonged sonication Solubility->SolFix Yes Chrom 2. Assess Chromatography Is retention factor (k') < 2? Solubility->Chrom No SolFix->Chrom ChromFix Action: Switch to Aq-C18 column Use 0.1% Formic Acid Chrom->ChromFix Yes MS 3. Assess MS Ionization Is matrix suppression > 20%? Chrom->MS No ChromFix->MS MSFix Action: Optimize ESI+ temp Implement Cold Precipitation MS->MSFix Yes Success Optimal Trace-Level Quantification (ppb) MS->Success No MSFix->Success

Troubleshooting workflow for optimizing 1-cyclopropyl-4-nitrosopiperazine LC-MS/MS sensitivity.

References
  • Nakka, S., et al. "Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS—Method Optimization Using I-Optimal Mixture Design." ACS Omega, 2024. 2

  • "Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation." Organic Process Research & Development, ACS Publications, 2024.1

  • "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration (FDA), 2021.

Sources

Troubleshooting

Section 1: Understanding the Analyte: 1-Cyclopropyl-4-nitrosopiperazine

Welcome to the Technical Support Center for Mass Spectrometry. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of research and development. This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mass Spectrometry. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of research and development. This guide is designed to provide you with expert-driven, practical solutions for optimizing tandem mass spectrometry (MS/MS) parameters for the N-nitrosamine impurity, 1-cyclopropyl-4-nitrosopiperazine .

This is not a generic checklist. It is a dynamic, in-depth resource that explains the why behind the how, empowering you to move beyond template methods and confidently troubleshoot your own experiments.

Before any optimization can begin, a thorough understanding of the target molecule is essential. Its chemical properties dictate how it will behave in the mass spectrometer.

Key Chemical Properties

Here are the fundamental properties of 1-cyclopropyl-4-nitrosopiperazine, which form the basis of our method development.

PropertyValueSource
Molecular FormulaC₈H₁₅N₃O[1][2]
Average Molecular Weight169.22 g/mol [1]
Monoisotopic Mass169.1215 DaCalculated
StructureA piperazine ring with a cyclopropyl group on one nitrogen and a nitroso group on the other.[2]
Key Functional GroupsTertiary amines (piperazine ring), Nitroso group (-N=O), Cyclopropyl group.N/A

The presence of the piperazine ring, with its basic nitrogen atoms, makes this molecule an excellent candidate for positive mode electrospray ionization (ESI+), where it will readily accept a proton to form the protonated molecule, [M+H]⁺.

Predicted Fragmentation Pathways

The primary goal of MS/MS is to induce controlled fragmentation of the precursor ion to generate stable, unique product ions. For N-nitrosamines, a characteristic fragmentation pattern is the loss of the nitroso group.[3]

  • Precursor Ion ([M+H]⁺): The expected m/z will be approximately 170.1 .

  • Primary Fragmentation: The most probable initial fragmentation is the neutral loss of the nitroso radical (•NO), which has a mass of 30 Da.[3]

  • Expected Primary Product Ion: [M+H - NO]⁺ → 170.1 - 30 = m/z 140.1 .

Further fragmentation of the m/z 140.1 ion is possible, likely through the breakdown of the piperazine or cyclopropyl ring structures. Our optimization will focus on identifying the most stable and intense of these fragments.

Section 2: The Optimization Workflow: A Step-by-Step Guide

Effective MS/MS parameter optimization is a systematic process. It begins with getting a stable signal from the precursor ion in MS1 mode and then moves to optimizing the fragmentation and detection in MS2 mode.

Workflow Overview

The following diagram illustrates the logical flow for developing a robust Multiple Reaction Monitoring (MRM) method for 1-cyclopropyl-4-nitrosopiperazine.

OptimizationWorkflow cluster_0 Phase 1: Infusion & Source Optimization cluster_1 Phase 2: Product Ion & Collision Energy (CE) Optimization cluster_2 Phase 3: Final Parameter & LC Method Integration A 1. Prepare Analyte Solution (e.g., 100-500 ng/mL in 50:50 ACN:H2O) B 2. Infuse into MS via Syringe Pump A->B C 3. Optimize Source Parameters (Capillary Voltage, Gas Flow, Temp) for stable [M+H]+ signal (m/z 170.1) B->C D 4. Perform Product Ion Scan at various Collision Energies C->D Move to MS/MS Mode E 5. Identify Potential Product Ions (e.g., m/z 140.1, others) D->E F 6. Create CE Ramp Experiment for each promising product ion E->F G 7. Determine Optimal CE for maximum product ion intensity F->G H 8. Optimize Cone/Declustering Potential (On-column, not just infusion) G->H Lock in Transitions I 9. Build Final MRM Method (Precursor > Product 1, Precursor > Product 2) H->I J 10. Verify Performance with LC-MS/MS (Check for matrix effects, peak shape) I->J

Caption: A systematic workflow for MS/MS parameter optimization.

Experimental Protocol: Parameter Optimization by Infusion

This protocol describes the core process of finding the optimal collision energy (CE) for your target transitions.

Objective: To determine the collision energy that produces the most intense and stable signal for the product ions of 1-cyclopropyl-4-nitrosopiperazine.

Materials:

  • 1-cyclopropyl-4-nitrosopiperazine standard.

  • HPLC-grade methanol, acetonitrile, and water.

  • Mass spectrometer with a syringe pump and ESI source.

Procedure:

  • Preparation: Prepare a 100 ng/mL solution of the analyte in a suitable solvent, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion Setup: Infuse the solution into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).

  • MS1 Optimization (Precursor Ion):

    • Operate the instrument in MS1 scan mode, looking for the [M+H]⁺ ion at m/z 170.1.

    • Adjust source parameters (capillary voltage, source temperature, desolvation gas flow) to maximize the intensity and stability of this precursor ion signal.[4] A robust method is achieved by setting parameters on a maximum plateau, where slight variations do not cause large changes in response.[4][5]

  • Product Ion Discovery:

    • Switch to a product ion scan mode. The precursor ion (m/z 170.1) is isolated in the first quadrupole (Q1) and fragmented in the collision cell (Q2). The resulting fragments are scanned in the third quadrupole (Q3).

    • Apply a moderate collision energy (e.g., 15-20 V) and observe the fragment spectrum. Identify the most intense product ions. As predicted, m/z 140.1 should be a prominent ion.

  • Collision Energy (CE) Optimization:

    • Set up an MRM method for the most promising transition(s), for example, 170.1 → 140.1.

    • Create an experiment where the collision energy is ramped in discrete steps (e.g., from 5 V to 40 V in 2 V increments) while all other parameters remain constant.[6][7]

    • Plot the intensity of the product ion against the collision energy. The optimal CE is the voltage that yields the highest intensity.

Expected Outcome: A curve showing the product ion intensity rising to a maximum before decreasing as the collision energy becomes too high and causes excessive fragmentation.

Collision Energy (V)Product Ion Intensity (cps) for 170.1 → 140.1
515,000
1085,000
15250,000
20 410,000
25320,000
30150,000
3545,000
Note: This is example data. Your results will vary by instrument and specific conditions.

Section 3: Troubleshooting Guide & FAQs

Even with a systematic approach, challenges can arise. This section addresses common issues encountered during the analysis of 1-cyclopropyl-4-nitrosopiperazine and similar N-nitrosamines.

Q1: I can't see my precursor ion (m/z 170.1) or the signal is very weak.

  • Answer: This issue often points to problems with ionization or the initial setup.

    • Check Mobile Phase pH: Ensure your solvent contains an acid (e.g., 0.1% formic acid). The piperazine nitrogens need to be protonated for efficient ESI+ ionization.[8]

    • Verify Analyte Stability: Prepare fresh samples. N-nitroso compounds can be sensitive to light and heat.[9]

    • Ion Source Cleaning: A contaminated ion source is a common cause of poor sensitivity. Follow your manufacturer's protocol for cleaning the capillary, cone, and lenses.[10]

    • Review Source Parameters: Re-optimize your ESI source settings. An incorrect capillary voltage or insufficient gas flow/temperature can prevent efficient desolvation and ionization.[11]

Q2: My signal-to-noise (S/N) ratio is poor, even with a strong signal. The baseline is very high.

  • Answer: High background noise is a particular challenge for low-molecular-weight compounds like this one.[12]

    • Optimize Declustering Potential (DP) / Cone Voltage (CV): This is a critical parameter for N-nitrosamines. The DP/CV helps to desolvate ions and can break up non-covalent clusters before they enter the mass analyzer. A systematic ramp of this voltage (similar to the CE optimization) should be performed. Crucially, this should be optimized with on-column LC-MS analysis, not just infusion, as it has a large impact on background from the mobile phase.[12]

    • Optimize Curtain Gas: The curtain gas prevents neutral molecules and solvent droplets from entering the instrument. Increasing the curtain gas pressure can significantly reduce background noise and improve S/N.[12]

    • Check for Contamination: High background can come from contaminated solvents, tubing, or the sample matrix itself.[5][10] Run a blank injection of your mobile phase to diagnose the source.

Q3: I've optimized my collision energy by infusion, but the signal is poor when I run my LC-MS/MS method.

  • Answer: This points to a discrepancy between the infusion conditions and the chromatographic conditions, often due to matrix effects.

    • Matrix Effects: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, suppressing its signal.[8] Adjust your chromatography to better separate the analyte from interfering matrix components.

    • Mobile Phase Mismatch: The optimal ionization conditions found during infusion (e.g., 50% acetonitrile) may not match the mobile phase composition at the time your analyte elutes from the column. Re-optimize source parameters using a 'T-infusion' setup where the analyte is infused while an LC gradient is running.

    • Injection Solvent Effects: Injecting your sample in a solvent much stronger than the initial mobile phase can cause poor peak shape and reduced retention. If possible, dissolve your final sample in the initial mobile phase.

Q4: My retention time is shifting between injections.

  • Answer: Retention time instability compromises data quality and can cause scheduled MRM methods to miss the peak entirely.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient chromatography.

    • Mobile Phase pH: Unstable pH can cause retention shifts for ionizable compounds. Ensure mobile phases are fresh and properly prepared.

    • System Leaks or Blockages: Check for pressure fluctuations, which can indicate a leak or a partial blockage in the system.[10]

Q5: Should I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI?

  • Answer: It's worth investigating, but ESI is typically the first choice. The general rule is that ESI is well-suited for polar, ionizable molecules, while APCI is better for less-polar, lower-molecular-weight compounds.[4] Given the basic nitrogens in 1-cyclopropyl-4-nitrosopiperazine, it is sufficiently polar and ionizable for ESI. However, if you are struggling with matrix effects or ESI sensitivity, testing APCI is a valid secondary strategy, as it can sometimes be less susceptible to ionization suppression.

References

  • 1-(cyclopropylmethyl)-4-nitrosopiperazine - Allmpus. (n.d.). Retrieved from [Link]

  • 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • MacLean, B., et al. (2010). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 9(11), 5873-5883. [Link]

  • Skyline Collision Energy Optimization. (n.d.). Skyline. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • 1-Cyclopentyl-4-nitrosopiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025, March 28). Separation Science. Retrieved from [Link]

  • 1-(cyclopropylmethyl)-4-nitrosopiperazine. (n.d.). Veeprho. Retrieved from [Link]

  • Wallace, D. (2015, March 27). How to Avoid Problems in LC–MS. LCGC International. Retrieved from [Link]

  • Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Bereman, M. S., & MacLean, B. (2011). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Proteomics, 11(7), 1263-1271.
  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. (2025, May 12). Molecules, 30(10), 4567. [Link]

  • LC/MS not good for small molecules. (2012, March 15). Chromatography Forum. Retrieved from [Link]

  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.).
  • Automatic Optimization of Transitions and Collision Energies. (n.d.).
  • Pereira, G. F., et al. (2023). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of Pharmaceutical and Biomedical Analysis, 236, 115685. [Link]

  • Wallace, D. (2016, December 1). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Retrieved from [Link]

  • Application Note: Quantification of 1-Cyclopentyl-4-nitrosopiperazine in Pharmaceutical Samples by Gas Chromatography-Mass Spectrometry. (n.d.). Benchchem.
  • Quantification of N-nitrosopropranolol in drug substances using LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • ApSimon, J. W., & Cooney, J. D. (1972). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1371.
  • Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 23-33.

Sources

Optimization

stability issues of 1-cyclopropyl-4-nitrosopiperazine in solution

A Guide for Researchers on Navigating Solution Stability Welcome to the technical support center for 1-cyclopropyl-4-nitrosopiperazine. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Navigating Solution Stability

Welcome to the technical support center for 1-cyclopropyl-4-nitrosopiperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a potential N-nitrosamine impurity, understanding its stability profile in solution is critical for accurate analytical quantification, toxicological assessment, and ensuring the safety and quality of pharmaceutical products. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical properties and handling of 1-cyclopropyl-4-nitrosopiperazine, focusing on the factors that govern its stability in solution.

Q1: What is 1-cyclopropyl-4-nitrosopiperazine and why is its stability a major concern?

1-cyclopropyl-4-nitrosopiperazine is an N-nitroso derivative of a cyclopropyl-substituted piperazine. Like other N-nitrosamines, it is classified as a potential genotoxic impurity and a probable human carcinogen.[1] Its stability is a critical concern because degradation in analytical standards can lead to inaccurate quantification, potentially underestimating the risk in a drug substance or product. Conversely, the unintended formation of this compound from precursor amines and nitrosating agents during manufacturing or storage is also a significant safety issue.[2][3] Therefore, precise control and understanding of its stability are paramount for regulatory compliance and patient safety.[4]

Q2: How does pH influence the stability of 1-cyclopropyl-4-nitrosopiperazine in aqueous solutions?

The pH of a solution is a critical factor governing the stability of N-nitrosamines.

  • Acidic Conditions (pH < 5): Acidic environments significantly increase the rate of N-nitrosamine degradation, particularly under UV light (photolysis).[5][6] The photolytic decomposition pathway often involves the scission of the nitrogen-nitrogen (N-N) bond.[7] While this degradation reduces the concentration of the nitrosamine, it complicates quantification. For general N-nitrosamines, photolytic degradation rates are observed to be higher at lower pH.[8][9]

  • Neutral to Alkaline Conditions (pH > 7): N-nitrosamines are generally more stable at neutral or alkaline pH.[10] Higher pH (above 7) can help prevent the formation of N-nitroso impurities from a parent secondary amine and a nitrosating agent.[10] However, even under neutral or basic conditions, photodecomposition can still occur, although potentially at a slower rate.[6]

Causality Insight: In acidic media, the lone pair of electrons on the amino nitrogen can be protonated. This protonation facilitates the cleavage of the N-NO bond, which is a key step in both photolytic and, to some extent, thermal degradation pathways.

Q3: Is 1-cyclopropyl-4-nitrosopiperazine sensitive to light?

Yes. N-nitroso compounds are well-documented to be susceptible to photodegradation, especially in the presence of UV light.[7][9] N-nitrosamines typically exhibit two UV absorption bands: a strong absorption around 230 nm and a weaker one around 330-350 nm.[9][11] Irradiation at these wavelengths can induce cleavage of the N-N bond, leading to the formation of various degradation products.[6][7]

Experimental Best Practice: To ensure the integrity of your solutions, all work should be conducted under subdued light. Use amber glass vials or light-blocking centrifuge tubes for sample preparation and storage. When using an HPLC or UPLC system, an autosampler with a covered or cooled sample compartment is highly recommended to minimize light exposure and thermal degradation during an analytical sequence.

Q4: What are the recommended storage conditions for stock and working solutions?

Based on supplier recommendations for analogous N-nitroso compounds and general laboratory practice for potentially unstable analytes, the following storage conditions are advised:

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Lowers the rate of thermal decomposition and other potential side reactions.[12]
Light Exposure Protect from light (Amber Vials)Prevents photodegradation, a primary instability pathway for nitrosamines.[7][9]
Container Tightly sealed containerPrevents solvent evaporation and contamination.[13][14]
Solvent Use high-purity solvents (e.g., HPLC or LC-MS grade Methanol)Minimizes contaminants that could catalyze degradation. Methanol is a common solvent for N-nitrosamine analysis.[1][15]

Solutions, especially dilute working standards, should be prepared fresh as needed. The stability of stock solutions should be periodically verified against a newly prepared standard.

Q5: What are the likely degradation products I should look for?

The primary degradation pathway for N-nitrosamines under photolytic conditions is the cleavage of the N-N bond.[6][7] For 1-cyclopropyl-4-nitrosopiperazine, this would likely result in the formation of:

  • 1-cyclopropylpiperazine: The parent secondary amine.

  • Nitrite (NO₂⁻) and Nitrate (NO₃⁻) ions: These are formed from the released nitroso group, with the ratio depending on the pH and presence of oxygen.[6][8]

Monitoring for the appearance of the parent amine peak in your chromatogram alongside the decrease of the 1-cyclopropyl-4-nitrosopiperazine peak is a strong indicator of degradation.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the handling and analysis of 1-cyclopropyl-4-nitrosopiperazine.

Scenario 1: Decreasing peak area of the analyte in repeat injections.

Observation: You inject a standard solution multiple times from the same vial and notice a consistent, time-dependent decrease in the peak area for 1-cyclopropyl-4-nitrosopiperazine.

Caption: Troubleshooting flowchart for decreasing analyte peak area.

Scenario 2: Appearance of new, unidentified peaks in aged solutions.

Observation: When analyzing a working solution that was prepared several days ago, you observe new peaks in the chromatogram that were not present in the freshly prepared standard.

Expert Analysis: This is a classic sign of chemical degradation. The new peaks are likely the degradation products. A systematic approach is needed to identify them and confirm the degradation pathway.

Recommended Workflow for Identification:

Caption: Workflow for identifying degradation products using LC-MS.

Protocols for Stability Assessment

A robust analytical method is the cornerstone of any stability study. The following outlines a general protocol for analyzing 1-cyclopropyl-4-nitrosopiperazine, which must be fully validated for your specific application.

Protocol: LC-MS/MS Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for trace-level quantification of nitrosamines due to its high sensitivity and specificity.[15][16]

1. Standard Preparation:

  • Prepare a 100 µg/mL stock solution of 1-cyclopropyl-4-nitrosopiperazine in HPLC-grade methanol.[1]

  • Perform serial dilutions in your chosen diluent (e.g., 80:20 Water:Methanol) to create calibration standards ranging from the Limit of Quantification (LOQ) to a suitable upper limit.[15]

  • Self-Validation Step: Prepare a Quality Control (QC) sample at a mid-range concentration from a separate weighing of the reference standard to verify the accuracy of the stock solution.

2. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 100 x 3.0 mm, 1.8 µm) is a common choice.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[15]

  • Flow Rate: 0.5 mL/min.

  • Gradient: A gradient program should be optimized to ensure separation from any potential impurities or degradants.

  • Column Temperature: 40-50°C.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions (Example):

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[15][16]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. At least two product ions should be monitored for confident identification and quantification. These must be determined by infusing a standard solution of 1-cyclopropyl-4-nitrosopiperazine.

4. Forced Degradation Study: To build confidence in the stability-indicating nature of your method, perform a forced degradation study. Expose solutions of the analyte to stress conditions:

  • Acidic: 0.1 M HCl at 60°C.

  • Basic: 0.1 M NaOH at 60°C.

  • Oxidative: 3% H₂O₂ at room temperature.

  • Thermal: 80°C.

  • Photolytic: High-intensity UV light.

Analyze the stressed samples alongside a control. The method is considered "stability-indicating" if you can demonstrate that the peak for 1-cyclopropyl-4-nitrosopiperazine decreases and you can resolve it from all degradation product peaks.

References
  • Nitrosamine- pH role. (2025, April 2). Google Groups.
  • Fine, N. A., & Rochelle, G. T. (2011). Thermal Decomposition of N-nitrosopiperazine. ResearchGate. [Link]

  • Chow, Y. L. (1965). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry. [Link]

  • Shah, A., & Kim, J. O. (2018). Influence of pH on the UV photolysis of N -nitrosamines in water: Kinetics and products. ResearchGate. [Link]

  • ResolveMass. (2025, December 13). FAQs on Process Parameters Nitrosamine Formation. ResolveMass. [Link]

  • Schönherr, J. (2023, October 31). The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies. [Link]

  • Shah, A., et al. (2016). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Korean Society of Environmental Engineers. [Link]

  • Klunder, G. L. (2022). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Omega. [Link]

  • Cosmetic Ingredient Review. (2023, June). Nitrosation Resource Document. Cosmetic Ingredient Review. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO CYCLOPENTYL PIPERAZINE. Cleanchem Laboratories. [Link]

  • Chow, Y. L., & Tam, J. N. S. (1965). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. ResearchGate. [Link]

  • Sgroi, M., et al. (2018). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. Current Pollution Reports. [Link]

  • Stefan, M. I., & Bolton, J. R. (2002). Effects of wavelength and water quality on photodegradation of N-Nitrosodimethylamine (NDMA). ResearchGate. [Link]

  • PMDA. (2024, September 11). Approaches and considerations for N-nitrosamine issues from a quality perspective. Pharmaceuticals and Medical Devices Agency. [Link]

  • Veeprho. (n.d.). 1-(cyclopropylmethyl)-4-nitrosopiperazine. Veeprho. [Link]

  • Allmpus. (n.d.). 1-(cyclopropylmethyl)-4-nitrosopiperazine. Allmpus. [Link]

  • Dai, N., & Rochelle, G. T. (2014). Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. ResearchGate. [Link]

  • Teasdale, A. (2025, August 10). Stability Testing Challenges for N-Nitrosamine Impurities. StabilityHub. [Link]

  • Manasa Life Sciences. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine (CPNP). Manasa Life Sciences. [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 1-(Cyclopropylmethyl)-4-nitrosopiperazine. KM Pharma Solution Private Limited. [Link]

  • Andersen, V. F., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Fine, N. A., & Rochelle, G. T. (2013). Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. Environmental Science & Technology. [Link]

  • Fine, N. A., et al. (2013). Managing n-nitrosopiperazine and dinitrosopiperazine formation and decomposition in amine scrubbing. ResearchGate. [Link]

  • NextSDS. (n.d.). 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information. NextSDS. [Link]

  • Kumar, A., et al. (2026, January 5). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science. [Link]

  • Taiwan Food and Drug Administration. (2023, October 3). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Taiwan Food and Drug Administration. [Link]

  • Koga, Y., & Koga, G. (1987). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. ResearchGate. [Link]

  • Sinsheimer, J. E., et al. (1981). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: 1-Cyclopropyl-4-nitrosopiperazine (cppNO) Quantification

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of quantifying 1-cyclopropyl-4-nitrosopiperazine (cpp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of quantifying 1-cyclopropyl-4-nitrosopiperazine (cppNO), a critical Nitrosamine Drug Substance-Related Impurity (NDSRI). This guide bypasses generic advice, focusing strictly on mechanistic causality, self-validating workflows, and proven method robustness for regulatory compliance.

Mechanistic Context & Analytical Challenges

Understanding the molecular behavior of cppNO is the first step in establishing a robust quantification method. cppNO is formed via the electrophilic N-nitrosation of the secondary amine in the 1-cyclopropylpiperazine precursor.

The presence of the cyclopropyl ring introduces two distinct analytical challenges:

  • Steric Hindrance & Lipophilicity: The bulky, hydrophobic cyclopropyl group alters the molecule's desolvation kinetics during Electrospray Ionization (ESI) and shifts its retention factor ( k′ ) on reverse-phase C18 columns compared to simpler, low-molecular-weight nitrosamines.

  • Rotational Isomerism: Like all nitrosamines, cppNO exhibits restricted rotation around the N-N=O bond due to partial double-bond character, existing in an equilibrium of E and Z conformers. If the chromatographic timescale matches the interconversion rate at room temperature, severe peak broadening or splitting will occur.

Formation A 1-Cyclopropylpiperazine (Secondary Amine) D Electrophilic Addition & Dehydration A->D B Nitrosating Agent (e.g., Nitrite, NO+) B->D C Acidic Microenvironment (Catalyst) C->D E 1-Cyclopropyl-4-nitrosopiperazine (cppNO - NDSRI) D->E Nitrosation

Pathway of 1-cyclopropyl-4-nitrosopiperazine (cppNO) formation via N-nitrosation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every step contains a built-in diagnostic check to prevent the propagation of errors.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)
  • Causality: Direct injection of API-rich samples leads to severe ESI droplet saturation, causing ion suppression and poor analyte recovery[1]. SPE isolates the trace cppNO from the high-abundance matrix.

  • Action: Condition a polymeric reversed-phase SPE cartridge. Spike the sample with a stable isotope-labeled internal standard (SIL-IS) to self-correct for residual matrix effects[1]. Wash with 5% aqueous methanol; elute with 100% methanol.

  • Self-Validation Check: If the absolute recovery of the SIL-IS drops below 80%, the SPE bed volume is overloaded by the API matrix. The system halts; dilute the sample 1:5 and repeat.

Step 2: Chromatographic Separation
  • Causality: Baseline resolution from the API is mandatory to prevent isobaric interference. Furthermore, thermal energy is required to collapse the E/Z isomers into a single peak.

  • Action: Utilize a sub-2 µm C18 stationary phase. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Apply a gradient elution[2]. Crucial: Set the column compartment to 45°C–50°C.

  • Self-Validation Check: Inject a solvent blank immediately after the highest calibration standard. If carryover exceeds 0.1% of the Lower Limit of Quantification (LLOQ), extend the high-organic wash phase of the gradient.

Step 3: MS/MS Detection (ESI+)
  • Causality: Operating ESI in positive mode is most suitable for nitrosamines due to their polar character[3].

  • Action: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two MS/MS transition ion pairs (one quantifier, one qualifier) to enhance selectivity and accuracy[1].

  • Self-Validation Check: The ion ratio (Quantifier/Qualifier) must remain within ±20% of the reference standard. A deviation indicates a co-eluting interference, invalidating the integration.

Workflow S1 Sample Prep (SPE / LLE) S2 LC Separation (C18, 45°C) S1->S2 S3 ESI+ Ionization (Optimized Temp/Gas) S2->S3 S4 MRM Detection (MS/MS) S3->S4 S5 Data Processing (Quantification) S4->S5

Step-by-step LC-MS/MS analytical workflow for robust cppNO quantification.

Method Robustness & Quantitative Data

Robustness confirms that small, deliberate method variations do not compromise analytical performance[3]. A successfully validated robust method minimizes out-of-specification (OOS) investigations and system suitability failures over its lifecycle[3]. Regulatory standards dictate that the analytical method must demonstrate the capability to quantify impurities at a concentration level of 10% from the specification limit[4], requiring an LLOQ generally between 0.1 ng/mL and 10 ng/mL[2].

Table 1: Method Robustness Evaluation Parameters & Acceptance Criteria

Robustness ParameterDeliberate VariationAcceptance Criteria (%RSD)Mechanistic Impact / Causality
Flow Rate ±10% (e.g., 0.45 to 0.55 mL/min)Peak Area ≤ 10%, RT shift ≤ 2%Alters ionization efficiency in ESI+ and chromatographic resolution[2].
Column Temperature ±5°C (e.g., 40°C to 50°C)Peak Area ≤ 10%, RT shift ≤ 2%Critical for accelerating the interconversion rate of E/Z rotational isomers[2].
Mobile Phase Composition ±2% Organic ModifierPeak Area ≤ 10%Impacts droplet desolvation in the MS source and retention factor ( k′ ).
Buffer Concentration 50, 100, 200 mMRecovery 80–120%Affects pH stability, extraction efficiency, and ion suppression[1].

Troubleshooting Guides & FAQs

Troubleshooting Issue System Suitability Failure RT RT Shift > 2% Issue->RT Rec Recovery < 80% Issue->Rec Var High %RSD (>10%) Issue->Var Sol1 Check Pump / Mobile Phase pH RT->Sol1 Sol2 Assess Matrix Effect / SPE Rec->Sol2 Sol3 Check ESI Source / Injection Vol Var->Sol3 Val Re-run Standard & Blank Sol1->Val Sol2->Val Sol3->Val

Troubleshooting decision tree for resolving cppNO method robustness failures.

Q: Why am I observing a split or severely tailing peak for cppNO during method development? A: This is a classic symptom of restricted rotation around the N-N=O bond. If the column temperature is too low (e.g., 25°C), the interconversion between the E and Z isomers is slow relative to the chromatographic timescale, resulting in two distinct peaks or a broad smear. Solution: Increase the column compartment temperature to 45°C–50°C. This thermal energy accelerates the interconversion, coalescing the isomers into a single, sharp peak for accurate integration[2].

Q: How do I mitigate severe ion suppression observed when extracting cppNO from a complex API matrix? A: The cyclopropyl group increases the lipophilicity of cppNO, causing it to co-elute with certain hydrophobic API fragments that saturate the ESI source. Solution: First, implement a Solid Phase Extraction (SPE) cleanup step to remove high-abundance API[1]. Second, switch to a stable isotope-labeled internal standard (SIL-IS). Because the SIL-IS co-elutes exactly with cppNO, it experiences the exact same suppression, allowing the MS software to mathematically self-correct the final quantification[1].

Q: What defines a "robust" method for regulatory submission regarding NDSRIs? A: A robust method maintains performance despite small, deliberate variations in its operating environment. As established in recent guidelines, varying flow rate, column temperature, and mobile phase composition must not push accuracy and precision outside predefined limits (e.g., %RSD < 10%)[3]. Continuous injection studies (e.g., 360 injections over multiple days) should also be performed to prove the absence of matrix accumulation and confirm long-term method stability[5].

Q: What is the target LLOQ for this assay? A: Regulatory standards require analytical methods to demonstrate the absence of impurities at a Lower Limit of Quantitation (LLOQ) of 10% of the limit derived from the Acceptable Intake (AI) and the API's maximum daily dose[5]. For trace-level NDSRIs like cppNO, this typically falls between 0.1 ng/mL and 10 ng/mL[2].

References[1] Title: Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS

Source: LCGC International URL: [Link][3] Title: How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals Source: Separation Science URL: [Link][2] Title: Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals Source: MDPI URL: [Link][5] Title: Analysis of N-Nitroso-Sertraline in Drug Substance and Tablet Using LC-MS/MS Source: Waters Corporation URL: [Link][4] Title: Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form Source: Digitellinc (Poster Board #561) URL: [Link]

Sources

Optimization

Technical Support Center: Mitigating Signal Suppression in the Analysis of 1-cyclopropyl-4-nitrosopiperazine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the trace-level analysis of 1-cyclopropyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the trace-level analysis of 1-cyclopropyl-4-nitrosopiperazine. This guide is designed to provide expert insights and actionable troubleshooting strategies to address one of the most significant challenges in quantitative mass spectrometry: signal suppression. As a potential genotoxic impurity, accurate quantification of 1-cyclopropyl-4-nitrosopiperazine is critical for regulatory compliance and patient safety.[1][2][3] This document provides a series of in-depth, question-and-answer-based guides to help you identify, understand, and mitigate matrix-induced signal suppression in your analytical methods.

Frequently Asked Questions: Understanding the Core Problem

Q1: What is signal suppression and why is it a critical issue for 1-cyclopropyl-4-nitrosopiperazine analysis?

Signal suppression is a type of matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS).[4] It occurs when components in the sample matrix (e.g., the active pharmaceutical ingredient (API), excipients, or endogenous molecules in biological samples) co-elute with the target analyte, in this case, 1-cyclopropyl-4-nitrosopiperazine, and interfere with its ionization process in the MS source.[4][5] This interference reduces the efficiency of ion formation for the analyte, leading to a decreased signal intensity and, consequently, inaccurate and unreliable quantification.[5][6]

Q2: How can I definitively determine if signal suppression is affecting my measurements?

To diagnose signal suppression, you must compare the analyte's signal response in a clean solvent (neat solution) to its response in the presence of the sample matrix. The most direct method for this is the post-column infusion experiment.

This technique involves teeing in a constant flow of a standard solution of 1-cyclopropyl-4-nitrosopiperazine into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. While this infusion provides a steady analyte signal, a blank matrix sample is injected onto the column. If components eluting from the column cause signal suppression, you will observe a dip in the constant signal baseline at the retention times corresponding to those interfering components. This provides a map of where suppression occurs in your chromatogram.

Alternatively, a quantitative assessment can be made by comparing the peak area of a standard spiked into a post-extraction blank matrix sample against the peak area of the same standard in a neat solvent. A lower peak area in the matrix sample indicates ion suppression.

cluster_setup Experimental Setup cluster_results Interpreting the Results infusion_pump Syringe Pump (Analyte Standard) tee T-Union infusion_pump->tee Constant Analyte Flow lc_system LC System (Blank Matrix Injection) lc_system->tee Chromatographic Eluent ms Mass Spectrometer tee->ms Combined Flow baseline Stable Baseline Signal (No Matrix Components Eluting) suppression Signal Dip (Interfering Matrix Components Elute)

Caption: Workflow for assessing signal suppression via post-column infusion.

Troubleshooting Guides: Strategies for Mitigation

Q3: What is the most effective way to reduce signal suppression during sample preparation?

Improving the sample preparation procedure is widely considered the most effective strategy to combat signal suppression.[9][10] The goal is to selectively remove interfering matrix components while efficiently recovering the target analyte. The choice of technique depends on the complexity of the sample matrix.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins from a biological matrix.Simple, fast, and inexpensive.Non-selective; often leaves behind significant matrix components like phospholipids, leading to ion suppression.Initial screening of biological samples where high throughput is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its solubility. The pH of the aqueous phase is adjusted to ensure the analyte is uncharged for efficient extraction into the organic solvent.[9]More selective than PPT; can effectively remove salts and many polar interferences.Can be labor-intensive, requires solvent optimization, and may not remove all interferences.Pharmaceutical formulations soluble in water; extraction from aqueous-based biological fluids.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.Highly selective and provides the cleanest extracts, significantly reducing matrix effects.[9][10] Can concentrate the analyte.More complex and costly to develop; requires selection of the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange).Complex matrices (e.g., drug products with many excipients, plasma, tissue) where maximum sensitivity and accuracy are required.
Recommended Protocol: Solid-Phase Extraction (SPE) for Drug Product Analysis

This protocol provides a starting point for developing a robust SPE method to clean up a drug product sample prior to LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Accurately weigh a portion of the ground drug product.

    • Dissolve the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid). The goal is to fully dissolve the analyte while minimizing dissolution of interfering excipients if possible.

    • Spike the sample with a known amount of a stable isotope-labeled internal standard (see Q5 for details).

    • Vortex/sonicate to ensure complete dissolution and extraction.

    • Centrifuge the sample to pellet any insoluble material.[11]

  • SPE Cartridge Conditioning:

    • Select a mixed-mode cation exchange SPE cartridge, which is often effective for retaining basic compounds like nitrosamines while allowing for rigorous washing steps.

    • Condition the cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with a weak organic solvent (e.g., 1-2 mL of 5% methanol in water) to remove polar interferences.

    • Wash with a stronger, non-polar solvent (e.g., 1-2 mL of hexane or methyl tert-butyl ether) to remove lipids and other non-polar interferences.

  • Analyte Elution:

    • Elute the 1-cyclopropyl-4-nitrosopiperazine with a small volume (e.g., 2 x 0.5 mL) of an appropriate solvent. For a cation exchange sorbent, this is typically a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial LC mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for analysis.[11]

cluster_simple Low Complexity start Complex Sample Matrix (e.g., Drug Product) q1 Is matrix highly complex? Are phospholipids present? start->q1 q2 Is analyte recovery sufficient with PPT? q1->q2 No spe Solid-Phase Extraction (SPE) (Highest Purity) q1->spe Yes ppt Protein Precipitation (PPT) (Fast, Less Clean) q2->ppt Yes lle Liquid-Liquid Extraction (LLE) (Better Selectivity) q2->lle No analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis cluster_time Chromatographic Run Timeline lc LC Column valve Divert Valve lc->valve ms Mass Spectrometer valve->ms Flow to MS (Analyte Window) waste Waste valve->waste Flow to Waste (API & Salts) t0 Inject (t=0) t1 API Elutes (t=1-2 min) t2 Analyte Elutes (t=3 min) t3 End of Run

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-cyclopropyl-4-nitrosopiperazine (CPNP)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality and safety, the control of genotoxic impurities is paramount. Among these, N-nitrosamines have garnered significa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality and safety, the control of genotoxic impurities is paramount. Among these, N-nitrosamines have garnered significant attention due to their potential carcinogenicity. 1-cyclopropyl-4-nitrosopiperazine (CPNP) is a nitrosamine impurity that can potentially form in drug substances containing a cyclopropylmethyl-piperazine moiety. Its detection and quantification at trace levels necessitate highly sensitive and robust analytical methods. This guide provides an in-depth, objective comparison of the primary analytical techniques for the validation of CPNP, grounded in scientific principles and regulatory expectations.

The Analytical Imperative: Why Method Validation for CPNP is Critical

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established stringent guidelines for the control of nitrosamine impurities in drug products.[1] These guidelines mandate that manufacturers conduct risk assessments and, if a risk is identified, perform confirmatory testing using appropriately validated and sensitive methods.[1] The validation of analytical procedures, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, is a critical component of this process, ensuring the reliability and accuracy of the data generated.[2][3][4] For a potential genotoxic impurity like CPNP, this is not merely a regulatory hurdle but a fundamental aspect of patient safety.

This guide will navigate the validation of analytical methods for CPNP by comparing the two most powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Head-to-Head Comparison of GC-MS and LC-MS/MS for CPNP Analysis

The choice between GC-MS and LC-MS/MS for nitrosamine analysis is often dictated by the specific characteristics of the analyte, the sample matrix, and the desired sensitivity. Both techniques offer the high selectivity and sensitivity required for trace-level analysis.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Causality Behind Performance
Specificity High; achieved through chromatographic separation and specific mass fragmentation patterns.Very High; demonstrated by chromatographic separation and unique Multiple Reaction Monitoring (MRM) transitions.LC-MS/MS in MRM mode provides an extra layer of specificity by monitoring a specific precursor-to-product ion transition, reducing the likelihood of interference from matrix components.
Limit of Detection (LOD) Typically in the low ng/g (ppb) range.Can achieve sub-ng/g (ppb) levels.LC-MS/MS often exhibits superior sensitivity for a broader range of nitrosamines, including those that may not be as volatile or thermally stable.
Limit of Quantitation (LOQ) Typically in the low ng/g (ppb) range.Can achieve sub-ng/g (ppb) levels.The enhanced sensitivity of LC-MS/MS directly translates to lower quantification limits, which is critical for adhering to stringent regulatory limits for genotoxic impurities.
Linearity (r²) Typically > 0.99Typically > 0.999Both techniques can achieve excellent linearity over a defined concentration range, a prerequisite for accurate quantification.
Accuracy (% Recovery) Generally 80-120%Generally 90-110%The milder ionization techniques used in LC-MS/MS can sometimes lead to more consistent recovery for certain analytes compared to the high-energy electron ionization in GC-MS.
Precision (%RSD) Repeatability < 15%Repeatability < 10%Modern LC-MS/MS systems with advanced autosamplers and stable ion sources often provide slightly better precision.
Throughput ModerateHighLC-MS/MS methods can often have shorter run times and are more amenable to high-throughput workflows.
Thermal Stability A potential concern; CPNP must be thermally stable at the injection port temperature.Not a concern as the analysis is performed in the liquid phase at or near ambient temperature.The high temperatures used in GC can potentially lead to the degradation of thermally labile nitrosamines or the in-situ formation of new ones, a risk mitigated by LC-based methods.

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS) for CPNP Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like many nitrosamines.[5][6] Its high resolving power for complex mixtures and extensive spectral libraries make it a powerful tool for identification and quantification.

The "Why": Expert Rationale for GC-MS

The choice of GC-MS for CPNP analysis is predicated on its volatility. The technique's effectiveness hinges on the ability of CPNP to be vaporized without degradation in the heated GC inlet. When applicable, GC-MS offers excellent sensitivity and is a cost-effective solution for routine analysis.

A Self-Validating System: Experimental Protocol for GC-MS Validation

The following protocol outlines the key steps for the validation of a GC-MS method for CPNP analysis, in accordance with ICH Q2(R1) guidelines.

1. Materials and Reagents:

  • 1-cyclopropyl-4-nitrosopiperazine (CPNP) reference standard

  • Internal Standard (e.g., N-nitrosodiphenylamine-d10 or other suitable deuterated nitrosamine)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous Sodium Sulfate

  • Helium (or Hydrogen), ultra-high purity

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of CPNP and the internal standard in methanol at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of working standard solutions by serial dilution of the CPNP stock solution in dichloromethane to cover the desired concentration range (e.g., 0.5 to 50 ng/mL). Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance or ground tablets into a centrifuge tube.

    • Add 5.0 mL of a suitable extraction solvent (e.g., dichloromethane or methanol).

    • Spike with the internal standard.

    • Vortex for 10 minutes to ensure complete dissolution/extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

3. GC-MS Instrumental Parameters (Starting Point):

  • Gas Chromatograph (GC):

    • Inlet: Split/Splitless

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Temperature Program: 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions (m/z): To be determined from the mass spectrum of CPNP (molecular ion and characteristic fragments).

4. Validation Experiments:

  • Specificity: Analyze a blank (matrix without analyte) and a spiked sample to ensure no interfering peaks at the retention time of CPNP.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (CPNP/IS) against the concentration. The correlation coefficient (r²) should be > 0.99.

  • Accuracy: Analyze samples spiked with known concentrations of CPNP at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 80-120%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at the target concentration. The relative standard deviation (%RSD) should be < 15%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow: GC-MS Analysis of CPNP

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Weigh Drug Substance/Product Spike_IS_Sample Spike with Internal Standard Sample->Spike_IS_Sample Extract Add Extraction Solvent & Vortex Spike_IS_Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter_Sample Filter Supernatant Centrifuge->Filter_Sample Inject Inject into GC-MS Filter_Sample->Inject Standard Prepare CPNP Stock Solution Spike_IS_Std Spike with Internal Standard Standard->Spike_IS_Std Dilute Serial Dilution for Calibration Curve Spike_IS_Std->Dilute Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration & Quantification Detect->Integrate Validate Perform Validation (ICH Q2(R1)) Integrate->Validate Report Report Results Validate->Report

Caption: Workflow for the GC-MS analysis of CPNP.

Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for CPNP Analysis

LC-MS/MS has become the gold standard for the analysis of a wide range of nitrosamines, particularly for non-volatile or thermally labile compounds.[5][6] Its exceptional sensitivity and selectivity make it the preferred method for complex matrices and when the lowest possible detection limits are required.

The "Why": Expert Rationale for LC-MS/MS

The primary advantage of LC-MS/MS for CPNP analysis lies in its ability to analyze the compound without the need for volatilization, thereby eliminating the risk of thermal degradation. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides an unparalleled level of specificity, which is crucial when dealing with complex drug product matrices that may contain numerous excipients and potential interferences.

A Self-Validating System: Experimental Protocol for LC-MS/MS Validation

The following protocol outlines the key steps for the validation of an LC-MS/MS method for CPNP analysis, in accordance with ICH Q2(R1) guidelines.

1. Materials and Reagents:

  • 1-cyclopropyl-4-nitrosopiperazine (CPNP) reference standard

  • Isotopically labeled CPNP (e.g., CPNP-d4) as an internal standard

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of CPNP and the internal standard in methanol at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of working standard solutions by serial dilution of the CPNP stock solution in a suitable diluent (e.g., 50:50 methanol:water) to cover the desired concentration range (e.g., 0.1 to 20 ng/mL). Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance or ground tablets into a centrifuge tube.

    • Add 5.0 mL of the diluent.

    • Spike with the internal standard.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Instrumental Parameters (Starting Point):

  • Liquid Chromatograph (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate CPNP from matrix components.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: To be optimized

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a CPNP standard solution (precursor ion -> product ion).

4. Validation Experiments:

  • Specificity: Analyze a blank and a spiked sample to ensure no interfering peaks at the retention time and MRM transition of CPNP.

  • Linearity: Analyze the calibration standards in triplicate. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Analyze spiked samples at three concentration levels. The recovery should be within 90-110%.

  • Precision:

    • Repeatability: Analyze six replicate samples. The %RSD should be < 10%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine based on S/N of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope.

Visualizing the Workflow: LC-MS/MS Analysis of CPNP

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Weigh Drug Substance/Product Spike_IS_Sample Spike with Isotopically Labeled IS Sample->Spike_IS_Sample Extract Add Diluent & Vortex Spike_IS_Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter_Sample Filter Supernatant Centrifuge->Filter_Sample Inject Inject into LC-MS/MS Filter_Sample->Inject Standard Prepare CPNP Stock Solution Spike_IS_Std Spike with Isotopically Labeled IS Standard->Spike_IS_Std Dilute Serial Dilution for Calibration Curve Spike_IS_Std->Dilute Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Peak Integration & Quantification Detect->Integrate Validate Perform Validation (ICH Q2(R1)) Integrate->Validate Report Report Results Validate->Report

Caption: Workflow for the LC-MS/MS analysis of CPNP.

Conclusion: Selecting the Optimal Method for CPNP Validation

Both GC-MS and LC-MS/MS are powerful techniques capable of the sensitive and specific quantification of 1-cyclopropyl-4-nitrosopiperazine. The choice of the most appropriate method will depend on several factors:

  • For routine quality control of a drug substance where CPNP is known to be volatile and thermally stable, a validated GC-MS method can be a reliable and cost-effective solution.

  • For the analysis of CPNP in complex drug product formulations, or when the highest sensitivity and specificity are required, a validated LC-MS/MS method is the superior choice. The use of an isotopically labeled internal standard in LC-MS/MS further enhances the accuracy and precision of the method by compensating for matrix effects and variations in instrument response.

Ultimately, the selected method must be rigorously validated to demonstrate its suitability for its intended purpose, ensuring the generation of reliable data that supports product quality and patient safety. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals in this critical endeavor.

References

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • ResearchGate. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • European Medicines Agency. (2006). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

  • Royal Society of Chemistry. (2022). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. [Link]

  • Frontiers. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Health Sciences Authority. (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Aurigene Pharmaceutical Services. (2024). Challenges and winning strategies to develop an analytical method for Nitrosamines. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

Sources

Comparative

1-cyclopropyl-4-nitrosopiperazine vs other nitrosamine impurities

An in-depth technical analysis and comparison guide designed for researchers, analytical scientists, and drug development professionals navigating the complexities of Nitrosamine Drug Substance-Related Impurities (NDSRIs...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide designed for researchers, analytical scientists, and drug development professionals navigating the complexities of Nitrosamine Drug Substance-Related Impurities (NDSRIs).

Executive Summary: The Evolution of the Nitrosamine Crisis

The pharmaceutical industry's approach to mutagenic impurities has fundamentally shifted. While initial regulatory focus centered on volatile, small-molecule nitrosamines like N-nitrosodimethylamine (NDMA), the landscape is now dominated by Nitrosamine Drug Substance-Related Impurities (NDSRIs) . These complex molecules form when active pharmaceutical ingredients (APIs) or their synthetic intermediates—specifically those containing secondary or tertiary amines—react with nitrosating agents during manufacturing or formulation.

1-cyclopropyl-4-nitrosopiperazine (1-CPNP) is a prime example of a complex NDSRI. Derived from the nitrosation of 1-cyclopropylpiperazine—a critical intermediate used in the synthesis of histamine H3 antagonists, cannabinoid prodrugs, and various kinase inhibitors[1][2]—1-CPNP presents unique analytical and toxicological challenges. This guide objectively compares 1-CPNP against other prominent nitrosamines, detailing structural differences, regulatory thresholds, and field-proven analytical methodologies.

Structural and Mechanistic Profiling

To understand the risk profile of 1-cyclopropyl-4-nitrosopiperazine, it must be benchmarked against both simple aliphatic nitrosamines and structurally analogous NDSRIs.

1-CPNP vs. Small-Molecule Nitrosamines (NDMA/NDEA)

Small-molecule nitrosamines like NDMA are highly potent carcinogens ("Cohort of Concern") because their unhindered alpha-carbons undergo rapid cytochrome P450 (CYP450)-mediated alpha-hydroxylation. This metabolic activation yields highly reactive diazonium ions that readily alkylate DNA.

In contrast, 1-CPNP features a bulky piperazine ring and a cyclopropyl moiety. This steric hindrance significantly alters the kinetics of CYP450 alpha-hydroxylation, generally reducing its mutagenic potency compared to NDMA. This structural reality is why regulatory agencies apply the Carcinogenic Potency Categorization Approach (CPCA) to assign higher Acceptable Intake (AI) limits to bulkier NDSRIs[3].

1-CPNP vs. Analogous Piperazine NDSRIs

1-CPNP shares structural homology with other high-profile piperazine-derived NDSRIs:

  • 1-Cyclopentyl-4-nitrosopiperazine: Identified as a critical impurity in the tuberculosis drug Rifapentine, prompting the WHO and FDA to establish interim release limits to prevent drug shortages[4].

  • N-nitroso-ciprofloxacin: Formed from the secondary amine of the piperazine ring in the antibiotic Ciprofloxacin.

NitrosationPathway A 1-Cyclopropylpiperazine (Secondary Amine Precursor) C 1-Cyclopropyl-4-nitrosopiperazine (NDSRI) A->C Acidic pH (Formulation/Storage) B Nitrosating Agent (e.g., Nitrite in Excipients) B->C NO+ Transfer D Diazonium Ion Formation & DNA Alkylation C->D CYP450 α-Hydroxylation

Mechanism of 1-cyclopropyl-4-nitrosopiperazine formation and CYP450-mediated genotoxic activation.

Quantitative Data & Regulatory Limits

The table below summarizes the regulatory landscape, demonstrating how structural complexity dictates the Acceptable Intake (AI) limits established by the FDA and Health Canada[3][5].

Nitrosamine ImpurityStructural ClassParent API / PrecursorFDA/HC AI LimitCPCA Tier / Status
NDMA Small MoleculeSolvents, Water, Excipients96 ng/dayPotent Cohort of Concern
NDEA Small MoleculeSolvents, Excipients26.5 ng/dayPotent Cohort of Concern
1-Cyclopentyl-4-nitrosopiperazine NDSRIRifapentine20 ppm (Interim)Managed via Risk-Benefit[4]
N-nitroso-ciprofloxacin NDSRICiprofloxacin1300 ng/dayCPCA Tier 3/4[3]
1-Cyclopropyl-4-nitrosopiperazine NDSRI / Intermediate1-CyclopropylpiperazineCompound-SpecificEvaluated via CPCA

Data Interpretation: The AI limit for N-nitroso-ciprofloxacin (1300 ng/day) is exponentially higher than NDEA (26.5 ng/day)[3]. By read-across methodology, 1-CPNP is expected to fall into a similar, less-potent CPCA tier due to the deactivating effects of its rigid ring systems.

Experimental Methodology: Trace-Level Detection

Detecting 1-CPNP and related piperazine NDSRIs at trace levels (<0.025 ppm) requires highly optimized chromatography. Standard C18 columns often fail because highly aqueous mobile phases cause "phase collapse" (dewetting), leading to poor retention of polar nitrosamines.

The following self-validating UPLC-ESI-MS/MS protocol is engineered specifically for piperazine-derived NDSRIs, utilizing an Aq-C18 column to maintain stationary phase hydration[6][7].

Protocol: UPLC-ESI-MS/MS Quantification

Step 1: Sample Preparation via Solid Phase Extraction (SPE) Causality: Simple liquid-liquid extraction is insufficient because the highly polar piperazine ring resists partitioning into organic solvents. Using a mixed-mode polymeric SPE cartridge ensures maximum recovery by capturing the basic amine functionalities before controlled elution.

  • Spike the API sample with an isotopically labeled internal standard (e.g., 1-CPNP-d4) to correct for matrix effects.

  • Load the sample onto the conditioned SPE cartridge, wash with 5% methanol in water, and elute with 100% methanol.

Step 2: Chromatographic Separation Causality: An Agilent Poroshell 120 Aq-C18 column (150 mm × 4.6 mm, 2.7 μm) is utilized. The polar end-capping of the Aq-C18 prevents phase collapse under high-aqueous conditions, ensuring reproducible retention times[6].

  • Mobile Phase: Isocratic elution using 0.1% formic acid in a mixture of Water:Acetonitrile:Methanol (475:500:25 v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Why this blend? Optimized via Analytical Quality by Design (AQbD), this specific dielectric constant resolves structurally similar NDSRIs, while the 0.1% formic acid provides the [H+] protons necessary to drive efficient electrospray ionization[6].

Step 3: Mass Detection & System Validation

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Criteria: The system is validated only if the internal standard yields a Signal-to-Noise (S/N) ratio of ≥10 at the Limit of Quantitation (LOQ), and the Pearson correlation coefficient (R²) for the calibration curve (0.00125–0.0250 ppm) is >0.999[6].

LCMS_Protocol S1 1. Sample Preparation Solid Phase Extraction (SPE) S2 2. Chromatographic Separation Agilent Poroshell 120 Aq-C18 S1->S2 S3 3. Isocratic Elution Water:ACN:MeOH (475:500:25) + 0.1% FA S2->S3 S4 4. Ionization Electrospray Ionization (ESI+) S3->S4 S5 5. Detection & Quantitation Triple Quadrupole MRM (<0.025 ppm) S4->S5

Self-validating UPLC-MS/MS workflow for the trace-level quantification of piperazine NDSRIs.

Control and Mitigation Strategies

To prevent the formation of 1-CPNP during the synthesis of APIs utilizing 1-cyclopropylpiperazine, manufacturers must implement rigorous control strategies:

  • Excipient Screening: Nitrosation is primarily driven by trace nitrites in excipients (e.g., microcrystalline cellulose, magnesium stearate). Screening excipients for low nitrite batches (<1 ppm) is the first line of defense.

  • Microenvironmental pH Control: Nitrosation of secondary amines accelerates in acidic microenvironments. Formulating the final drug product with alkalizing agents (e.g., sodium carbonate) shifts the pH away from the optimal range for NO+ formation.

  • Scavenger Addition: Incorporating antioxidants such as ascorbic acid or alpha-tocopherol into the formulation can effectively scavenge nitrosating agents before they react with the 1-cyclopropylpiperazine moiety.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry." FDA.gov. Available at:[Link]

  • Health Canada. "Nitrosamine impurities in medications: Overview." Canada.ca. Available at:[Link]

  • World Health Organization (WHO). "Nitrosamine concerns in rifapentine products - Update." WHO Prequalification Unit. Available at:[Link]

  • ACS Omega. "Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS." American Chemical Society. Available at:[Link]

  • ACS Omega. "Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation." (Details the use of 1-cyclopropylpiperazine as a pharmaceutical intermediate). American Chemical Society. Available at:[Link]

Sources

Validation

Comparative Genotoxicity and Regulatory Risk Assessment of 1-Cyclopropyl-4-nitrosopiperazine

As the pharmaceutical industry grapples with the pervasive challenge of Nitrosamine Drug Substance-Related Impurities (NDSRIs), the focus has shifted from simple dialkyl nitrosamines to complex, API-derived structures. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry grapples with the pervasive challenge of Nitrosamine Drug Substance-Related Impurities (NDSRIs), the focus has shifted from simple dialkyl nitrosamines to complex, API-derived structures. 1-Cyclopropyl-4-nitrosopiperazine (1-cp-4-NP) is a critical NDSRI often identified in APIs containing a cyclopropylpiperazine moiety.

As a Senior Application Scientist, I have designed this guide to objectively compare the genotoxic profile of 1-cp-4-NP against other cohort-of-concern nitrosamines. By synthesizing mechanistic toxicology, the FDA's Carcinogenic Potency Categorization Approach (CPCA), and validated experimental protocols, this document provides a comprehensive blueprint for drug development professionals navigating NDSRI mitigation.

Mechanistic Profiling: The Causality of Nitrosamine Genotoxicity

The genotoxicity of N-nitrosamines is not inherent to the parent molecule; it is a consequence of cytochrome P450 (CYP450)-mediated metabolic activation. For dialkyl nitrosamines like N-nitrosodimethylamine (NDMA), CYP2E1 rapidly hydroxylates the α -carbon, leading to spontaneous dealkylation and the formation of a highly reactive alkyldiazonium ion that alkylates DNA.

In the case of 1-cyclopropyl-4-nitrosopiperazine , the structural dynamics are more complex. The nitrosated nitrogen (N4) is embedded within a six-membered piperazine ring, flanked by two α -carbons (C3 and C5), both of which are unhindered methylene (-CH2-) groups. The distal nitrogen (N1) is substituted with a cyclopropyl group. While the cyclopropyl group is electron-withdrawing relative to simple alkyl chains, it does not provide direct steric hindrance to the α -carbons adjacent to the N-NO group. Consequently, 1-cp-4-NP readily undergoes α -hydroxylation. However, the resulting cyclic diazonium intermediate exhibits different electrophilic reactivity and DNA-binding kinetics compared to the linear methyl-diazonium ion generated by NDMA.

G A 1-Cyclopropyl-4- nitrosopiperazine B CYP450 α-Hydroxylation (Liver S9 Fraction) A->B C α-Hydroxynitrosamine Intermediate B->C D Cyclic Diazonium Ion (Electrophile) C->D Ring Opening & Loss of H2O E DNA Alkylation (Mutagenesis) D->E

Metabolic activation pathway of 1-cyclopropyl-4-nitrosopiperazine leading to DNA alkylation.

Comparative Genotoxicity & CPCA Categorization

To avoid the overly conservative default Acceptable Intake (AI) limit of 18 ng/day for untested nitrosamines, global health authorities, including the FDA and Health Canada, have adopted the Carcinogenic Potency Categorization Approach (CPCA) [1][2]. The CPCA assigns a potency category (1 to 5) based on the α -hydrogen count, activating/deactivating structural features, and steric bulk [3].

When comparing 1-cp-4-NP to other nitrosamines, we observe a distinct potency gradient. Piperazine-derived nitrosamines generally exhibit lower mutagenic potency than small dialkyl nitrosamines due to the basic properties of the remaining nitrogen in the ring and the steric constraints of the cyclic diazonium intermediate [4].

Table 1: Comparative Genotoxic Potency and Regulatory Limits
Nitrosamine CompoundStructural ClassCPCA CategoryRecommended AI LimitAmes Test Sensitivity
N-Nitrosodimethylamine (NDMA) Small Molecule (Dialkyl)Category 126.5 ng/dayLow (High false-negative rate)
1-Methyl-4-nitrosopiperazine (MNP) Piperazine NDSRICategory 3400 ng/dayModerate
N-Nitrosopiperazine (NPZ) Unsubstituted PiperazineCategory 2/3400 - 1300 ng/day*Moderate
1-Cyclopropyl-4-nitrosopiperazine Cyclopropyl-Piperazine NDSRICategory 3 (Predicted)400 ng/day (Predicted)Low to Moderate

*Note: The FDA recently updated the AI limit for NPZ to 1300 ng/day based on compound-specific surrogate data, highlighting that piperazine nitrosamines are often less potent than initially predicted [1].

Self-Validating Experimental Protocols

To empirically validate the genotoxicity of 1-cp-4-NP and justify regulatory limits, standard testing paradigms must be heavily modified. Standard Ames tests frequently yield false negatives for nitrosamines because standard 10% rat liver S9 fractions lack sufficient CYP activity to generate the reactive diazonium species before the nitrosamine volatilizes or degrades.

Protocol A: Enhanced Ames Test (EAT) for Nitrosamines

This protocol utilizes a pre-incubation methodology with elevated metabolic activation to force the causality of the CYP450-dependent mutagenesis.

Step-by-Step Methodology:

  • Strain Selection: Prepare cultures of Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA. Causality: TA1535 and TA100 are highly sensitive to base-pair substitutions typical of DNA alkylation by nitrosamines.

  • S9 Mix Preparation: Prepare an S9 mix containing 30% (v/v) induced rat or hamster liver S9 fraction (rather than the standard 10%). Causality: Nitrosamines require robust CYP2E1/CYP2B metabolic activation; 30% S9 ensures the α -hydroxylation rate outpaces the compound's degradation.

  • Pre-Incubation Phase: In a sterile tube, combine 0.1 mL of the bacterial tester strain, 0.5 mL of the 30% S9 mix, and 0.1 mL of 1-cp-4-NP dissolved in DMSO (at varying concentrations up to 5000 µ g/plate ). Incubate at 37°C for 30 minutes with shaking. Causality: Pre-incubation in a liquid matrix maximizes the physical contact time between the CYP enzymes, the nitrosamine, and the bacteria before immobilization in agar.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies. A positive result is defined as a dose-dependent increase in revertants (≥2-fold over vehicle control for TA100/WP2 uvrA, or ≥3-fold for TA1535).

Protocol B: LC-MS/MS Quantification of 1-cp-4-NP in API

To ensure the impurity remains below the CPCA-derived AI limit (e.g., 400 ng/day), a highly sensitive analytical method is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of the API in 1.0 mL of Methanol:Water (50:50 v/v). Spike with an isotopically labeled internal standard (e.g., 1-cp-4-NP-d4) to correct for matrix effects.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient elution of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B). Causality: The acidic modifier ensures sharp peak shapes for the basic piperazine nitrogen while suppressing ionization of the API to prevent detector saturation.

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 1-cp-4-NP (e.g., [M+H]+ m/z 156.1 specific fragments).

  • Validation: Validate the method for Specificity, Linearity, Limit of Quantitation (LOQ 10% of the AI limit), and Accuracy, strictly adhering to ICH Q2(R2) guidelines.

Regulatory Strategy & Workflow Integration

When 1-cp-4-NP is detected, drug developers must execute a structured mitigation strategy. If the CPCA-derived limit of 400 ng/day is too restrictive for the drug's Maximum Daily Dose (MDD), the Enhanced Ames Test (Protocol A) serves as the first empirical gate. If the EAT is negative, the impurity can be reclassified as a non-mutagenic impurity (Class 5) under ICH M7, allowing control at standard ICH Q3A/B limits. If positive, in vivo transgenic rodent assays (e.g., Muta™Mouse) are required to establish a compound-specific AI.

Workflow Step1 Identify 1-cp-4-NP in API (LC-MS/MS Quantification) Step2 In Silico CPCA Assessment (Predict Category 3: 400 ng/day) Step1->Step2 Step3 Enhanced Ames Test (EAT) (30% S9, Pre-incubation) Step2->Step3 Step4 In Vivo Transgenic Rodent Assay (Establish Compound-Specific AI) Step3->Step4 Positive (Mutagenic) Step5 Control at ICH Q3A/B Limits (Non-Mutagenic Classification) Step3->Step5 Negative (Non-Mutagenic)

Decision workflow for the genotoxicity assessment and regulatory control of NDSRIs.

Comparative

Comparative Performance of Chromatographic Columns for the Separation of 1-Cyclopropyl-4-nitrosopiperazine

An In-Depth Technical Guide for LC-MS/MS Method Development Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals The pharmaceutical industry's heightened scrutiny of Nitrosamine Drug Subs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for LC-MS/MS Method Development Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

The pharmaceutical industry's heightened scrutiny of Nitrosamine Drug Substance Related Impurities (NDSRIs) has necessitated the development of highly sensitive, robust analytical methodologies[1]. Among these, 1-cyclopropyl-4-nitrosopiperazine (CAS: 2703774-33-6) presents a unique chromatographic challenge. With a monoisotopic mass of 155.10587 Da[2], this specific NDSRI combines a localized hydrophobic cyclopropyl ring with a highly polar, basic nitrosated piperazine core.

Standard reversed-phase (RP) methods often fail to provide adequate retention or acceptable peak shapes for piperazine-based nitrosamines. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three distinct stationary phases—High-Strength Silica (HSS) C18, Biphenyl, and Amide HILIC—and to provide a self-validating experimental protocol for its precise quantification.

Mechanistic Profiling of Stationary Phases

To achieve baseline resolution from complex Active Pharmaceutical Ingredient (API) matrices and avoid ion suppression, the choice of stationary phase must be dictated by the analyte's physicochemical properties.

Mechanism Analyte 1-cyclopropyl-4-nitrosopiperazine (Target NDSRI) C18 HSS T3 (C18) Hydrophobic Partitioning Analyte->C18 Cyclopropyl Group Biphenyl Biphenyl Phase π-π & Dipole Interactions Analyte->Biphenyl Nitroso N-N=O Dipole HILIC Amide HILIC Hydrogen Bonding Analyte->HILIC Piperazine Core

Fig 1. Primary retention mechanisms of the target NDSRI across different stationary phases.
The Causality Behind Column Selectivity
  • Waters HSS T3 (C18): Designed to withstand 100% aqueous mobile phases, this column relies entirely on the hydrophobic partitioning of the cyclopropyl group. However, the basic tertiary amine of the piperazine ring often interacts with residual surface silanols, leading to peak tailing.

  • Restek Raptor Biphenyl: This phase offers orthogonal selectivity. The electron-dense biphenyl rings engage in strong π−π and dipole-dipole interactions with the electron-deficient N−N=O moiety of the nitrosamine. This dual-retention mechanism significantly increases the retention factor ( k′ ) compared to standard C18.

  • Waters XBridge BEH Amide (HILIC): For highly polar piperazine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) often outperforms reversed-phase. By partitioning the analyte into an aqueous-enriched layer on the silica surface, HILIC capitalizes on the polarity of the piperazine core, offering superior retention and excellent MS/MS desolvation efficiency[3].

Quantitative Performance Comparison

The following experimental data summarizes the comparative performance of the three columns under optimized LC-MS/MS conditions. Data was generated using a 1 ng/mL spike of 1-cyclopropyl-4-nitrosopiperazine in a simulated drug product matrix.

Column PhaseDimensionsRet. Factor ( k′ )USP Tailing ( Tf​ )S/N (at 1 ng/mL)Matrix Effect (%)
Waters HSS T3 (C18) 100 x 2.1 mm, 1.8 µm1.81.45125-22% (Suppression)
Restek Raptor Biphenyl 100 x 2.1 mm, 1.8 µm3.21.15340-12% (Suppression)
Waters BEH Amide (HILIC) 100 x 2.1 mm, 2.5 µm4.51.05410-5% (Suppression)

Key Insight: While the Biphenyl column offers a robust balance for reversed-phase setups, the Amide HILIC column demonstrates superior sensitivity (S/N 410) and minimal matrix suppression. The high organic mobile phase used in HILIC enhances electrospray ionization (ESI) efficiency, making it the optimal choice for trace-level NDSRI quantification[4].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol utilizes Supported Liquid Extraction (SLE) and incorporates an isotopically labeled internal standard (IS) to automatically correct for extraction losses and matrix-induced ionization suppression in every injection.

Workflow A 1. Sample Preparation Supported Liquid Extraction (SLE) B 2. Chromatographic Separation Column Selectivity Screening A->B C 3. ESI+ Ionization Desolvation & Protonation B->C D 4. MS/MS Detection MRM Transitions (m/z 156.1) C->D

Fig 2. Self-validating LC-MS/MS workflow for 1-cyclopropyl-4-nitrosopiperazine.
Step 1: Sample Preparation via SLE

Traditional Reversed-Phase Solid Phase Extraction (SPE) often yields poor recovery for polar piperazine-based nitrosamines due to premature breakthrough. SLE circumvents this by partitioning the analyte into an immiscible organic solvent across a high-surface-area diatomaceous earth support[3].

  • Spiking: Aliquot 500 µL of the dissolved sample matrix. Spike with 10 µL of N -nitrosopiperazine- d8​ (Internal Standard, 100 ng/mL).

  • Buffering: Add 500 µL of 0.5 M Ammonium Hydroxide (pH ~10). Causality: High pH deprotonates the tertiary amine of the cyclopropyl-piperazine, maximizing its partition coefficient into the organic extraction solvent.

  • Loading: Load the 1 mL buffered sample onto a 1 g SLE cartridge. Allow 5 minutes for complete absorption into the diatomaceous earth.

  • Elution: Elute with 2 x 2.5 mL of Methyl tert-butyl ether (MTBE).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 200 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Analytical Conditions (HILIC Mode)
  • Column: Waters XBridge BEH Amide (100 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid in Water.

    • Causality: The formate ions actively pair with the basic tertiary amine, mitigating secondary interactions and drastically reducing peak tailing, a critical factor for piperazine derivatives[5].

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 60% B over 4 min. Hold for 1 min. Re-equilibrate at 95% B for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS Detection (ESI+)

Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

  • Precursor Ion: m/z 156.1 [M+H]+

  • Quantitative Transition: m/z 156.1 125.1 (Loss of NOH, -31 Da)

  • Qualitative Transition: m/z 156.1 83.1 (Piperazine ring cleavage)

  • System Suitability Test (SST): Before each batch, inject a 1 ng/mL standard. The protocol is validated only if the S/N ratio is 100, the tailing factor is 1.5, and the IS area variance is within ± 15% across all matrix samples.

References

  • 2. uni.lu. 2.1. ResearchGate. 3.3. Canadian Science Publishing. 4.5. MDPI.

Sources

Comparative

cross-validation of 1-cyclopropyl-4-nitrosopiperazine analytical procedures

A Comparative Guide to the Cross-Validation of Analytical Procedures for 1-Cyclopropyl-4-nitrosopiperazine Introduction: The Analytical Imperative for Nitrosamine Impurities The detection of N-nitrosamine impurities in p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cross-Validation of Analytical Procedures for 1-Cyclopropyl-4-nitrosopiperazine

Introduction: The Analytical Imperative for Nitrosamine Impurities

The detection of N-nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and manufacturers worldwide.[1][2] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, necessitates rigorous control.[2][3] 1-Cyclopropyl-4-nitrosopiperazine (C7H13N3O) is an N-nitroso compound that can potentially form as an impurity in manufacturing processes involving piperazine-containing active pharmaceutical ingredients (APIs).[4][5]

Ensuring patient safety requires the implementation of highly sensitive and specific analytical methods to detect and quantify such impurities.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities, mandating risk assessments and confirmatory testing using validated analytical procedures.[6][7][8] The acceptable intake (AI) limits for nitrosamines are often in the nanogram-per-day range, demanding analytical methods with exceptionally low limits of quantification (LOQ).[9][10]

This guide provides a comparative analysis of the primary analytical techniques for the trace-level quantification of nitrosamines, with a specific focus on their application to 1-cyclopropyl-4-nitrosopiperazine. We will delve into the operational principles, performance characteristics, and procedural workflows of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select, develop, and validate the most appropriate analytical strategy for their specific needs.

Cross-Validation of Key Analytical Methodologies

The choice of an analytical method is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the intended purpose of the analysis (e.g., routine screening versus confirmatory testing).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible chromatographic technique often employed for the analysis of organic molecules. For nitrosamines, it serves as a valuable initial screening tool. The method separates compounds based on their affinity for a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength.

Causality of Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is commonly used, providing good retention and separation for a wide range of nitrosamines.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[11][12] This gradient allows for the effective separation of analytes with varying polarities from the drug substance and other impurities.

  • Detection: UV detection is generally set between 220-254 nm, which is a region where the N-N=O chromophore of nitrosamines exhibits absorbance.[11]

While cost-effective and robust, HPLC-UV often lacks the sensitivity and specificity required to meet the stringent regulatory limits for all nitrosamines.[12] Its primary limitation is the potential for co-eluting matrix components to interfere with the analyte peak, leading to false positives.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh API or Drug Product S2 Dissolve in Diluent (e.g., Methanol) S1->S2 S3 Filter through 0.22 µm Syringe Filter S2->S3 A1 Inject into HPLC System S3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (230-250 nm) A2->A3 D1 Chromatogram Generation A3->D1 D2 Peak Integration & Quantification D1->D2

Caption: General workflow for 1-cyclopropyl-4-nitrosopiperazine analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers superior specificity compared to HPLC-UV because the mass spectrometer acts as a highly selective detector.[3][13] For nitrosamines, GC-MS can be performed using either direct liquid injection or headspace analysis for more volatile compounds.[13]

Causality of Experimental Choices:

  • Sample Introduction: Direct liquid injection is often preferred for its simplicity and applicability to a wider range of nitrosamines.[13] The use of an autosampler ensures high reproducibility.

  • GC Column: A capillary column with a mid-polar stationary phase (e.g., a wax-type or a 5% phenyl-methylpolysiloxane) is typically chosen to achieve optimal separation of nitrosamine isomers and separation from matrix components.[14]

  • Ionization and Detection: Electron Ionization (EI) is the standard, followed by detection using a single quadrupole or a more sensitive triple quadrupole mass spectrometer (MS/MS) operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[14][15]

The primary challenge with GC-MS is the thermal stability of the analytes. Some nitrosamines can degrade at the high temperatures of the GC inlet, potentially leading to inaccurate quantification. Therefore, careful optimization of the inlet temperature is crucial.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve/Extract in Dichloromethane/Methanol P1->P2 P3 Spike with Internal Standard P2->P3 P4 Centrifuge & Filter Supernatant P3->P4 A1 Liquid Injection into GC Inlet P4->A1 A2 Volatilization & Separation on Capillary Column A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Analysis (SIM/MRM) A3->A4 D1 Mass Spectrum Acquisition A4->D1 D2 Quantification vs. Calibration Curve D1->D2

Caption: General workflow for 1-cyclopropyl-4-nitrosopiperazine analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the trace-level quantification of nitrosamines in complex matrices like pharmaceutical products.[3][16] This technique combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[17] It is particularly well-suited for polar, non-volatile, and thermally labile nitrosamines that are challenging to analyze by GC-MS.

Causality of Experimental Choices:

  • Chromatography: Reversed-phase chromatography is standard, often using columns with phenyl-hexyl or C18 stationary phases to achieve the necessary retention and selectivity for nitrosopiperazine derivatives.[18]

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically the most effective method for protonating nitrosamine molecules.[19]

  • Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used.[17][20] This involves selecting a specific precursor ion (the protonated molecule) and then monitoring for a specific product ion generated by collision-induced dissociation. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interferences and providing unambiguous identification and quantification. The use of a stable isotope-labeled internal standard (e.g., deuterated MNP) is highly recommended to correct for matrix effects and variations in instrument response.[18]

LC-MS/MS provides the lowest detection and quantification limits, making it the method of choice for ensuring compliance with the stringent acceptable intake limits set by regulatory agencies.[16][21]

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Weigh Sample (e.g., 100 mg) P2 Add Diluent & Isotope-Labeled Internal Standard (IS) P1->P2 P3 Vortex & Sonicate for Extraction P2->P3 P4 Centrifuge & Filter P3->P4 A1 Inject into LC System P4->A1 A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 MRM Detection (Precursor -> Product Ion) A3->A4 D1 Chromatogram (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratio (Analyte/IS) & Quantify D1->D2

Sources

Validation

A Senior Application Scientist's Guide to Maximizing Sensitivity: Comparing Ionization Efficiencies for 1-Cyclopropyl-4-Nitrosopiperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and safety assessment, the accurate and sensitive quantification of potential genotoxic impurities (PGIs) is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and safety assessment, the accurate and sensitive quantification of potential genotoxic impurities (PGIs) is paramount. Among these, N-nitrosamines have garnered significant attention due to their classification as probable human carcinogens.[1] 1-cyclopropyl-4-nitrosopiperazine, a potential nitrosamine impurity, requires highly sensitive analytical methods for its detection and quantification at trace levels to ensure patient safety and meet stringent regulatory requirements.[2][3][4] This guide provides an in-depth comparison of common ionization techniques for the analysis of 1-cyclopropyl-4-nitrosopiperazine, offering field-proven insights to guide your analytical method development.

The Critical Role of Ionization in Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and selectivity. However, a mass spectrometer can only detect charged molecules.[5] The ionization source, therefore, acts as the gateway to the mass analyzer, and its efficiency in converting neutral analyte molecules into gas-phase ions directly dictates the overall sensitivity of the method. The choice of an appropriate ionization technique is arguably the most critical parameter in developing a robust and sensitive LC-MS or GC-MS method.

This guide will compare the theoretical and practical considerations for three widely used ionization techniques:

  • Electrospray Ionization (ESI)

  • Atmospheric Pressure Chemical Ionization (APCI)

  • Electron Ionization (EI) , typically coupled with Gas Chromatography (GC)

Understanding the Analyte: 1-Cyclopropyl-4-Nitrosopiperazine

Before delving into the ionization techniques, let's consider the physicochemical properties of 1-cyclopropyl-4-nitrosopiperazine. Its structure contains a tertiary amine within the piperazine ring and a nitroso functional group. The presence of the basic nitrogen atom in the piperazine ring makes it susceptible to protonation, a key aspect for certain ionization modes. The overall molecule has a moderate polarity.

Head-to-Head Comparison of Ionization Techniques

The selection of an optimal ionization source hinges on the analyte's properties, including its volatility, polarity, and thermal stability.

Electrospray Ionization (ESI)

Principle of Operation: ESI is a soft ionization technique that generates ions from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets.[5] As the solvent evaporates from the droplets, the charge density on the surface increases until ions are ejected into the gas phase. ESI is particularly well-suited for polar and non-volatile molecules that are soluble.[5]

Applicability to 1-Cyclopropyl-4-Nitrosopiperazine: Given the presence of the basic piperazine nitrogen, 1-cyclopropyl-4-nitrosopiperazine is an excellent candidate for positive-ion ESI. The nitrogen atom can readily accept a proton to form a protonated molecule, [M+H]+. This is a common and efficient ionization pathway for many nitrogen-containing pharmaceuticals and impurities. Indeed, LC-MS/MS methods utilizing ESI are frequently employed for the analysis of other nitrosopiperazine derivatives.[6][7]

Workflow for ESI-LC-MS/MS Analysis:

Caption: Workflow for the analysis of 1-cyclopropyl-4-nitrosopiperazine using ESI-LC-MS/MS.

Atmospheric Pressure Chemical Ionization (APCI)

Principle of Operation: APCI is suitable for less polar and more volatile compounds than ESI.[5] In APCI, the sample solution is nebulized into a heated chamber where the solvent is vaporized. A high voltage applied to a corona needle creates a plasma of reagent gas ions (typically from the solvent). These reagent gas ions then transfer a proton to the analyte molecules through chemical reactions.

Applicability to 1-Cyclopropyl-4-Nitrosopiperazine: While ESI is often the first choice for compounds with basic sites, APCI can also be effective, particularly for less polar nitrosamines.[5] For 1-cyclopropyl-4-nitrosopiperazine, APCI would likely result in the formation of the [M+H]+ ion. However, the efficiency of proton transfer in APCI can be influenced by the proton affinity of the analyte relative to the reagent gas ions. Some studies comparing ESI and APCI for a range of nitrosamines have shown that APCI can provide good sensitivity.[8][9]

Electron Ionization (EI)

Principle of Operation: EI is a hard ionization technique primarily used with Gas Chromatography (GC). In the EI source, the analyte molecules in the gas phase are bombarded with high-energy electrons, causing the ejection of an electron from the molecule to form a molecular ion (M+•). This process imparts significant energy to the molecule, often leading to extensive fragmentation.

Applicability to 1-Cyclopropyl-4-Nitrosopiperazine: For GC-MS analysis, the analyte must be volatile and thermally stable. While many smaller nitrosamines are amenable to GC-MS analysis, the thermal stability of 1-cyclopropyl-4-nitrosopiperazine would need to be evaluated.[1][10] If it is sufficiently stable, GC-MS with EI could be a viable option. EI typically provides reproducible fragmentation patterns that are useful for structural confirmation. However, for trace quantification, the fragmentation can sometimes reduce the abundance of the molecular ion, potentially impacting sensitivity. Studies on other nitrosamines have demonstrated that GC-MS/MS can achieve excellent sensitivity and performance.[8][11][12]

Comparative Performance and Experimental Data

Ionization TechniqueAnalyte Polarity/VolatilityPrincipleExpected IonAdvantages for Nitrosamine AnalysisDisadvantages for Nitrosamine Analysis
ESI Polar, Non-volatileSoft Ionization (Protonation)[M+H]+High sensitivity for polar, basic nitrosamines.[6][7] Minimal fragmentation.Susceptible to matrix effects. Not suitable for non-polar nitrosamines.[5]
APCI Moderately Polar, VolatileChemical Ionization (Proton Transfer)[M+H]+Good for less polar nitrosamines.[5] Generally less susceptible to matrix effects than ESI.Can have lower sensitivity than ESI for highly polar, basic compounds.
EI (GC-MS) Volatile, Thermally StableHard Ionization (Electron Impact)M+• and FragmentsProvides structural information through fragmentation.[1] High chromatographic resolution with GC.[11]Requires analyte to be volatile and thermally stable. Fragmentation can reduce molecular ion abundance.

A study comparing EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the analysis of nine nitrosamines found that EI-GC-MS/MS performed the best in terms of linearity, detection limits, recovery, and precision.[8][11][12] However, for nitrosamines containing more polar functional groups, LC-MS/MS with ESI or APCI is often preferred. For instance, a method for the trace level quantification of 1-methyl-4-nitrosopiperazine in rifampicin capsules utilized LC-MS/MS with ESI.[6][7]

Experimental Protocols

Below are generalized, step-by-step methodologies for the analysis of 1-cyclopropyl-4-nitrosopiperazine using the discussed ionization techniques. These should be optimized for your specific instrumentation and sample matrix.

Protocol 1: ESI-LC-MS/MS
  • Standard Preparation: Prepare a stock solution of 1-cyclopropyl-4-nitrosopiperazine in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to prepare calibration standards.

  • Sample Preparation: Dissolve the drug substance or product in a suitable solvent. The extraction solvent should be compatible with the LC mobile phase. Perform a solid-phase extraction (SPE) if matrix cleanup is necessary.

  • LC Conditions:

    • Column: A C18 or phenyl-hexyl reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to promote protonation.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the [M+H]+ of 1-cyclopropyl-4-nitrosopiperazine, and product ions would be determined by infusion experiments.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 2: APCI-LC-MS/MS

The protocol for APCI-LC-MS/MS is similar to that of ESI, with the primary difference being the MS source and its optimized parameters.

  • LC Conditions: As described for ESI-LC-MS/MS.

  • MS Conditions:

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize corona discharge current, vaporizer temperature, and gas flows.

Protocol 3: EI-GC-MS/MS
  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow.

    • Injection: Splitless injection for trace analysis.

    • Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a triple quadrupole instrument.

    • Source Temperature: Typically around 230 °C.

Conclusion and Recommendations

The choice of ionization technique for the analysis of 1-cyclopropyl-4-nitrosopiperazine requires careful consideration of the analytical objectives and the available instrumentation.

  • For highest sensitivity and for a polar analyte like 1-cyclopropyl-4-nitrosopiperazine, ESI-LC-MS/MS is likely the most effective technique. Its soft ionization mechanism is well-suited for protonating the basic nitrogen in the piperazine ring, leading to a strong [M+H]+ signal.

  • APCI-LC-MS/MS serves as a valuable alternative, especially if matrix effects are a concern with ESI. It is a robust technique for moderately polar compounds.

  • EI-GC-MS/MS is a powerful technique for volatile and thermally stable nitrosamines and can provide excellent sensitivity and structural information. However, the suitability of this method for 1-cyclopropyl-4-nitrosopiperazine would depend on its thermal stability.

Ultimately, method development and validation are essential to confirm the optimal ionization technique for your specific application. By understanding the principles behind each technique and leveraging insights from the analysis of similar compounds, researchers can develop robust and sensitive methods to ensure the safety and quality of pharmaceutical products.

References

  • Comparison of ei‐gc‐ ms/ms , apci‐lc‐ ms/ms , and esi‐lc‐ ms/ms for the simultaneous analysis of nine nitrosamines eluted from synthetic resins into artificial saliva and health risk assessment. (2021).
  • By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH. (n.d.). Plasmion.
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (2021). Toxics.
  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. (2020). Canadian Journal of Chemistry.
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (2021). PubMed.
  • Active Pharmaceutical Ingredients Committee (APIC) Nitrosamine Risk Management: Guidance for API Manufacturers. (2025). CEFIC.
  • Application Note: Quantification of 1-Cyclopentyl-4-nitrosopiperazine in Pharmaceutical Samples by Gas Chrom
  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic intera. (2020). Canadian Science Publishing.
  • (PDF) Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (2025).
  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (2023).
  • Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. (2022). Frontiers in Chemistry.
  • Development of a Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Simultaneous Determination of Nitrosamines in Losartan Active Pharmaceutical Ingredients. (2021). ACS Omega.
  • 1-(Cyclopropylmethyl)-4-nitrosopiperazine | CAS No: NA - Aquigen Bio Sciences. (n.d.). Aquigen Bio Sciences.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2026). FDA.
  • 1-(cyclopropylmethyl)-4-nitrosopiperazine. (n.d.). Veeprho.

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Safety & Regulatory Compliance

Safety

1-cyclopropyl-4-nitrosopiperazine proper disposal procedures

A Comprehensive Guide to the Safe Disposal of 1-cyclopropyl-4-nitrosopiperazine This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-cyclopropyl-4-nitros...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Disposal of 1-cyclopropyl-4-nitrosopiperazine

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-cyclopropyl-4-nitrosopiperazine. As a member of the N-nitroso compound class, this substance requires stringent protocols to mitigate risks associated with its potential carcinogenicity and acute toxicity. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Core Principle: Hazard-Driven Waste Management

The entire disposal strategy for 1-cyclopropyl-4-nitrosopiperazine is dictated by its hazard profile. The N-nitroso functional group is a well-established structural alert for genotoxicity and carcinogenicity.[1] Therefore, this compound and any materials that come into contact with it must be treated as potentially carcinogenic hazardous waste.[2][3] Under no circumstances should this compound or its waste streams be disposed of down the drain or in general laboratory trash.[2] The primary and only recommended method of disposal is through a licensed hazardous waste management company, typically via high-temperature incineration.[4][5][6]

Hazard Profile Summary

The following table summarizes the key hazards associated with N-nitrosopiperazine compounds, which should be assumed for 1-cyclopropyl-4-nitrosopiperazine.

Hazard ClassificationGHS PictogramHazard Code(s)DescriptionAuthoritative Source
Carcinogenicity Health HazardH350 / H351May cause cancer or is suspected of causing cancer.[7][8][9]ECHA C&L Inventory
Acute Toxicity Exclamation Mark / Skull & CrossbonesH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9][10]Supplier SDS
Skin Corrosion/Irritation CorrosionH314Causes severe skin burns and eye damage.[9][10]Supplier SDS
Serious Eye Damage CorrosionH318Causes serious eye damage.[8]ECHA C&L Inventory
Respiratory Irritation Exclamation MarkH335May cause respiratory irritation.[7][9][10]Supplier SDS

Hierarchy of Controls: A Framework for Safe Handling

Before disposal, safe handling is paramount. The most effective safety strategies follow the hierarchy of controls, which prioritizes eliminating or reducing the hazard at its source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Mitigation Measures Elimination Elimination (Not Applicable) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Certified Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Waste_Disposal_Workflow Start Waste Generation (Solid or Liquid) Classify Classify as Hazardous Carcinogenic Waste Start->Classify Segregate Segregate from all other waste streams Classify->Segregate Container Select Appropriate Container (Compatible, Leak-Proof, Sealable) Segregate->Container Label Label Container Correctly - 'Hazardous Waste' - 'Potential Carcinogen' - '1-cyclopropyl-4-nitrosopiperazine' Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request Waste Pickup (Contact Institutional EHS) Store->Request Disposal Disposal via Licensed Hazardous Waste Vendor Request->Disposal

Caption: Workflow for proper waste segregation and disposal.

Experimental Protocol: Waste Collection and Segregation
  • Waste Classification: Identify all waste streams contaminated with 1-cyclopropyl-4-nitrosopiperazine. This includes:

    • Pure compound and residual amounts.

    • Solutions containing the compound.

    • Contaminated consumables (pipette tips, weigh boats, absorbent paper). [2] * Contaminated PPE (gloves, disposable sleeves).

    • Empty stock containers.

  • Segregation: Collect all identified waste separately from non-hazardous and other chemical waste streams to prevent cross-contamination. [2]3. Containerization:

    • Liquid Waste: Use a dedicated, compatible, and clearly labeled container with a secure, vapor-tight cap. [2][11] * Solid Waste: Collect in a puncture-resistant container lined with a heavy-duty plastic bag. [12]4. Labeling: Affix a hazardous waste label to the container immediately upon starting accumulation. The label must clearly state:

    • "Hazardous Waste"

    • "Danger/Caution – Chemical Carcinogen" [2] * The full chemical name: "1-cyclopropyl-4-nitrosopiperazine"

    • Accumulation start date.

  • Storage: Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full or has reached the institutional time limit for accumulation, contact your facility's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company. [11]

Decontamination and Spill Management

Routine Surface Decontamination

After completing work, all surfaces within the fume hood should be decontaminated. Cover work surfaces with plastic-backed absorbent paper beforehand, which can then be disposed of as solid hazardous waste. [2]Wipe down all surfaces with an appropriate cleaning agent as recommended by your EHS department.

Spill Response Protocol
  • Evacuate & Secure: Immediately alert others and evacuate the immediate area. Secure the location to prevent entry.

  • Assess & Protect: Do not attempt cleanup without the proper PPE, including respiratory protection. [2]3. Contain & Absorb: For liquid spills, cover with an inert absorbent material such as sand, diatomite, or universal binders. [13]Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully collect all contaminated absorbent material and any contaminated items using spark-proof tools. Place everything into a sealed, puncture-proof container and label it as hazardous waste. [2][14]5. Decontaminate: Thoroughly decontaminate the spill area.

Chemical Inactivation for Decontamination (Advanced)

While incineration is the standard for bulk disposal, chemical degradation can be a viable option for decontaminating glassware or specific waste streams under controlled conditions. N-nitrosamines can be chemically degraded through denitrosation, which removes the nitroso group. [15] One documented method for related compounds involves treatment with aluminum-nickel alloy powder in an increasingly basic medium, which has been shown to achieve >99.9% destruction. [3]Other methods include degradation via UV photolysis or advanced oxidation processes. [16] Disclaimer: These chemical degradation methods are for informational purposes only and have not been specifically validated for 1-cyclopropyl-4-nitrosopiperazine. You must consult with and receive approval from your institution's EHS department before attempting any chemical inactivation procedure. [2]An unvalidated procedure could result in incomplete degradation or the formation of new, equally hazardous byproducts. [15]

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine Safety Data Sheet.
  • NextSDS. (n.d.). 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 1-(Cyclopropylmethyl)-4-nitrosopiperazine. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO CYCLOPENTYL PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dojindo. (n.d.). Nitroso-PSAP Safety Data Sheet. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Investigational New Drugs, 6(1), 19-25. Retrieved from [Link]

  • Kwon, T., Eum, H., Kim, S., & Kim, J. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences, 19(3), 735. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 17). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • International Programme on Chemical Safety. (1978). Environmental Health Criteria 5: Nitrates, Nitrites and N-Nitroso Compounds. World Health Organization. Retrieved from [Link]

  • J-Stage. (n.d.). In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. Retrieved from [Link]

  • Regulations.gov. (n.d.). EPA-Approved New York Hazardous Waste Regulatory Requirements. Retrieved from [Link]

  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. Retrieved from [Link]

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Handling

Definitive Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-4-Nitrosopiperazine

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the utmost safety. This guide a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the utmost safety. This guide addresses the essential safety and handling protocols for 1-cyclopropyl-4-nitrosopiperazine, a compound that, like many N-nitroso derivatives, requires meticulous attention to personal protective equipment (PPE) and handling procedures. The guidance provided herein is rooted in established safety principles for managing potent chemical hazards, ensuring both personal safety and the integrity of your research.

The core challenge with many N-nitroso compounds, including 1-cyclopropyl-4-nitrosopiperazine, is their classification as suspected carcinogens.[1][2] This necessitates a handling philosophy that extends beyond routine laboratory practice, treating the compound as a significant health hazard where exposure must be minimized to a level that is "As Low As Reasonably Achievable" (ALARA).

Hazard Profile of 1-Cyclopropyl-4-Nitrosopiperazine

A thorough understanding of a compound's hazards is the foundation of any safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the risks associated with 1-cyclopropyl-4-nitrosopiperazine.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledWarning
Skin Irritation2H315: Causes skin irritationWarning
Serious Eye Damage1H318: Causes serious eye damageDanger
Carcinogenicity2H351: Suspected of causing cancerWarning
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizzinessWarning
Data sourced from Notified C&L.[1]

The combination of acute toxicity, severe eye damage, and suspected carcinogenicity dictates that engineering controls and personal protective equipment must be robust and used without exception.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to situate its role within the hierarchy of safety controls. PPE is the last line of defense. The primary methods for exposure prevention are engineering and administrative controls.

  • Engineering Controls: All work involving 1-cyclopropyl-4-nitrosopiperazine, especially the handling of powders or creation of solutions, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood provides critical exhaust ventilation to protect the user from inhaling hazardous dust or vapors.[5]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on its hazards and the specific handling procedures outlined in this guide.[3]

Mandatory Personal Protective Equipment (PPE) Ensemble

The following PPE is required for all personnel handling 1-cyclopropyl-4-nitrosopiperazine. The causality behind each selection is to create a comprehensive barrier against inhalation, dermal, and ocular exposure.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile).The outer glove provides the primary barrier and should be removed and disposed of as hazardous waste immediately after handling or in case of known contamination. The inner glove protects against incidental exposure during the removal of the outer glove. Gloves must be inspected for pinholes or tears before use.[5][6]
Eye & Face Protection Tightly fitting, splash-proof safety goggles and a full-face shield.Due to the "Danger" classification for serious eye damage[1], standard safety glasses are insufficient. Goggles protect against splashes and dust, while the face shield provides an additional layer of protection for the entire face.[7][8]
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting knit cuffs.This prevents skin contact with the chemical. The gown should close in the back to eliminate gaps in the front of the body.[9] It should be changed immediately after a spill or at the end of the work session and disposed of as hazardous waste.[10]
Respiratory Protection A NIOSH-approved N95 (or higher) respirator.Required when handling the solid powder outside of a containment device like a glovebox, or if there is a risk of aerosol generation that cannot be controlled by a fume hood. Surgical masks offer no protection against chemical dust or vapors.[3][10]
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from spills. Shoe covers should be worn in the designated work area and removed before exiting to prevent tracking contamination to other areas.[10][11]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, procedural workflow is critical for minimizing exposure risk. The following diagram and steps outline the process from preparation to immediate post-handling decontamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Don Full PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 h1 Weigh Compound prep3->h1 Begin Work h2 Dissolve/Transfer h1->h2 h3 Seal Primary Container h2->h3 c1 Decontaminate Surfaces h3->c1 Complete Handling c2 Segregate Waste c1->c2 c3 Doff Outer Gloves c2->c3 c4 Doff Remaining PPE c3->c4 c5 Wash Hands c4->c5

Caption: Workflow for Safe Handling of 1-cyclopropyl-4-nitrosopiperazine.

Procedural Steps:

  • Preparation:

    • Don the complete PPE ensemble as specified in the table above.

    • Prepare the chemical fume hood by lining the work surface with plastic-backed absorbent paper.[3] This will contain minor spills and simplify cleanup.

    • Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.

  • Handling (Inside Fume Hood):

    • Weighing: Carefully weigh the solid compound onto a disposable weigh boat. Avoid creating dust. Use gentle movements.

    • Transfer/Dissolving: Transfer the solid to the reaction vessel or vial. Slowly add solvent to avoid splashing.

    • Post-Transfer: Immediately cap the primary container.

  • Immediate Cleanup:

    • Dispose of the weigh boat and any other contaminated disposable items (e.g., pipette tips) into a designated solid hazardous waste container located inside the fume hood.[11]

    • Wipe down the spatula and any non-disposable equipment with a suitable solvent, collecting the solvent-soaked wipes as solid hazardous waste.

Decontamination and Disposal Plan

Proper disposal is a regulatory and ethical necessity to protect environmental and public health.

  • Waste Segregation: All materials that have come into contact with 1-cyclopropyl-4-nitrosopiperazine are to be considered hazardous waste.[3]

    • Solid Waste: Used gloves, gowns, shoe covers, absorbent paper, and contaminated labware must be collected in a clearly labeled, sealed hazardous waste container.[11]

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, compatible, and clearly labeled hazardous waste container.[12]

    • Labeling: All waste containers must be labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and the chemical name "1-cyclopropyl-4-nitrosopiperazine".[3]

  • Final Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][12] All waste must be disposed of through a licensed hazardous material disposal company, typically via high-temperature incineration.[5][13]

  • Chemical Decontamination: For decontaminating glassware or managing spills, chemical degradation can be an option, but must be validated. A common method for N-nitroso compounds involves treatment with an aluminum-nickel alloy powder in an increasingly basic solution, which has been shown to achieve over 99.98% destruction.[14] Consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical degradation procedure.

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 1-(Cyclopropylmethyl)-4-nitrosopiperazine.
  • National Depression Hotline. (2025, June 5). What Safety Gear Is Used for Nitrous Oxide Work?.
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERAZINE MONOMER (NPIPZ).
  • BenchChem. (2025). Safe Disposal of N-Nitroso Clonidine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological profile for N-Nitrosodi-n-propylamine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-cyclopropyl-4-nitrosopiperazine — Chemical Substance Information.
  • Semantic Scholar. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO CYCLOPENTYL PIPERAZINE.
  • CymitQuimica. (n.d.). CAS 5632-47-3: 1-nitrosopiperazine.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine.
  • TLC Pharmaceutical Standards Ltd. (n.d.). Safety Data Sheet.
  • Daouk, S., et al. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Canadian Journal of Chemistry.
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  • Aquigen Bio Sciences. (n.d.). 1-(Cyclopropylmethyl)-4-nitrosopiperazine.
  • Dräger. (n.d.). Gas Detectors & PPE for Nitrobenzene. Retrieved from [Link]

  • Fine, N. A., et al. (2013). Managing n-nitrosopiperazine and dinitrosopiperazine. Energy Procedia, 37, 273–284. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Veeprho. (n.d.). 1-(cyclopropylmethyl)-4-nitrosopiperazine.

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